Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
(1R,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H/t6?,7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBZNGALZBMOCJ-OPZYXJLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride: A Keystone Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS No. 216753-55-8), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Its unique conformational rigidity and versatile chemical functionality make it an invaluable scaffold in the design of novel therapeutics, particularly those targeting the central nervous system.
Core Molecular Attributes and Physicochemical Properties
This compound belongs to the tropane alkaloid family of compounds, characterized by a distinctive bicyclic structure. This rigid framework is instrumental in drug design, as it reduces the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its biological target.[1]
Chemical Structure and Identification
-
IUPAC Name: (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
-
CAS Number: 216753-55-8
-
Molecular Formula: C₈H₁₃ClN₂
-
Molecular Weight: 172.66 g/mol
-
Structure:
Physicochemical Data Summary
While specific experimental data for this exact compound is not extensively published in peer-reviewed literature, the following table summarizes typical properties based on supplier information and data for structurally related compounds.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥95-97% | [2] |
| Storage Temperature | Refrigerator (2-8°C) | |
| Solubility | General information suggests solubility in polar organic solvents. As a hydrochloride salt, some aqueous solubility is expected. | Inferred from general chemical principles. |
| Melting Point | Not specified in available literature. | N/A |
Synthesis and Chemical Reactivity
Caption: Generalized synthetic workflow for 8-azabicyclo[3.2.1]octane-3-carbonitriles.
Key Reactive Sites
The molecule presents several sites for further chemical modification:
-
The Secondary Amine: The nitrogen atom of the bicyclic system is a key functional handle. It can be alkylated, acylated, or used in coupling reactions to introduce a wide variety of substituents. This is often the primary point of diversification in drug discovery programs.
-
The Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing further opportunities for derivatization.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data from primary literature is not available. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: A complex pattern of aliphatic protons in the bicyclic system, with distinct signals for the bridgehead protons.
-
¹³C NMR: Signals corresponding to the aliphatic carbons of the bicyclic core, and a characteristic signal for the nitrile carbon in the range of 115-125 ppm.
-
IR Spectroscopy: A sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. A broad absorption in the 2400-3000 cm⁻¹ range would be indicative of the hydrochloride salt.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₁₂N₂) at m/z 136.10.
Applications in Medicinal Chemistry and Drug Development
The rigid 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry. The exo-3-carbonitrile derivative serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.
Central Nervous System (CNS) Agents
The tropane scaffold is well-known for its interaction with receptors and transporters in the CNS. Derivatives of 8-azabicyclo[3.2.1]octane are explored as:
-
Monoamine Reuptake Inhibitors: These compounds can modulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine, and are investigated for the treatment of depression and other mood disorders.
-
Anticholinergics and Neuroactive Compounds: The rigid structure is valuable for designing ligands that can selectively interact with various neuronal receptors. [1]
Kinase Inhibitors
The 8-azabicyclo[3.2.1]octane moiety has been incorporated into molecules designed as kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases. The scaffold can provide a three-dimensional structure that fits into the ATP-binding pocket of kinases.
Other Therapeutic Areas
Derivatives have also been investigated as vasopressin V1A receptor antagonists and in other therapeutic areas, highlighting the versatility of this chemical building block.
Caption: Key application areas in drug discovery.
Safety, Handling, and Storage
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification
Based on supplier safety data sheets, the compound is associated with the following hazard statements:
-
H302: Harmful if swallowed. * H315: Causes skin irritation. * H318: Causes serious eye damage. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. * Recommended storage is in a refrigerator (2-8°C).
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid bicyclic structure provides a robust scaffold for the design of potent and selective ligands for a variety of biological targets. While detailed, publicly available characterization data is limited, its commercial availability and established use in the synthesis of complex molecules underscore its importance for drug discovery and development programs. Further research and publication of its detailed chemical properties would be a valuable contribution to the scientific community.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
Sources
Introduction: The Strategic Importance of the 8-Azabicyclo[3.2.1]octane Scaffold
An In-depth Technical Guide to Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Its unique rigid bicyclic structure serves as a valuable scaffold in the design of sophisticated central nervous system (CNS) agents and other targeted therapeutics.
The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane ring system, is a cornerstone of medicinal chemistry.[1][2] This structural motif is the central core of tropane alkaloids, a class of naturally occurring compounds renowned for their diverse and potent biological activities.[3][4] Found in plants of the Solanaceae and Erythroxylaceae families, these alkaloids include well-known agents like atropine, scopolamine, and cocaine, which exhibit anticholinergic, antiemetic, and stimulant properties, respectively.[3][4][5][6]
The rigid, conformationally constrained nature of the tropane scaffold makes it an ideal framework for designing ligands with high affinity and selectivity for specific biological targets, particularly receptors and transporters in the CNS.[7] this compound emerges as a critical intermediate in this field. It provides a synthetically versatile starting point for introducing diverse functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in the quest for novel therapeutics.
Physicochemical & Structural Data
Precise identification and characterization are paramount in chemical synthesis and drug development. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 216753-55-8 | [8] |
| Molecular Formula | C₈H₁₂N₂ · HCl | |
| Molecular Weight | 172.66 g/mol | [9] |
| Physical Form | Solid | [8] |
| Purity | ≥97% | [8] |
| InChI Key | KJBZNGALZBMOCJ-AYNSSBQOSA-N | [8] |
| Storage | Refrigerator (2-8°C) | [10], [8] |
Synthesis and Mechanistic Considerations
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a well-explored area of organic synthesis.[2] Methodologies often rely on the desymmetrization of achiral tropinone derivatives or the stereocontrolled cyclization of acyclic precursors.[1][2] The following represents a plausible, generalized synthetic workflow for obtaining the target compound, emphasizing the rationale behind each step.
Caption: Generalized synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis based on established chemical transformations for this scaffold. Researchers should consult peer-reviewed literature for specific reaction conditions and optimizations.
Step 1: N-Protection of Nortropinone
-
Rationale: The nitrogen atom of the bicyclic system is nucleophilic and can interfere with subsequent reactions. Protection with a group like tert-butyloxycarbonyl (Boc) is a common strategy to prevent this.
-
Procedure: To a solution of nortropinone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt. Subsequently, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting N-Boc-nortropinone via column chromatography.
Step 2: Cyanation of the Ketone
-
Rationale: Introduction of the carbonitrile (cyano) group at the C3 position is achieved via nucleophilic addition to the carbonyl. Reagents like trimethylsilyl cyanide (TMSCN) are effective for this transformation, often catalyzed by a Lewis acid.
-
Procedure: Dissolve N-Boc-nortropinone in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon). Add TMSCN and a catalytic amount of a Lewis acid (e.g., zinc iodide). Heat the reaction mixture (e.g., to 80°C) for several hours.[11] Upon completion, quench the reaction and purify the cyanohydrin intermediate.
Step 3: Deoxygenation/Reduction to the Exo-Nitrile
-
Rationale: The cyanohydrin intermediate must be converted to the desired carbonitrile. This often involves a multi-step process where the hydroxyl group is first activated (e.g., converted to a mesylate or tosylate) and then reductively cleaved. Stereochemical control is critical here to ensure the desired exo configuration. The choice of reducing agent and reaction conditions will dictate the stereochemical outcome.
-
Procedure: A detailed procedure for stereospecific reduction can be complex. One potential route involves Barton-McCombie deoxygenation. Alternatively, stereoselective reduction of the initial ketone before cyanation can set the desired stereochemistry. For instance, reduction of N-Boc-nortropinone with a bulky reducing agent might favor the formation of the endo-alcohol, which can then be converted to the exo-nitrile via an Sₙ2 reaction with a cyanide source after activating the alcohol as a leaving group (e.g., tosylate).
Step 4: Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step involves the removal of the N-Boc protecting group and the formation of the stable hydrochloride salt.
-
Procedure: Dissolve the N-Boc protected exo-nitrile in a suitable solvent like dioxane or methanol. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.[11] The deprotection and salt formation typically occur readily. The final product, this compound, will precipitate and can be isolated by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.[11]
Applications in Drug Discovery & Development
The primary value of this compound lies in its role as a versatile intermediate for creating a wide array of pharmacologically active compounds.[7]
A. Monoamine Reuptake Inhibitors: Derivatives of this scaffold have shown potent activity as inhibitors of serotonin, norepinephrine, and dopamine transporters.[12] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their availability, a mechanism central to the treatment of depression, anxiety, attention deficit hyperactivity disorder (ADHD), and pain.[12] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modification to optimize potency and selectivity for the different monoamine transporters.[13][14]
Caption: Mechanism of Monoamine Reuptake Inhibition.
B. Mu Opioid Receptor Antagonists: The 8-azabicyclo[3.2.1]octane framework is also utilized in the development of mu opioid receptor antagonists.[15] Such compounds are investigated for treating conditions like opioid-induced bowel dysfunction (OBD), a common and debilitating side effect of opioid analgesics.[15] By antagonizing peripheral mu opioid receptors in the gastrointestinal tract, these agents can alleviate constipation and other OBD symptoms without compromising the central analgesic effects of the opioid.
C. Other CNS Targets: The versatility of this scaffold extends to other therapeutic targets. It has been incorporated into molecules designed as:
-
Vasopressin V1A receptor antagonists .[16]
-
N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions.[17]
-
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome and CNS disorders.[18]
Safety, Handling, and Storage
As with any active chemical intermediate, adherence to strict safety protocols is mandatory. The compound should only be handled by trained professionals in a laboratory setting.[19]
GHS Hazard Information
| Category | Statement | Code |
| Signal Word | Warning | [8] |
| Acute Toxicity | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye damage/irritation | H318/H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Recommended Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20] Ensure that eyewash stations and safety showers are readily accessible.[21]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid breathing dust.[20][22] Avoid contact with skin, eyes, and clothing.[20] Wash hands thoroughly after handling.[21] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][21] For long-term stability, store in a refrigerator (2-8°C).[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its rigid, well-defined stereochemistry and synthetically tractable nitrile group provide an exceptional platform for the rational design of novel therapeutics. From modulating neurotransmitter levels in the brain to antagonizing peripheral opioid receptors, the derivatives of this scaffold address a wide spectrum of unmet medical needs, underscoring its enduring importance in the future of drug discovery.
References
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents.
- US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents.
-
exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile, 95% Purity. Oakwood Chemical. Available at: [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. PubMed. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central (PMC). Available at: [Link]
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Available at: [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PubMed Central (PMC). Available at: [Link]
-
Tropane Alkaloids. Eurofins Scientific. Available at: [Link]
- EP2181995A2 - Salts and crystalline form of mutilin 14-(exo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-sufanyl)-acetate. Google Patents.
- WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1. Google Patents.
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. ResearchGate. Available at: [Link]
-
Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. ResearchGate. Available at: [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. National Institutes of Health (NIH). Available at: [Link]
-
MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride. Capot Chemical. Available at: [Link]
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. PubMed. Available at: [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. This compound | 216753-55-8 [sigmaaldrich.com]
- 9. 3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 10. 135-97-7|3-exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol|BLD Pharm [bldpharm.com]
- 11. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 13. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 16. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1 - Google Patents [patents.google.com]
- 19. calpaclab.com [calpaclab.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. capotchem.com [capotchem.com]
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride stereochemistry
An In-Depth Technical Guide to the Stereochemistry of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Abstract
The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The precise three-dimensional arrangement of substituents on this rigid bicyclic system is paramount, as minor stereochemical variations can lead to dramatic differences in pharmacological activity and toxicity. This technical guide provides an in-depth exploration of the stereochemistry of a key synthetic intermediate, this compound. We will dissect the nuances of its isomeric forms, present authoritative methods for stereochemical determination, and discuss the profound implications of its stereopurity in the context of drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's spatial architecture.
The 8-Azabicyclo[3.2.1]octane Framework: A Cornerstone of Neuroactive Compounds
The 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane skeleton, is a conformationally constrained bicyclic amine. This structural motif is central to a wide class of biologically active molecules, including atropine, scopolamine, and cocaine.[1][3] Its rigid structure presents a well-defined orientation of substituents to biological targets, making it a highly valuable scaffold in the design of compounds targeting the central nervous system (CNS).
The introduction of a carbonitrile group at the C3 position creates a versatile chemical handle for further synthetic transformations, while the exo configuration specifies a particular spatial orientation of this group relative to the main six-membered ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and analytical procedures.
Deconstructing the Stereochemistry
The stereochemical complexity of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile arises from multiple chiral centers and the fixed geometry of the bicyclic system.
Bridgehead Chirality and the C3-Substituent
The 8-azabicyclo[3.2.1]octane skeleton possesses two chiral bridgehead carbons, C1 and C5. In the parent, unsubstituted nortropane, these centers ((1R, 5S) or (1S, 5R)) define the enantiomeric forms of the scaffold itself. The introduction of a substituent at the C3 position creates an additional stereocenter. The relative orientation of this C3 substituent gives rise to diastereomers, designated as exo or endo.
The Critical Distinction: Exo vs. Endo Isomerism
In the context of the 8-azabicyclo[3.2.1]octane system, the terms exo and endo describe the orientation of a substituent relative to the ethylene bridge (C6-C7).
-
An exo substituent is oriented on the same side as the ethylene bridge.
-
An endo substituent is oriented on the opposite side of the ethylene bridge, pointing towards the piperidine ring portion of the scaffold.
This guide focuses specifically on the exo diastereomer, where the carbonitrile group at C3 is positioned on the same face as the C6-C7 bridge. The distinction is not trivial; exo and endo isomers are diastereomers with different physical properties and, critically, different biological activities. For instance, in a study of azabicyclo[3.2.1]octane sulfonamides, the endo-isomer showed submicromolar activity as an NAAA inhibitor, while the corresponding exo-diastereoisomer was completely inactive.[4]
Figure 1: General structures of exo and endo isomers in the 8-azabicyclo[3.2.1]octane system.
Enantiomers of the Exo Isomer
Because the molecule is chiral and not a meso compound, the exo form exists as a pair of non-superimposable mirror images: enantiomers. The hydrochloride salt is formed by protonation of the basic nitrogen at N8.
-
(1R, 3R, 5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
-
(1S, 3S, 5R)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
These enantiomers have identical physical properties (melting point, solubility, NMR spectra in achiral solvents) except for their interaction with plane-polarized light (optical rotation) and their interaction with other chiral entities, such as biological receptors or chiral chromatography stationary phases.
Figure 2: Enantiomeric pair of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile.
Analytical Strategies for Stereochemical Determination
Confirming the stereochemical identity and purity of this compound requires a multi-pronged analytical approach. The choice of technique depends on whether the goal is to distinguish diastereomers (exo vs. endo) or to separate and identify enantiomers.
Figure 3: Analytical workflow for complete stereochemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for distinguishing between exo and endo diastereomers.[3] The rigid bicyclic framework results in distinct chemical shifts and, more importantly, different proton-proton coupling constants (J-values) for the C3 proton.
-
Causality: The dihedral angle between the proton at C3 and the adjacent bridgehead protons (at C2 and C4) is different for the exo and endo isomers. According to the Karplus equation, this difference in dihedral angle leads to a predictable difference in the observed coupling constants.
-
Typical Observation: The C3-H proton in the exo isomer typically appears as a broader multiplet with smaller coupling constants to the adjacent bridge protons compared to the C3-H in the endo isomer. For example, one patent describes the ¹H NMR spectrum of the exo isomer of a related compound as a multiplet from 2.50-2.80 ppm, while the endo isomer shows a distinct triplet at 2.90 ppm.[5]
To distinguish enantiomers, a chiral environment must be introduced. This is achieved using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) .[6] CSAs form transient, diastereomeric complexes with each enantiomer, causing their NMR signals (e.g., for the C3 proton) to appear at slightly different chemical shifts, allowing for quantification of enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[6][7] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Expertise: The key to a successful separation is selecting the appropriate CSP. For bicyclic amines and related structures, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most effective. Columns like the Daicel Chiralcel OD-H have been successfully used for separating enantiomers of 8-azabicyclo[3.2.1]octane derivatives.[8]
Protocol: Chiral HPLC Method Development for Enantiomeric Separation
-
Column Selection:
-
Begin with a polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare stock solutions of the analyte (racemic standard) in the mobile phase solvent.
-
Screen a primary mobile phase system of n-Heptane/Isopropanol (IPA) in ratios such as 90:10, 80:20, and 70:30.
-
Add a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase to improve peak shape and prevent interaction with residual silanols on the stationary phase.
-
-
Optimization:
-
Objective: Achieve a resolution (Rs) of >1.5 between the enantiomer peaks.
-
Adjust the percentage of the alcohol co-solvent (IPA or ethanol). Increasing the alcohol content generally decreases retention time.
-
If resolution is poor, switch to a different alcohol (e.g., ethanol) or a different CSP.
-
Optimize the column temperature (e.g., 25-40 °C) to improve efficiency.
-
-
System Validation:
-
Trustworthiness: Once separation is achieved, inject a certified reference standard of one pure enantiomer (if available) to confirm peak identity.
-
Perform linearity, accuracy, and precision checks to validate the method for quantitative analysis of enantiomeric purity.
-
| Parameter | Typical Starting Conditions | Purpose |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Provides chiral recognition |
| Mobile Phase | n-Heptane : Isopropanol (85:15) + 0.1% DEA | Elutes and separates enantiomers |
| Flow Rate | 1.0 mL/min | Controls analysis time and pressure |
| Temperature | 25 °C | Ensures reproducible retention times |
| Detection | UV at 210 nm (due to nitrile group) | Quantifies the analyte |
| Injection Vol. | 10 µL | Standard volume for analysis |
Table 1: Example starting parameters for a chiral HPLC method.
X-ray Crystallography
Single-crystal X-ray crystallography is the only technique that can provide an unambiguous determination of the absolute stereochemistry of a molecule.[6][9]
-
Methodology: The technique requires a single, high-quality crystal. The hydrochloride salt form of the target compound often improves crystallinity. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise three-dimensional location of every atom can be determined. The use of anomalous dispersion, particularly if a heavier atom is present, allows for the assignment of the absolute configuration (R/S notation).
The Impact of Stereochemistry on Drug Development
The stereochemical configuration of a drug candidate is a critical determinant of its interaction with chiral biological targets like enzymes and receptors. The distinct 3D shapes of the exo and endo isomers, as well as the two exo enantiomers, mean they will bind to a target protein with different affinities and efficacies.
-
Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, have a different activity, or even be responsible for adverse effects.
-
Regulatory Imperative: Global regulatory agencies, including the FDA, require that new chiral drugs be developed as single enantiomers unless there is a compelling therapeutic reason to use the racemate. This necessitates the robust analytical control of stereochemistry throughout the drug development process.
Conclusion
The stereochemistry of this compound is a multifaceted topic with profound implications for its use as a building block in pharmaceutical synthesis. A clear distinction between diastereomers (exo vs. endo) is readily achieved using standard NMR spectroscopy by analyzing proton coupling constants. The resolution and quantification of the exo enantiomers demand more specialized techniques, with chiral HPLC being the method of choice for routine analysis and X-ray crystallography serving as the ultimate arbiter of absolute configuration. A thorough and rigorous application of these analytical methodologies is essential to ensure the stereochemical integrity of advanced intermediates and final active pharmaceutical ingredients, ultimately safeguarding their efficacy and safety.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72207567, this compound. Available: [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available: [Link]
-
Kasper, L. F., & Olson, D. E. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3129–3138. Available: [Link]
-
Carretero, J. C., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(25), 5539-5550. Available: [Link]
-
Chiralpedia (2025). Part 7: Analytical Techniques for Stereochemistry. Available: [Link]
-
Gawronski, J., & Gawronska, K. (2007). Analytical Methods. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley-VCH. Available: [Link]
-
Demizu, Y., et al. (2007). Convenient synthesis of enantiomerically pure bicyclic proline and N-oxyl derivatives. Tetrahedron: Asymmetry, 18(18), 2193-2199. Available: [Link]
-
Hu, W., et al. (2010). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, 46(28), 5184-5186. Available: [Link]
- Imperial Chemical Industries PLC (1993). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
-
Shahjalal University of Science & Technology (2012). Tropane. Molecule of the Month. Available: [Link]
-
Piantini, U., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 64(18), 13642–13660. Available: [Link]
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. (General reference for tropane alkaloid importance, not directly linked)
- Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press. (General reference for tropane alkaloid chemistry, not directly linked)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. addi.ehu.es [addi.ehu.es]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. books.rsc.org [books.rsc.org]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Scrutiny of a Key Bicyclic Scaffold: A Technical Guide to Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile Hydrochloride
This in-depth technical guide provides a comprehensive overview of the spectral analysis of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride, a pivotal molecular scaffold for researchers, medicinal chemists, and drug development professionals. The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a recurring motif in a multitude of biologically active compounds and natural products. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry endeavors.
Molecular Structure and Stereochemistry
This compound possesses a rigid bicyclic structure with a nitrogen bridgehead. The "exo" configuration denotes that the carbonitrile (-C≡N) group at the C-3 position is oriented on the opposite side of the six-membered ring from the larger C6-C7 bridge. The hydrochloride salt form protonates the nitrogen atom, influencing its chemical environment and spectral behavior.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Theoretical Considerations: The proton NMR spectrum of this compound is expected to be complex due to the rigid, non-planar structure, which renders most protons diastereotopic. The protonation of the nitrogen atom will lead to a downfield shift of adjacent protons (C1, C5, and the N-H proton). The exo-configuration of the nitrile group will influence the coupling constants of the C3 proton.
Anticipated Spectral Features:
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Correlations |
| N-H | 9.0 - 10.0 | Broad singlet | Disappears upon D₂O exchange. |
| C1-H, C5-H | 3.5 - 4.0 | Multiplet | Bridgehead protons, deshielded by the adjacent N⁺-H. |
| C3-H | 2.8 - 3.2 | Multiplet | Influenced by the electronegativity of the nitrile group. |
| C2-H, C4-H, C6-H, C7-H | 1.5 - 2.5 | Complex multiplets | Overlapping signals of the methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O will result in the exchange of the N-H proton, which can be a useful diagnostic tool.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The nitrile carbon will appear in the characteristic downfield region. The carbons adjacent to the protonated nitrogen will also be shifted downfield.
Anticipated Spectral Features:
| Carbon(s) | Expected Chemical Shift (ppm) |
| C≡N | 118 - 125 |
| C1, C5 | 55 - 65 |
| C3 | 30 - 40 |
| C2, C4, C6, C7 | 25 - 35 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Spectral Width: 0-150 ppm.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions will correspond to the N-H stretch of the ammonium salt, the C≡N stretch of the nitrile, and C-H stretches of the aliphatic framework.
Anticipated Spectral Features:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N⁺-H Stretch | 2400 - 2800 | Broad, strong |
| C≡N Stretch | 2240 - 2260 | Sharp, medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1350 - 1480 | Medium |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electrospray ionization (ESI) is a suitable technique due to the pre-existing charge in the molecule. The observed mass will correspond to the cationic free base.
Anticipated Spectral Features:
-
Molecular Ion (M+H)⁺: The expected exact mass for the free base (C₈H₁₂N₂) is 136.1000. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 137.1073.
-
Key Fragmentation Pathways: The bicyclic amine structure is prone to characteristic fragmentation patterns, often involving cleavage of the bonds alpha to the nitrogen atom.
Figure 2. A simplified workflow for mass spectrometry analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to ensure protonation.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a single quadrupole, triple quadrupole, or time-of-flight instrument).
-
Infusion and Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern if tandem MS (MS/MS) is performed.
Conclusion
The structural characterization of this compound is a critical step in its application in research and development. This technical guide provides a comprehensive framework for its analysis using NMR, IR, and MS techniques. By understanding the theoretical principles and applying the detailed experimental protocols, researchers can confidently identify and characterize this important bicyclic amine. While a publicly available, complete dataset for this specific molecule remains elusive, the principles and comparative data presented herein offer a robust and scientifically sound approach to its spectroscopic analysis.
References
-
PubChem. 8-Azabicyclo[3.2.1]octan-3-ol.[Link]
-
Ullrich, S. F., & Rothauer, A. (2016). ¹H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. ResearchGate. [Link]
-
JoVE. Mass Spectrometry of Amines. (2023). [Link]
-
University of Colorado Boulder. IR Spectroscopy of Liquids.[Link]
-
LibreTexts Chemistry. IR Spectroscopy. (2022). [Link]
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the putative mechanisms of action for this compound. As a molecule built upon the privileged tropane scaffold, its biological activities are likely multifaceted. This document will deconstruct its core structure, analyze the functional contributions of its substituents, and propose its primary and secondary mechanisms of action based on available data for analogous compounds. We will delve into the rationale behind experimental designs for validating these mechanisms, providing actionable insights for researchers in pharmacology and drug development.
The 8-Azabicyclo[3.2.1]octane Scaffold: A Foundation for Diverse Pharmacology
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a recurring motif in a vast array of pharmacologically active compounds, including the tropane alkaloids found in plants of the Solanaceae and Erythroxylaceae families.[1][2][3][4][5] This rigid bicyclic structure is a cornerstone of medicinal chemistry due to its ability to present substituents in well-defined three-dimensional orientations, leading to high-affinity interactions with a multitude of biological targets.[6][7]
Derivatives of this scaffold are known to exhibit a wide range of pharmacological effects, including anticholinergic, anesthetic, and stimulant properties.[2][3][4][5] This functional diversity stems from the scaffold's capacity to be tailored with various substituents, which in turn dictates its target specificity. Notable examples of tropane-based drugs include cocaine, a potent monoamine transporter inhibitor, and atropine, a muscarinic acetylcholine receptor antagonist.[1][2][3] The title compound, this compound, is a synthetic derivative, and its mechanism of action is likely influenced by this rich pharmacological history.
Primary Postulated Mechanism: Monoamine Transporter Inhibition
The most extensively documented activity for synthetic 8-azabicyclo[3.2.1]octane derivatives is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[8][9][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of this process leads to an increased concentration of neurotransmitters in the synapse, enhancing neuronal signaling.[8][10]
The stimulant properties of cocaine, for instance, are primarily attributed to its inhibition of the dopamine transporter.[8][10] Given that this compound is a structural analog of cocaine and other tropane-based DAT inhibitors, it is highly probable that its primary mechanism of action involves modulation of one or more of these monoamine transporters. The "exo" stereochemistry and the 3-carbonitrile substituent are critical determinants of its potency and selectivity towards DAT, SERT, and NET.
Signaling Pathway: Dopamine Transporter (DAT) Inhibition
Caption: Inhibition of dopamine reuptake by this compound.
Experimental Protocol: In Vitro Monoamine Transporter Binding Assay
This experiment is designed to determine the binding affinity of the test compound for DAT, SERT, and NET.
Objective: To quantify the inhibitory constant (Ki) of this compound at human DAT, SERT, and NET.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard method like the Bradford assay.
-
-
Radioligand Binding Assay:
-
For each transporter, set up a competitive binding assay in a 96-well plate format.
-
DAT Assay: Use [³H]WIN 35,428 as the radioligand and GBR 12909 as the non-specific binding control.
-
SERT Assay: Use [³H]Citalopram as the radioligand and fluoxetine as the non-specific binding control.
-
NET Assay: Use [³H]Nisoxetine as the radioligand and desipramine as the non-specific binding control.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound) in an appropriate assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale for Experimental Choices:
-
Stablely Transfected Cell Lines: Using cell lines that overexpress a single human transporter ensures that the binding observed is specific to the target of interest.
-
Radioligand Competition Assay: This is a robust and sensitive method for determining the binding affinity of an unlabeled compound.
-
Choice of Radioligands and Controls: The selected radioligands are well-characterized and have high affinity and selectivity for their respective transporters. The use of known potent inhibitors as controls for non-specific binding is crucial for accurate data interpretation.
Secondary Postulated Mechanism: Kinase Inhibition
While monoamine transporter inhibition is a strong primary candidate, the presence of the 3-carbonitrile (-C≡N) group suggests another potential mechanism: kinase inhibition. The nitrile group is a known pharmacophore in a variety of kinase inhibitors, where it can act as a hydrogen bond acceptor or participate in covalent interactions with the kinase active site. Some 8-azabicyclo[3.2.1]octane derivatives have been investigated for their potential as kinase inhibitors.[6]
Given the central role of kinases in cellular signaling pathways, inhibition of a specific kinase could lead to a wide range of cellular effects, including modulation of cell proliferation, survival, and differentiation. The specific kinase(s) targeted by this compound would depend on the overall shape and electronic properties of the molecule, which would determine its fit within the ATP-binding pocket of the kinase.
Hypothetical Signaling Pathway: PI3K Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This experiment is designed to screen the test compound against a panel of kinases to identify potential targets.
Objective: To determine the inhibitory activity of this compound against a representative panel of human kinases.
Methodology:
-
Kinase Panel Selection:
-
Select a diverse panel of human kinases representing different families of the kinome (e.g., tyrosine kinases, serine/threonine kinases). Commercially available screening panels are often used for this purpose.
-
-
Kinase Activity Assay:
-
A variety of assay formats can be used, such as radiometric assays (measuring the incorporation of ³²P or ³³P from ATP into a substrate) or non-radiometric assays (e.g., fluorescence-based or luminescence-based). A common luminescence-based assay measures the amount of ATP remaining after the kinase reaction.
-
For each kinase, incubate the recombinant enzyme with its specific substrate, ATP, and the test compound at a high screening concentration (e.g., 10 µM).
-
Include appropriate controls: a positive control (a known inhibitor for each kinase) and a negative control (vehicle, e.g., DMSO).
-
-
Data Analysis:
-
Measure the kinase activity in each well.
-
Calculate the percentage of inhibition for the test compound relative to the negative control.
-
For any "hits" (kinases that are significantly inhibited at the screening concentration), perform a dose-response analysis to determine the IC₅₀ value. This involves incubating the kinase with a range of concentrations of the test compound.
-
Rationale for Experimental Choices:
-
Kinase Panel Screening: This approach allows for an unbiased assessment of the compound's selectivity and helps to identify potential off-target effects.
-
Luminescence-Based ATP Detection: This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactivity.
-
Dose-Response Analysis for Hits: Determining the IC₅₀ provides a quantitative measure of the compound's potency against specific kinases.
Other Potential Mechanisms of Action
While less likely to be the primary mechanism, other biological activities associated with the tropane scaffold should be considered.
-
Opioid Receptor Modulation: Some 8-azabicyclo[3.2.1]octane derivatives have been shown to act as mu-opioid receptor antagonists.[6][11] This could be investigated using radioligand binding assays with opioid receptor-expressing cell lines.
-
Muscarinic Receptor Antagonism: As a tropane derivative, antagonism of muscarinic acetylcholine receptors is a possibility. This is the primary mechanism of action for atropine and scopolamine.[1] Functional assays, such as measuring the inhibition of acetylcholine-induced smooth muscle contraction, could be employed to test this hypothesis.
Structure-Activity Relationships (SAR) of 3-Substituted 8-Azabicyclo[3.2.1]octanes
The biological activity of 8-azabicyclo[3.2.1]octane derivatives is highly sensitive to the nature and stereochemistry of the substituent at the 3-position.
| Substituent at 3-position | Stereochemistry | Primary Biological Activity | Reference |
| Aryl | 3β | Potent DAT/SERT inhibition | [8] |
| Naphthyl | 3β | High-affinity DAT/SERT inhibition | [12] |
| Hydroxyl | 6- or 7-position | DAT/SERT inhibition | [10] |
| Carbonitrile | exo | Hypothesized: DAT/SERT and/or Kinase Inhibition | - |
The exo stereochemistry of the 3-carbonitrile group in the title compound is significant. In many tropane-based monoamine transporter inhibitors, the 3β (endo) configuration is preferred for high affinity. The exo configuration of the nitrile group may lead to a different binding mode or a different target preference altogether, further underscoring the need for experimental validation.
Future Research Directions
To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required:
-
Comprehensive In Vitro Profiling:
-
Perform binding assays for a wide range of receptors and transporters, including all major classes of neurotransmitter receptors.
-
Conduct a broad kinome screen to identify any specific kinase targets.
-
-
Cell-Based Functional Assays:
-
If the compound shows high affinity for monoamine transporters, conduct in vitro neurotransmitter uptake assays to confirm its functional inhibitory activity.
-
If a kinase target is identified, perform cell-based assays to assess the inhibition of the downstream signaling pathway.
-
-
In Vivo Studies:
-
In animal models, assess the compound's effects on locomotor activity and extracellular neurotransmitter levels (via microdialysis) to confirm its action on the central nervous system.[13]
-
Evaluate its therapeutic potential in relevant animal models of neurological or psychiatric disorders.
-
By combining these in vitro and in vivo approaches, a clear and comprehensive understanding of the mechanism of action of this novel compound can be achieved, paving the way for its potential development as a therapeutic agent.
References
-
PubMed Central. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
ResearchGate. Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
PubMed. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. [Link]
-
PubMed Central. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. [Link]
- Google Patents. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
MDPI. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
-
PubMed. Synthesis of 2beta-acyl-3beta-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites. [Link]
-
ResearchGate. Synthesis and Nematicidal Activities of 8-Azabicyclo[3.2.1]-octane-3-isoxazole Oxime Derivatives. [Link]
-
JOCPR. Pharmacological profile of tropane alkaloids. [Link]
-
ResearchGate. (PDF) Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
-
PubMed. Comparison of a novel tropane analog of cocaine, 2 beta-propanoyl-3 beta-(4-tolyl) tropane with cocaine HCl in rats: nucleus accumbens extracellular dopamine concentration and motor activity. [Link]
- Google Patents. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 12. Synthesis of 2beta-acyl-3beta-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of a novel tropane analog of cocaine, 2 beta-propanoyl-3 beta-(4-tolyl) tropane with cocaine HCl in rats: nucleus accumbens extracellular dopamine concentration and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
This guide provides a comprehensive framework for characterizing the aqueous and non-aqueous solubility of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride, a tropane alkaloid derivative. Given the limited publicly available solubility data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals to generate a robust and reliable solubility profile. The methodologies and theoretical discussions are grounded in established pharmaceutical sciences.
Introduction to this compound
This compound is a derivative of the tropane alkaloid scaffold. Tropane alkaloids are a class of bicyclic organic compounds with notable physiological effects, and their derivatives are of significant interest in medicinal chemistry.[1][2][3] The hydrochloride salt form suggests that the parent molecule possesses a basic nitrogen atom, which has been protonated to enhance aqueous solubility and stability. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability, formulation, and ultimately, clinical efficacy.[4]
Compound Identity:
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 216753-55-8 | [5] |
| Molecular Formula | C₈H₁₂N₂ · HCl | [5] |
| Molecular Weight | 172.66 g/mol (as hydrochloride salt) | [6] |
| Structure | A bicyclic amine with a carbonitrile substituent in the exo position. | [5][7] |
Theoretical Framework for Solubility
The solubility of this compound is governed by several factors, primarily its crystalline structure, the presence of the hydrochloride salt, and the nature of the solvent.
The Role of the Hydrochloride Salt
The conversion of a basic parent molecule to its hydrochloride salt is a common strategy in pharmaceutical development to improve aqueous solubility.[8][9] The salt form dissociates in aqueous media into the protonated organic cation and the chloride anion. The solubility of the salt is influenced by the crystal lattice energy of the solid salt and the solvation energy of the resulting ions.[9]
pH-Dependent Solubility
As a salt of a weak base, the aqueous solubility of this compound is expected to be highly pH-dependent.[8][10] In acidic to neutral pH, the compound will exist predominantly in its protonated, more soluble form. As the pH increases towards the pKa of the parent molecule's conjugate acid, the equilibrium will shift towards the un-ionized, less soluble free base, potentially leading to precipitation.
The Common Ion Effect
The presence of a common ion, in this case, chloride, can reduce the solubility of the hydrochloride salt.[10] This is particularly relevant in intravenous formulations where saline is a common vehicle, or in biorelevant media simulating gastric fluid, which has a high chloride concentration.
Solvent Effects
Beyond aqueous systems, the solubility in organic and mixed-solvent systems is crucial for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro assays. The polarity of the solvent will play a significant role in its ability to dissolve the compound.
Experimental Determination of Solubility Profile
A comprehensive solubility profile requires the determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. The shake-flask method is the universally recognized "gold standard" for its determination.[11][12]
Experimental Workflow for Thermodynamic Solubility:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol for Shake-Flask Method:
-
Preparation: Add an excess of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values). The presence of undissolved solid should be visually confirmed.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C and 37°C) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[11]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve for accurate quantification.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer.[13] This is a high-throughput method often used in early drug discovery.
Experimental Workflow for Kinetic Solubility:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol for Kinetic Solubility by Nephelometry:
-
Stock Solution: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of interest.
-
Incubation: Allow the plate to incubate at room temperature for a set period, for instance, 2 hours.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer.[4][14] The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.
Data Presentation and Interpretation
The generated solubility data should be presented in a clear and concise manner to facilitate interpretation.
Table of Expected Solubility Data:
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) |
| Deionized Water | 25 | Shake-Flask | |
| 0.1 N HCl (pH ~1.2) | 37 | Shake-Flask | |
| Acetate Buffer (pH 4.5) | 37 | Shake-Flask | |
| Phosphate Buffer (pH 6.8) | 37 | Shake-Flask | |
| Phosphate Buffer (pH 7.4) | 37 | Shake-Flask | |
| FaSSIF | 37 | Shake-Flask | |
| FeSSIF | 37 | Shake-Flask | |
| Phosphate Buffer (pH 7.4) | 25 | Kinetic |
A graphical representation of pH versus solubility is highly recommended to visualize the pH-solubility profile and to estimate the pKa of the compound.
Conclusion
This technical guide outlines a comprehensive strategy for determining the solubility profile of this compound. By following the detailed protocols for thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of its solubility behavior in various aqueous and non-aqueous systems is fundamental to designing appropriate formulations and predicting its in vivo performance.
References
-
PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
MDPI. (n.d.). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Retrieved from [Link]
-
JoVE. (2020, September 24). Factors Affecting Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological profile of tropane alkaloids. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
- Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
ResearchGate. (n.d.). ChemInform Abstract: Tropan Alkaloids as Medicinally Useful Natural Products and Their Synthetic Derivatives as New Drugs. Retrieved from [Link]
-
Autech. (n.d.). 3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride. Retrieved from [Link]
-
ScienceDirect. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
University of Bristol. (n.d.). Tropane. Retrieved from [Link]
-
NIST WebBook. (n.d.). 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-, (3-endo)-. Retrieved from [Link]
- Google Patents. (n.d.). WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rheolution.com [rheolution.com]
- 5. 216753-55-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. 3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 7. This compound | 216753-55-8 [sigmaaldrich.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. Video: Factors Affecting Solubility [jove.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to the Biological Activity of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Introduction: Scaffolding for Innovation in Drug Discovery
The 8-azabicyclo[3.2.1]octane core, a rigid bicyclic structure, is a cornerstone in medicinal chemistry, forming the backbone of the tropane alkaloids.[1][2] This privileged scaffold has given rise to a diverse array of biologically active molecules, from classical anticholinergics to modern therapeutics targeting the central nervous system.[1] Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS No: 216753-55-8) is a synthetic derivative within this class, distinguished by a carbonitrile group at the 3-position in the exo configuration.[3][4][5] While direct, in-depth studies on this specific molecule are not extensively published, its structural features suggest a compelling potential for interaction with key biological targets, positioning it as a valuable intermediate and a candidate for further investigation in drug development programs.[6][7]
This technical guide will provide a prospective analysis of the likely biological activities of this compound, drawing upon the established pharmacology of its structural analogs. We will delve into its potential as a kinase inhibitor and a monoamine reuptake inhibitor, providing detailed, field-proven experimental protocols to facilitate its characterization. The causality behind experimental choices will be explained to ensure a self-validating system of investigation for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount before embarking on biological studies.
| Property | Value | Source |
| CAS Number | 216753-55-8 | |
| Molecular Formula | C₈H₁₂N₂·HCl | [6] |
| Molecular Weight | 172.66 g/mol | |
| Synonym | (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride | |
| Physical Form | Solid | |
| Storage | Refrigerator |
Hypothesized Biological Activity and Mechanistic Insights
The structural framework of this compound suggests two primary avenues of biological activity: kinase inhibition and monoamine transporter modulation.
Kinase Inhibition: Targeting Cellular Signaling Cascades
The presence of the nitrile substituent at position 3 and the overall heterocyclic structure are features found in scaffolds developed for kinase inhibitor development.[6] Specifically, related 3-Oxa-8-azabicyclo[3.2.1]octane structures have been investigated for their ability to inhibit enzymes like Phosphoinositide 3-kinase (PI3K).[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9]
Causality of Action: It is hypothesized that the 8-azabicyclo[3.2.1]octane core can serve as a scaffold to position the carbonitrile and other potential modifications into the ATP-binding pocket of kinases. The nitrogen atom at position 8 can form crucial hydrogen bonds, while the rigid bicyclic structure orients substituents for optimal interaction with the kinase domain, leading to competitive inhibition of ATP binding and subsequent downstream signaling.
Caption: Hypothesized PI3K signaling pathway inhibition.
Monoamine Transporter Modulation: A Role in Neurotransmission
The 8-azabicyclo[3.2.1]octane scaffold is a well-established pharmacophore for interacting with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[10][11] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs. Derivatives of this scaffold are known to act as monoamine reuptake inhibitors.[6]
Causality of Action: The rigid structure of the 8-azabicyclo[3.2.1]octane core mimics the conformation of endogenous monoamines, allowing it to bind to the active site of the transporters.[10] The nature and stereochemistry of substituents at the 3-position are critical for determining the potency and selectivity of binding to DAT, SERT, and NET.[11] The exo-orientation of the carbonitrile group in the target compound likely plays a significant role in its interaction with the transporter binding pocket.
Caption: Proposed monoamine transporter inhibition workflow.
Experimental Protocols for Biological Characterization
To validate the hypothesized biological activities, a series of robust and self-validating in vitro assays are proposed.
Protocol 1: In Vitro PI3K Kinase Inhibition Assay (Luminescence-Based)
This assay determines the inhibitory activity of the compound against PI3K isoforms by measuring the amount of ADP produced.[8][12]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT) to create a concentration gradient.
-
Enzyme and Substrate Preparation: Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer to an optimized final concentration. Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Assay Procedure:
-
Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubate the reaction at 30°C for 60 minutes, ensuring the time is within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[12]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro PI3K kinase inhibition assay.
Protocol 2: Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the affinity of the compound for the dopamine transporter by assessing its ability to compete with a known radiolabeled ligand.[13][14]
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells stably expressing human DAT (e.g., HEK-293 cells) or from rat striatal tissue.
-
Compound Preparation: Prepare a stock solution of this compound and create serial dilutions in assay buffer.
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a radioligand with high affinity for DAT (e.g., [³H]CFT or [³H]WIN 35,428), and varying concentrations of the test compound or vehicle.
-
For non-specific binding determination, a high concentration of a known DAT inhibitor (e.g., GBR 12909) is used.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[14]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Determine the IC₅₀ value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Monoamine Uptake Inhibition Assay
This functional assay determines the potency of the compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the corresponding monoamine transporter.[10][15]
Methodology:
-
Cell Culture: Use adherent cells (e.g., HEK-293) stably expressing the human dopamine, serotonin, or norepinephrine transporter. Plate the cells in a 96-well plate and allow them to adhere.
-
Assay Procedure:
-
On the day of the experiment, wash the cells once with Krebs-HEPES buffer (KHB).[11]
-
Pre-incubate the cells for 5-10 minutes at room temperature with varying concentrations of this compound or a known inhibitor for control.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT).
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature, ensuring the uptake is in the linear range.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells with a lysis buffer.
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Determine the IC₅₀ value by plotting the percent inhibition of uptake against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of established pharmacophores and novel chemical space. Its structural similarity to known kinase inhibitors and monoamine reuptake inhibitors provides a strong rationale for its biological investigation. The detailed protocols outlined in this guide offer a clear and scientifically rigorous path to elucidating its activity profile.
Future research should focus on executing these assays to determine the IC₅₀ and Ki values against a panel of kinases and monoamine transporters. Structure-activity relationship (SAR) studies, involving modification of the carbonitrile group and substitution on the bicyclic core, will be crucial for optimizing potency and selectivity. Ultimately, these foundational in vitro studies will determine the potential of this compound and its future derivatives as therapeutic agents for oncological or neurological disorders.
References
-
Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]
-
PubMed. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. [Link]
-
Frontiers in Pharmacology. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
-
Springer Nature Experiments. Measuring PI3K Lipid Kinase Activity. [Link]
-
JACS Au. Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. [Link]
-
Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. [Link]
-
PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]
-
PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
-
MySkinRecipes. This compound. [Link]
-
Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
ResearchGate. Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
NIH. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. [Link]
-
University of Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
ResearchGate. Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]
-
ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
- Google Patents. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
- Google Patents. CA2408909C - Azabicyclo[3.2.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. CAS Index | Ambeed [ambeed.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.es [promega.es]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile Hydrochloride: A Technical Guide for Research and Development
Introduction
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the tropane alkaloids.[1] This rigid bicyclic system provides a well-defined three-dimensional orientation of substituents, enabling precise interactions with biological targets. Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride has emerged as a valuable research chemical and a versatile intermediate in the synthesis of novel therapeutics. Its unique stereochemistry and the presence of a reactive nitrile group make it a key building block for developing compounds targeting a range of biological pathways.
This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and key applications, with a focus on its role in the development of kinase inhibitors and monoamine reuptake inhibitors.
Chemical and Physical Properties
While specific experimental data for the melting point and other physicochemical properties of this compound are not widely published, we can compile its fundamental characteristics and compare them with a related, well-characterized compound from the same structural family, 8-azabicyclo[3.2.1]octan-3-ol. This comparison provides a useful, albeit theoretical, baseline for handling and characterization.
| Property | This compound | 8-Azabicyclo[3.2.1]octan-3-ol (for comparison) |
| CAS Number | 216753-55-8 | 501-33-7[2] |
| Molecular Formula | C₈H₁₂N₂·HCl[3] | C₇H₁₃NO[2] |
| Molecular Weight | 172.66 g/mol | 127.19 g/mol [2] |
| Physical Form | Solid | Solid[2] |
| Purity | Typically ≥97% | ≥97% |
| Storage | Refrigerator | Room Temperature |
| Melting Point | Data not available | 134.5 - 135 °C[2] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water. |
Synthesis and Characterization
Synthetic Strategy
The synthesis of this compound typically originates from a corresponding ketone precursor, 8-azabicyclo[3.2.1]octan-3-one, which can be derived from tropinone. A common and effective method for introducing the nitrile group is a variation of the Strecker synthesis. This involves the reaction of the ketone with an alkali metal cyanide in the presence of a strong acid.[4] The stereochemistry of the final product is influenced by the reaction conditions and the starting material.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Illustrative Synthetic Protocol
The following is a representative, generalized protocol based on methods for similar compounds.[4] Researchers should optimize conditions for their specific needs.
-
Cyanohydrin Formation: To a cooled (0-5 °C) solution of 8-azabicyclo[3.2.1]octan-3-one in a suitable solvent (e.g., a mixture of diethyl ether and water), add a solution of potassium cyanide or sodium cyanide portion-wise. Concurrently, add a strong mineral acid, such as hydrochloric acid, dropwise to maintain a slightly acidic pH. Stir the reaction mixture at a low temperature for several hours.
-
Dehydration and Rearrangement: The intermediate cyanohydrin can be dehydrated to form an unsaturated nitrile. This is often achieved by treatment with a dehydrating agent like phosphorus oxychloride in a solvent such as pyridine.
-
Reduction to the Saturated Nitrile: The resulting unsaturated nitrile is then reduced to the desired saturated carbonitrile. This can be accomplished using a reducing agent like sodium borohydride in a protic solvent (e.g., methanol). The stereochemical outcome (exo vs. endo) of this step is critical and can be influenced by the choice of reducing agent and reaction conditions.
-
Purification and Salt Formation: The crude product is purified using standard techniques such as column chromatography. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the bicyclic core and the position and orientation of the nitrile group.[5]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to aid in its structural elucidation by analyzing fragmentation patterns.
-
Infrared (IR) Spectroscopy: The presence of a characteristic nitrile (C≡N) stretching vibration (typically around 2220-2260 cm⁻¹) would be a key diagnostic feature.
Applications in Drug Discovery
This compound serves as a critical starting material for the synthesis of more complex molecules with therapeutic potential, primarily in two key areas: as monoamine reuptake inhibitors and as kinase inhibitors.
Monoamine Reuptake Inhibitors
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been extensively investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][6] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition can lead to increased neurotransmitter levels, a mechanism that is effective in treating a variety of neurological and psychiatric disorders.
The nitrile group of this compound can be chemically transformed into other functional groups, such as amines or amides, which can then be further elaborated to create a diverse library of compounds for screening against these transporters. The rigid bicyclic core helps in positioning key pharmacophoric elements for optimal interaction with the transporter binding sites.
Caption: Workflow for the development of monoamine reuptake inhibitors.
This is a generalized protocol for assessing the potency of compounds at monoamine transporters using radiolabeled substrates.[7][8]
-
Cell Culture: Use cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 or CHO cells).[6] Plate the cells in 96-well plates and allow them to reach confluency.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer, such as Krebs-Henseleit buffer (KHB).
-
Compound Preparation: Prepare serial dilutions of the test compounds (derived from this compound) in the assay buffer.
-
Incubation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Radioligand Addition: Initiate the uptake reaction by adding a solution containing a known concentration of the appropriate radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).
-
Termination and Lysis: After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a scintillation cocktail.
-
Quantification: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values for each compound by plotting the percentage of inhibition of radioligand uptake against the compound concentration.
Kinase Inhibitors
The 8-azabicyclo[3.2.1]octane scaffold is also a key component in the design of kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[9] JAKs are critical components of signaling pathways for numerous cytokines and growth factors, and their dysregulation is implicated in autoimmune diseases, inflammation, and cancer. The development of selective JAK inhibitors is an area of intense research.
This compound can be used to synthesize compounds that target the ATP-binding site of kinases like JAK3.[9] The nitrile group can be a handle for further chemical modifications to optimize binding affinity and selectivity.
Caption: Workflow for the development of kinase inhibitors.
This is a generalized protocol for a common type of kinase assay that measures ATP consumption.[10][11]
-
Reagent Preparation: Prepare solutions of recombinant human JAK3 enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add the test compound, the JAK3 enzyme, and the substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a reagent that detects the amount of remaining ATP (e.g., ADP-Glo™ Kinase Assay reagent). This is typically a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and then a second reagent is added to convert the ADP produced into ATP, which is then detected via a luciferase-luciferin reaction.
-
Luminescence Measurement: Read the luminescence signal on a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ values for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it should be considered an irritant.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier (refrigerator).
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile research chemical with significant potential in drug discovery. Its rigid bicyclic scaffold and reactive nitrile group make it an ideal starting point for the synthesis of novel monoamine reuptake inhibitors and kinase inhibitors. While specific physicochemical and biological data for this compound are not extensively documented in the public domain, the general synthetic routes and assay methodologies for this class of compounds are well-established. This guide provides a solid foundation for researchers to utilize this compound effectively in their research and development programs.
References
-
PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
- Google Patents. (n.d.). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Handb Exp Pharmacol., 258, 17-31.
- Trudell, M. L., et al. (2000). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. J Med Chem., 43(12), 2347-55.
-
ResearchGate. (n.d.). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Retrieved from [Link]
-
ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
-
Frontiers. (n.d.). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Retrieved from [Link]
- Sim, T., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. J Med Chem., 58(16), 6457-69.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
Capot Chemical. (n.d.). 3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride. Retrieved from [Link]
- Whelan, B. A. (1994). Synthesis, structural and biological studies of potential 5-HT3 receptor antagonists. Dublin City University.
-
BPS Bioscience. (n.d.). JAK3 (Janus Kinase 3) Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic workflow of the established direct JAK3 ELISA. Retrieved from [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 216753-55-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Synthesis protocol for Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
An Application Note for the Synthesis of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key building block in medicinal chemistry and drug development.[1] The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold found in numerous biologically active molecules, including atropine and cocaine.[2][3] This protocol details a robust and reproducible multi-step synthesis starting from N-Boc-nortropinone, focusing on the strategic introduction of the cyano group and the critical stereoselective reduction to achieve the desired exo-isomer. The causality behind procedural choices, safety considerations for hazardous reagents, and detailed characterization checkpoints are discussed to ensure scientific integrity and successful replication by researchers.
Introduction and Synthetic Strategy
The synthesis of tropane alkaloid analogs is of significant interest to the pharmaceutical industry for the development of novel therapeutics, particularly those targeting the central nervous system.[4] Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile serves as a versatile intermediate, with the nitrile group amenable to a variety of chemical transformations.
Our synthetic approach is designed around a logical sequence of protecting group chemistry, cyanohydrin formation, dehydration, and stereocontrolled reduction. The strategy begins with the commercially available N-tert-butyloxycarbonyl (Boc) protected nortropinone. The Boc group serves two critical functions: it deactivates the otherwise reactive secondary amine of the tropane core, preventing side reactions, and it enhances the solubility of the intermediates in organic solvents.
The key transformations are as follows:
-
Cyanohydrin Formation: Introduction of the nitrile functionality is achieved by treating N-Boc-nortropinone with a cyanide source.
-
Dehydration: The resulting cyanohydrin intermediate is dehydrated to yield an α,β-unsaturated nitrile. This step is crucial as it sets the stage for the stereoselective reduction.
-
Stereoselective Reduction: The double bond of the unsaturated nitrile is reduced to establish the required C3-exo stereochemistry. This is often the most challenging step, where the choice of reducing agent and reaction conditions dictates the stereochemical outcome.
-
Deprotection and Salt Formation: The synthesis culminates in the removal of the Boc protecting group under acidic conditions, which concurrently forms the final hydrochloride salt, enhancing the compound's stability and water solubility.
This multi-step process is visualized in the workflow diagram below.
Figure 1: Overall synthetic workflow from the protected starting material to the final hydrochloride salt.
Mechanistic Considerations
The pivotal step in this synthesis is the introduction of the cyano group and the subsequent stereoselective reduction. The initial reaction of the ketone with a cyanide source, such as trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis acid, proceeds through the nucleophilic addition to the carbonyl carbon.
The subsequent dehydration of the cyanohydrin to an α,β-unsaturated nitrile is typically achieved using a dehydrating agent like phosphorus oxychloride in pyridine.[5] The final reduction of the C=C double bond is highly dependent on the steric environment of the bicyclic system. Reduction with hydride reagents like sodium borohydride often proceeds via nucleophilic attack from the less sterically hindered face of the molecule, which in the 8-azabicyclo[3.2.1]octane system, typically leads to the desired exo product.[5]
Detailed Experimental Protocol
Safety First: This protocol involves highly toxic cyanide reagents and corrosive chemicals. All steps must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate chemical-resistant gloves) is mandatory. Cyanide waste must be quenched and disposed of according to institutional safety guidelines.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-nortropinone | 225.29 | 5.00 g | 22.2 | 1.0 |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 2.87 mL | 24.4 | 1.1 |
| Zinc Iodide (ZnI₂) | 319.22 | 0.71 g | 2.22 | 0.1 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.47 mL | 26.6 | 1.2 |
| Pyridine | 79.10 | 15 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.26 g | 33.3 | 1.5 |
| Methanol (MeOH) | - | 100 mL | - | - |
| 4M HCl in Dioxane | - | 20 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
Step 1: Synthesis of tert-butyl 3-cyano-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (Cyanohydrin Formation)
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-nortropinone (5.00 g, 22.2 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Stir the solution until all solids have dissolved, then add zinc iodide (0.71 g, 2.22 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (2.87 mL, 24.4 mmol) dropwise over 15 minutes. Extreme Caution: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer twice with DCM (2x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is used in the next step without further purification.
Step 2: Synthesis of tert-butyl 3-cyano-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (Dehydration)
-
Transfer the crude cyanohydrin intermediate to a clean, dry flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (15 mL) and cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (2.47 mL, 26.6 mmol) dropwise, ensuring the internal temperature does not exceed 10 °C.[5]
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 3 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 100 g).
-
Adjust the pH to ~8 using a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated nitrile.
Step 3: Synthesis of tert-butyl exo-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate (Stereoselective Reduction)
-
Dissolve the purified unsaturated nitrile from the previous step in methanol (100 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.26 g, 33.3 mmol) portion-wise over 20 minutes, controlling the effervescence.[5]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-Boc protected exo-nitrile. The product can be purified by chromatography if necessary.
Step 4: Synthesis of this compound (Deprotection and Salt Formation)
-
Dissolve the crude product from Step 3 in a minimal amount of diethyl ether (or ethyl acetate).
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in dioxane (20 mL) with vigorous stirring.[6]
-
A white precipitate should form immediately or upon standing at 0 °C.
-
Stir the suspension for 1 hour at 0 °C.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.
-
Dry the white solid under high vacuum to yield the final product, this compound.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry. The exo-configuration can be determined by the coupling constants of the proton at C3.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (152.21 g/mol ).
-
Infrared Spectroscopy (IR): To identify the characteristic nitrile (C≡N) stretch (~2240 cm⁻¹) and the secondary amine salt (N-H) stretches.
References
- Syngenta Limited. (2004). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
-
Robinson, R. (1917). A Synthesis of Tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. (Link via The Vanilla 47 Site). Retrieved from [Link]
-
The Hive. (n.d.). Synthesis of Tropinone & 2-CMT. Hive Methods Discourse. Retrieved from [Link]
-
Wikipedia. (n.d.). Tropinone. Retrieved from [Link]
- Faming, Z., et al. (2013). Tropinone derivative and its preparation method and application. Google Patents.
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Retrieved from [Link]
-
American Chemical Society. (2016). Tropinone. Retrieved from [Link]
- Organon NV. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-8. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. acs.org [acs.org]
- 4. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 6. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Probing Monoamine Transporter Function: In Vitro Assay Protocols for Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Introduction: Unveiling the Potential of a Tropane Scaffold
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a member of the tropane alkaloid family, a class of bicyclic organic compounds renowned for their significant interactions with the central nervous system.[1][2] The rigid 8-azabicyclo[3.2.1]octane core is a well-established pharmacophore that targets monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4][5] These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous neurological and psychiatric disorders.
This compound, with the CAS Number 216753-55-8, serves as a valuable molecular tool for researchers in neuroscience and drug development. Its structural features, particularly the exo-configuration of the carbonitrile group, suggest a specific binding orientation within the transporter proteins. The primary application of this compound in an in vitro setting is to characterize its binding affinity and functional inhibition of DAT, SERT, and NET. Understanding these parameters is crucial for elucidating its mechanism of action and potential therapeutic utility.
This document provides detailed application notes and protocols for two standard in vitro assays to characterize the interaction of this compound with monoamine transporters: a radioligand binding assay to determine binding affinity (Ki) and a fluorescence-based uptake inhibition assay to determine functional potency (IC50).
Principle of Investigation: Interrogating Transporter Interaction
The interaction of this compound with monoamine transporters can be quantified through two complementary in vitro approaches:
-
Radioligand Binding Assays: These assays directly measure the affinity of the compound for the transporter protein. A specific radiolabeled ligand with known high affinity for the transporter is competed off its binding site by increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. This provides a direct measure of the compound's binding potency.
-
Uptake Inhibition Assays: These functional assays measure the ability of the compound to block the primary function of the transporter, which is the reuptake of its respective neurotransmitter from the synaptic cleft. Cells expressing the transporter of interest are incubated with a fluorescent or radiolabeled substrate. The ability of this compound to inhibit the uptake of this substrate is measured. This assay provides a measure of the compound's functional potency as an inhibitor.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for DAT, SERT, and NET
This protocol describes a competitive binding assay to determine the Ki of this compound for the human dopamine, serotonin, and norepinephrine transporters.
Causality Behind Experimental Choices:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are a robust and widely used platform for the stable or transient expression of recombinant proteins, including monoamine transporters. Their low endogenous transporter expression ensures a high signal-to-noise ratio.
-
Radioligands: The choice of radioligand is critical for specificity and high affinity.
-
[³H]WIN 35,428: A high-affinity ligand for the dopamine transporter.
-
[³H]Citalopram: A selective and high-affinity ligand for the serotonin transporter.
-
[³H]Nisoxetine: A selective and high-affinity ligand for the norepinephrine transporter.
-
-
Membrane Preparation: Using cell membrane preparations rather than whole cells isolates the transporters and removes confounding intracellular processes.
-
Incubation Conditions: Time, temperature, and buffer composition are optimized to reach binding equilibrium and ensure protein stability.
Materials and Reagents:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligands: [³H]WIN 35,428, [³H]Citalopram, [³H]Nisoxetine
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
-
This compound
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Microplate harvester and filter mats (e.g., GF/B)
-
Scintillation counter
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
-
Centrifuge the homogenate at 4°C for 20 minutes at 20,000 x g.
-
Discard the supernatant and resuspend the membrane pellet in fresh Membrane Preparation Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Performance:
-
Prepare serial dilutions of this compound in Assay Buffer. A suggested starting range is 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay Buffer, radioligand, a high concentration of the respective non-specific binding inhibitor (e.g., 10 µM), and membrane preparation.
-
Competitive Binding: Serial dilutions of this compound, radioligand, and membrane preparation.
-
-
The final concentration of the radioligand should be approximately at its Kd value.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a filter mat using a microplate harvester.
-
Wash the filters several times with ice-cold Assay Buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results:
Based on the tropane scaffold, this compound is expected to exhibit binding affinity for DAT, SERT, and NET. The relative Ki values will determine its selectivity profile.
Binding Affinity Profile of Structurally Similar Compounds
| Compound Class | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Tropane Analogues | 1 - 500 | 1 - 1000 | 1 - 2000 |
| Phenyltropanes | 0.5 - 100 | 100 - >10000 | 10 - 1000 |
Note: This table provides a general range of affinities observed for similar compounds and should be used as a guide for designing experiments.
Protocol 2: Fluorescence-Based Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a functional assay to measure the IC50 of this compound in inhibiting the uptake of a fluorescent substrate in cells expressing monoamine transporters.
Causality Behind Experimental Choices:
-
Fluorescent Substrate: Commercially available kits (e.g., from Molecular Devices) provide a fluorescent substrate that is a substrate for all three major monoamine transporters. This allows for a standardized and high-throughput method without the need for radioactive materials.
-
Live-Cell Imaging: This assay is performed on live cells, providing a more physiologically relevant measure of transporter function.
-
Masking Dye: The inclusion of a masking dye quenches the fluorescence of the substrate in the extracellular medium, eliminating the need for wash steps and enabling a homogenous assay format suitable for high-throughput screening.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human DAT, SERT, or NET
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence-based Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
This compound
-
Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Plating:
-
Plate the transporter-expressing cells in a black, clear-bottom microplate at an optimized density and allow them to adhere overnight.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in assay buffer. A suggested starting concentration range is 10⁻¹⁰ M to 10⁻⁴ M.
-
Prepare solutions of positive control inhibitors.
-
Remove the culture medium from the cells and add the compound dilutions and controls to the respective wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Uptake Assay:
-
Prepare the fluorescent substrate working solution according to the manufacturer's instructions.
-
Add the fluorescent substrate solution to all wells to initiate the uptake reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic data, calculate the rate of uptake (slope of the fluorescence versus time curve).
-
Normalize the data to the control wells (no inhibitor) representing 100% uptake and wells with a high concentration of a potent inhibitor representing 0% uptake.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Expected Results:
A dose-dependent inhibition of fluorescence signal is expected with increasing concentrations of this compound. The IC50 value will quantify its functional potency as an inhibitor of the respective monoamine transporter.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Ki) using a radioligand assay.
Monoamine Transporter Inhibition Signaling Pathway
Caption: Inhibition of monoamine reuptake at the presynaptic terminal.
Conclusion and Further Perspectives
The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound. By determining the binding affinities (Ki) and functional potencies (IC50) at DAT, SERT, and NET, researchers can establish a comprehensive pharmacological profile of this compound. This information is foundational for structure-activity relationship (SAR) studies, for understanding its potential as a neuropharmacological tool, and for guiding further investigations into its in vivo effects. The versatility of the tropane scaffold suggests that this compound could be a valuable lead in the development of novel therapeutics for a range of neurological disorders.
References
-
Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. (2011). PubMed. [Link]
-
Synthesis of 2β-Acyl-3β-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites. (n.d.). ACS Publications. [Link]
-
Synthesis and Monoamine Transporter Affinity of 3β-(4-(2-Pyrrolyl)phenyl)-8-azabicyclo[3.2.1]octanes and 3β-(5-Indolyl). (2025). ResearchGate. [Link]
-
Synthesis of dopamine transporter selective 3-{2-[(diphenyl)methoxy]ethyl}-8-azabicyclo[3.2.1]octane derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high affinity for the dopamine and serotonin transporters. (n.d.). Europe PMC. [Link]
-
Durable Exo-8-azabicyclo[3.2.1]octane-3-carboxylic Acid Hydrochloride Gadget. (n.d.). Unknown Source. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
- US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. (n.d.).
-
3'-Chloro-3 alpha-(diphenylmethoxy)tropane but not 4'-chloro-3 alpha-(diphenylmethoxy)tropane produces a cocaine-like behavioral profile. (n.d.). PubMed. [Link]
-
Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (2025). PMC. [Link]
-
3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride. (n.d.). Shaanxi Lighte Optoelectronics Material Co., Ltd.. [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (n.d.). PMC. [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (2025). ResearchGate. [Link]
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. (n.d.). PubMed. [Link]
-
Preparation of Radiopharmaceuticals and Their Use in Drug Development. (n.d.). Aalborg University's Research Portal. [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). PMC. [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. (n.d.). ResearchGate. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). ACS Publications. [Link]
-
Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (n.d.). ResearchGate. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride in CNS Drug Discovery
Abstract
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone in the design of centrally active agents due to its rigid conformation and ability to present substituents in well-defined spatial orientations. This document provides a detailed guide on the strategic use of a key derivative, Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride, as a versatile building block in the discovery and development of novel therapeutics for central nervous system (CNS) disorders. We will delve into its chemical properties, synthetic utility, and its role in generating potent and selective ligands for various CNS targets. Furthermore, this guide furnishes detailed, field-tested protocols for in-vitro and in-vivo characterization of novel compounds derived from this scaffold, emphasizing experimental rationale and data integrity.
Introduction: The Strategic Value of the Tropane Scaffold
The tropane alkaloid scaffold has a rich history in pharmacology, being the core of natural products like cocaine and atropine. Its rigid bicyclic structure minimizes conformational flexibility, which is a highly desirable trait in rational drug design as it can lead to higher binding affinity and selectivity for a specific biological target. The exo- and endo- stereoisomers of substituted tropanes allow for precise three-dimensional exploration of a receptor's binding pocket, making this scaffold a "privileged" structure in medicinal chemistry.
This compound emerges as a particularly valuable starting material. The exo configuration often presents a favorable vector for interaction with many CNS targets. The cyano group at the 3-position is a versatile chemical handle, readily convertible into a wide array of functional groups such as amines, amides, carboxylic acids, and tetrazoles, thus enabling extensive Structure-Activity Relationship (SAR) exploration.
Physicochemical Properties and Handling
Proper handling and storage are paramount for ensuring the integrity of the starting material.
| Property | Value |
| Molecular Formula | C8H12N2 · HCl |
| Molecular Weight | 172.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. |
Expert Insight: The hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various reaction conditions. However, for reactions requiring the free base, a simple deprotonation step with a suitable base (e.g., NaHCO3, K2CO3) is necessary. Always verify the purity of the starting material by NMR or LC-MS before initiating a synthetic campaign.
Synthetic Utility and Derivatization Strategies
The true power of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile lies in its synthetic versatility. The carbonitrile group serves as a linchpin for introducing diverse functionalities to probe the pharmacophore of a CNS target.
Key Derivatization Pathways
The diagram below illustrates the primary synthetic transformations starting from the carbonitrile group, enabling the generation of a chemical library for screening.
Caption: Key synthetic pathways from the 3-carbonitrile group.
Expert Insight (Causality behind choices):
-
Reduction to Amine: The primary amine is a common entry point for building diversity. Reagents like LiAlH4 are powerful but non-selective. Catalytic hydrogenation (H2/Raney Ni) is often preferred for its milder conditions and better functional group tolerance.
-
Hydrolysis to Carboxylic Acid: This creates an opportunity for amide bond formation, a staple in medicinal chemistry. The carboxylic acid itself can also act as a key interacting group.
-
Conversion to Tetrazole: The tetrazole group is a well-known bioisostere for the carboxylic acid group. It offers a similar acidic pKa but with improved metabolic stability and cell permeability in some cases.
Applications in CNS Drug Discovery: Targeting Monoamine Transporters
Derivatives of the 3-substituted 8-azabicyclo[3.2.1]octane scaffold have shown significant promise as ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical targets for treating depression, ADHD, substance abuse, and neurodegenerative diseases.
| Compound Example | Target(s) | In Vitro Potency (Ki, nM) | Therapeutic Indication | Reference |
| Tesofensine | DAT, SERT, NET | DAT: 1.7, SERT: 7.9, NET: 0.7 | Obesity, Alzheimer's | |
| (–)-Cocaine | DAT, SERT, NET | DAT: 96, SERT: 250, NET: 480 | (Compound of abuse) | |
| Benztropine | DAT, M1-mAChR | DAT: 28, M1: <1 | Parkinson's Disease |
Expert Insight: The stereochemistry at the 3-position is often crucial for activity and selectivity. For many DAT inhibitors, the 3β- (exo) substituent is preferred over the 3α- (endo) counterpart. The nature of the substituent at the 8-position (the nitrogen atom) also profoundly influences potency and selectivity. For instance, replacing the N-methyl group of cocaine with larger alkyl groups can significantly alter the SERT/DAT selectivity ratio.
Experimental Workflow for Characterizing a Novel Ligand
The following diagram outlines a typical screening cascade for a novel compound derived from our scaffold, progressing from broad screening to specific functional assessment.
Application Notes and Protocols: The Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile Scaffold for Novel Kinase Inhibitor Development
Abstract
The protein kinase family remains a critical class of targets in modern drug discovery, particularly in oncology and immunology. The relentless pursuit of novel chemical matter with improved potency, selectivity, and intellectual property standing has driven medicinal chemists to explore beyond traditional flat, aromatic scaffolds. This guide introduces Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride, a commercially available building block, as a promising three-dimensional (3D) scaffold for the development of next-generation kinase inhibitors. We provide the scientific rationale for its use, detailed protocols for library synthesis and biochemical profiling, and a framework for interpreting structure-activity relationship (SAR) data to guide lead optimization.
Introduction: Embracing Three-Dimensionality in Kinase Inhibition
The vast majority of approved kinase inhibitors target the highly conserved ATP-binding site. A key challenge in this space is achieving selectivity, as off-target inhibition can lead to undesirable side effects. One powerful strategy to enhance selectivity is the use of rigid, 3D scaffolds that orient substituents into unique, less-conserved sub-pockets of the active site with greater precision.[1]
The 8-azabicyclo[3.2.1]octane core, a foundational structure in numerous biologically active tropane alkaloids, offers such a framework.[2][3] Its rigid, bicyclic nature minimizes the entropic penalty of binding and provides well-defined vectors for chemical exploration. This guide focuses on a specific, functionally decorated derivative: This compound .
This particular scaffold presents two key features of high strategic value:
-
The Rigid 3D Core: The bicyclic system projects substituents into space in a predictable manner, allowing for the exploitation of molecular geometries not accessible to traditional planar scaffolds. This can be a decisive factor in achieving isoform or family-specific kinase selectivity.
-
The Versatile Nitrile Group: The cyano moiety is a highly valuable functional group in medicinal chemistry.[4] It can act as a hydrogen bond acceptor, engage in dipole-dipole interactions, or improve pharmacokinetic properties.[5] Crucially, it can form key interactions with the kinase "hinge" region, mimicking the hydrogen bonds formed by the adenine moiety of ATP. Furthermore, its electrophilic character opens the possibility of designing potent reversible or irreversible covalent inhibitors by targeting proximal nucleophilic residues like cysteine.[6]
This document serves as a practical guide for researchers to leverage this scaffold in their kinase inhibitor discovery programs.
Caption: Strategic value of the Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile scaffold.
Design and Synthesis of a Focused Inhibitor Library
The starting material, this compound, features a secondary amine that serves as the primary handle for diversification. A straightforward and powerful approach is N-functionalization via reductive amination or nucleophilic substitution to introduce a variety of R-groups designed to probe different regions of the kinase ATP-binding site.
Rationale for R-Group Selection
The choice of R-groups should be hypothesis-driven. By appending moieties known to interact with specific kinase sub-pockets, a focused library can efficiently probe the structure-activity landscape.
| R-Group Moiety Example | Target Sub-Pocket / Interaction | Rationale |
| 3-ethynylphenyl | Hydrophobic back pocket (near gatekeeper) | The small, rigid ethynyl group can access the pocket behind the gatekeeper residue, a common strategy for achieving selectivity.[7] |
| 4-(morpholino)aniline | Solvent-exposed region / Ribose pocket | The morpholino group enhances solubility and can form hydrogen bonds in the solvent-front or ribose-binding regions. |
| 3-chloro-4-fluoroaniline | General hydrophobic interactions | Halogenated phenyl rings are classic building blocks that can establish favorable hydrophobic and halogen-bonding interactions.[7] |
| Acrylamide | Covalent targeting | The acrylamide warhead can form a covalent bond with a non-catalytic cysteine residue near the ATP pocket, leading to potent and durable inhibition. |
General Protocol for Library Synthesis via Reductive Amination
This protocol describes a general method for the N-alkylation/arylation of the scaffold using a representative aldehyde or ketone.
Causality: Reductive amination is a robust and widely used method for forming C-N bonds. It proceeds via the formation of an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride. This reagent is chosen for its selectivity and tolerance of a wide range of functional groups, making it ideal for library synthesis.
Materials:
-
This compound
-
Aldehyde or Ketone of choice (e.g., 3-ethoxybenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Suspend the solid in DCM (approx. 0.1 M concentration).
-
Add TEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free base. Stir for 10 minutes at room temperature.
-
Add the desired aldehyde or ketone (1.1 eq) to the mixture.
-
Stir for an additional 20 minutes to allow for iminium ion formation.
-
Carefully add STAB (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-substituted derivative.
Caption: Workflow for N-functionalization of the scaffold via reductive amination.
Protocols for Biochemical Evaluation
Once a library of compounds is synthesized, a systematic evaluation of their inhibitory activity is required. This typically involves a primary screen, IC50 determination for hits, and selectivity profiling.
Protocol: Primary Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8] Kinase activity is directly proportional to ADP production, and therefore, inhibitor activity is observed as a decrease in luminescence. This format is highly sensitive, amenable to high-throughput screening (HTS), and avoids the use of radioactive materials.[9][10]
Materials:
-
Target Kinase (e.g., EGFR, BTK, etc.)
-
Kinase Substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer (specific to the kinase of interest)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the target kinase, and its specific substrate.
-
Initiate Kinase Reaction: Add the kinase/substrate master mix (e.g., 5 µL) to each well. Immediately after, add ATP solution (e.g., 5 µL) to all wells to start the reaction. The final compound concentration for a primary screen is typically 1-10 µM.
-
Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Read Luminescence: Measure the luminescence signal on a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are advanced to IC50 determination.
Protocol: IC50 Determination
Principle: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is determined by testing the compound across a range of concentrations and fitting the resulting dose-response data to a sigmoidal curve.[11]
Procedure:
-
Prepare a 10-point, 3-fold serial dilution series for each "hit" compound in DMSO.
-
Perform the ADP-Glo™ kinase assay as described in Protocol 3.1, using the serial dilutions of the compounds.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition.
-
Protocol: Kinase Selectivity Profiling
Principle: Selectivity is a critical parameter for a successful kinase inhibitor. A compound's selectivity is assessed by testing its inhibitory activity against a broad panel of different kinases.[12] This helps identify potential off-target liabilities early in the discovery process and can reveal opportunities for developing highly selective drugs.[1]
Procedure:
-
Select a commercially available kinase profiling service or an in-house panel of kinases (e.g., Promega Kinase Selectivity Profiling Systems, Reaction Biology services).[8][13]
-
Submit promising compounds with potent on-target IC50 values for screening. Typically, this is done at a single high concentration (e.g., 1 or 10 µM) against the panel.
-
For any off-target kinases that show significant inhibition, follow up with full IC50 determinations to quantify the degree of inhibition.
Data Interpretation: A selectivity profile is generated, often visualized as a table or tree map. A highly selective compound will potently inhibit the intended target with minimal activity against other kinases in the panel. A selectivity ratio (e.g., IC50_off-target / IC50_on-target) of >100-fold is often considered a benchmark for a selective inhibitor.
Iterative Optimization through SAR Analysis
The data gathered from the biochemical assays fuels the engine of lead optimization: the design-synthesize-test-analyze (DSTA) cycle. Structure-activity relationship (SAR) analysis is the process of correlating changes in a molecule's structure with changes in its biological activity.[14]
Hypothetical SAR Data Table
Let's assume our target is Bruton's Tyrosine Kinase (BTK) , a key target in B-cell malignancies, and a primary off-target concern is EGFR .
| Cmpd ID | N8-Substituent (R-Group) | BTK IC50 (nM) | EGFR IC50 (nM) | Selectivity (EGFR/BTK) |
| 1a | Benzyl | 5,200 | >10,000 | >1.9 |
| 1b | 3-Methoxybenzyl | 850 | >10,000 | >11.8 |
| 1c | 3-Phenoxybenzyl | 120 | 8,500 | 70.8 |
| 1d | 4-Acrylamidobenzyl | 5 | 6,200 | 1,240 |
Interpreting the SAR
-
Initial Hit (1a): The unsubstituted benzyl group shows very weak activity, establishing a baseline.
-
Probing with Polarity (1b): Adding a meta-methoxy group (1b) improves potency by over 6-fold. This suggests that an H-bond acceptor or polar group is tolerated and perhaps beneficial in this region of the BTK active site.
-
Exploring Larger Groups (1c): Expanding the substituent to a larger, more hydrophobic phenoxy group (1c) leads to a significant ~7-fold jump in potency over 1b. This indicates the presence of a larger hydrophobic pocket that can be occupied to enhance binding affinity.
-
Covalent Targeting (1d): The introduction of an acrylamide warhead (1d) results in a dramatic increase in potency, yielding a single-digit nanomolar inhibitor. This strongly suggests the presence of a nearby cysteine residue (Cys481 in BTK) that can be covalently engaged. Importantly, the selectivity over EGFR remains excellent, as EGFR lacks a similarly positioned cysteine. This is a classic example of achieving both high potency and selectivity through rational design.[15]
Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle for lead optimization.
Conclusion
The Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile scaffold represents a compelling and underexplored starting point for the discovery of novel kinase inhibitors. Its inherent 3D geometry and the strategic placement of a versatile nitrile group provide a powerful platform for achieving high potency and selectivity. By following the synthetic and biochemical protocols outlined in this guide, researchers can efficiently build and screen focused libraries, interpret SAR data, and accelerate the identification of promising lead candidates for further preclinical development.
References
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Carretero, J. C., et al. (2015). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]
-
Ye, et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]
-
Kühn, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Official Blog. [Link]
-
de Oliveira, M. A. L., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Drug Design Org. Structure Activity Relationships. Drug Design Online Resources. [Link]
-
Schaduangrat, N., et al. (2019). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Chemical Information and Modeling. [Link]
-
BMG LABTECH (2020). Kinase assays. BMG LABTECH Application Notes. [Link]
-
Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Reaction Biology. Kinase Selectivity Panels. Reaction Biology Service Overview. [Link]
-
Meltzer, P. C., et al. (2007). Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold. Organic letters. [Link]
-
Yuanxun, W., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. [Link]
-
Seif, S. E., et al. (2024). Structure-activity relationship (SAR) of the created compounds. ResearchGate. [Link]
-
Automate.video (2024). Structure-Activity Relationship Studies. Automate.video Educational Content. [Link]
-
Zhang, L., et al. (2017). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]
Sources
- 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. news-medical.net [news-medical.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. automate.video [automate.video]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterizing Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride in Monoamine Reuptake Inhibitor Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride in the study of monoamine reuptake inhibitors. The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that target the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] This guide details the compound's mechanism of action, provides validated protocols for both in vitro and in vivo characterization, and offers insights into data analysis and interpretation.
Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Scaffold
Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—play a critical role in regulating mood, cognition, and behavior. The synaptic concentration of these neurotransmitters is tightly controlled by their respective reuptake transporters (DAT, NET, and SERT).[3] Drugs that inhibit these transporters, known as monoamine reuptake inhibitors (MRIs), are cornerstone therapies for a range of psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[3][4]
The 8-azabicyclo[3.2.1]octane ring system, a rigid bicyclic structure, is a well-established pharmacophore for high-affinity binding to monoamine transporters.[1][5] Its most famous natural representative is cocaine, a potent non-selective monoamine reuptake inhibitor.[6] Synthetic analogs have been developed to achieve greater selectivity and improved therapeutic profiles. This compound (CAS: 216753-55-8) is a key intermediate and research tool within this chemical class.[5] Its rigid conformation makes it an excellent candidate for structure-activity relationship (SAR) studies aimed at designing novel CNS agents.[5] This guide provides the necessary framework to investigate its potential as a selective or multi-target monoamine reuptake inhibitor.
Compound Properties
A summary of the key physical and chemical properties of the title compound is provided below.
| Property | Value | Source |
| CAS Number | 216753-55-8 | [7] |
| Molecular Formula | C₈H₁₂N₂·HCl | [8] |
| Molecular Weight | 172.66 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Store in a refrigerator, under an inert atmosphere is recommended. | [9] |
| Synonym | (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride |
Postulated Mechanism of Action: Transporter Blockade
The primary mechanism of action for compounds built on the 8-azabicyclo[3.2.1]octane scaffold is competitive inhibition of monoamine transporters.[10] By binding to DAT, NET, or SERT, these inhibitors block the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3] This blockade leads to an increased concentration and prolonged residence time of the monoamine neurotransmitter in the synapse, thereby enhancing postsynaptic receptor signaling. The specific selectivity profile (i.e., its potency for DAT vs. NET vs. SERT) of this compound dictates its potential therapeutic application and must be determined empirically through the assays described in this guide.
Caption: Inhibition of monoamine reuptake at the synapse.
Application Notes: Experimental Rationale
Why Use This Compound?
-
Structure-Activity Relationship (SAR) Studies: The rigid bicyclic core provides a fixed orientation for substituents, making it an ideal scaffold for probing the binding pockets of monoamine transporters. The carbonitrile group at the 3-position can be systematically modified to explore its impact on potency and selectivity.
-
Probing Transporter Pharmacology: As a potential selective or multi-target inhibitor, this compound can be used to investigate the roles of individual or multiple transporters in various neurobiological processes and disease models.
-
Scaffold for Novel Therapeutics: This molecule serves as a key intermediate or fragment in the synthesis of more complex drug candidates.[5] Characterizing its baseline activity is a crucial first step in any drug discovery campaign.
Choosing the Right Assay
-
In Vitro Radioligand Uptake Inhibition Assays: These are the gold standard for determining a compound's potency (IC₅₀) and selectivity for each monoamine transporter.[11] They provide a direct measure of the compound's ability to block the primary function of the transporter.
-
In Vivo Behavioral Assays: To assess the physiological effects of transporter inhibition, behavioral models are essential. For compounds targeting SERT and NET, models of antidepressant activity (e.g., Forced Swim Test) are highly relevant.[12] For DAT-potent inhibitors, locomotor activity and reward-based assays may be more appropriate.[13]
Experimental Protocols
Protocol 1: In Vitro Monoamine Uptake Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound at human DAT, NET, and SERT using transfected HEK293 cells.[11][14]
Caption: Workflow for the in vitro radioligand uptake inhibition assay.
A. Materials
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
This compound
-
Reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Paroxetine for SERT)
-
96-well microplates (clear bottom, for cell culture and assay)
-
Scintillation fluid and microplate scintillation counter
B. Step-by-Step Methodology
-
Cell Culture: Seed the transfected HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl in DMSO or water. Perform serial dilutions in KRH buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Also prepare solutions for vehicle control, a known reference inhibitor (for positive control), and a high-concentration inhibitor to define non-specific uptake (e.g., 10 µM Mazindol for DAT/NET).
-
Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer gently with 200 µL of pre-warmed KRH buffer. c. Add 100 µL of KRH buffer containing the appropriate concentration of the test compound, reference compound, or vehicle. d. Pre-incubate the plate for 10-20 minutes at 37°C. e. Initiate the uptake reaction by adding 100 µL of KRH buffer containing the radiolabeled substrate (e.g., final concentration of 10-20 nM [³H]Dopamine). f. Incubate for a short period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Termination and Lysis: a. Rapidly terminate the uptake by aspirating the solution and washing the wells three times with 200 µL of ice-cold KRH buffer. b. Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer. c. Agitate the plate for 10 minutes on a plate shaker.
-
Quantification: a. Add 150 µL of scintillation cocktail to each well. b. Seal the plate and count the radioactivity in a microplate scintillation counter.
Protocol 2: In Vivo Forced Swim Test (FST) for Antidepressant-Like Activity
This protocol assesses the potential antidepressant-like effects of the compound in rodents, a common screening method for SERT and NET-acting agents.[12]
Caption: Workflow for the in vivo Forced Swim Test (FST).
A. Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)
-
This compound
-
Reference antidepressant (e.g., Fluoxetine or Desipramine)
-
Glass or Plexiglas cylinders (20 cm height x 10 cm diameter)
-
Water bath to maintain water temperature at 25 ± 1°C
-
Video recording equipment and analysis software
B. Step-by-Step Methodology
-
Animal Handling: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle animals daily to reduce stress.
-
Dose Preparation and Administration: Dissolve or suspend the test compound and reference drug in the chosen vehicle. Administer the assigned treatment (e.g., via intraperitoneal injection) at a set time (e.g., 30 or 60 minutes) before the test. A typical volume is 10 mL/kg.
-
Test Procedure: a. Fill the cylinders with water (25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom or escape. b. Gently place one mouse into the cylinder. c. The test duration is 6 minutes. The initial 2 minutes are considered a habituation period. d. Record the entire session for offline scoring. e. After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
Behavioral Scoring: a. A trained observer, blind to the treatment conditions, should score the videos. b. Score the duration of immobility during the final 4 minutes (from 2:01 to 6:00) of the test. c. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Data Analysis and Interpretation
In Vitro Data
The raw data (counts per minute, CPM) from the scintillation counter should be used to calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% uptake) and the non-specific uptake control (0% specific uptake).
-
% Inhibition = 100 * (1 - [CPM_test - CPM_nonspecific] / [CPM_vehicle - CPM_nonspecific])
Plot the % Inhibition against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Hypothetical Selectivity Profile (Illustrative Data)
| Transporter | IC₅₀ (nM) of Test Compound | Interpretation |
| hDAT | 50 | Potent inhibitor of the dopamine transporter. |
| hNET | 850 | Moderate inhibitor of the norepinephrine transporter. |
| hSERT | >10,000 | Weak to no activity at the serotonin transporter. |
| Result | The compound is a potent and selective dopamine reuptake inhibitor (DRI). |
In Vivo Data
The primary endpoint is the total time spent immobile. A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect. Data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups.
Safety and Handling
Consult the Safety Data Sheet (SDS) before use. This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Handle the compound in a well-ventilated area or a chemical fume hood.
References
-
Rothman, R. B., et al. (2020). Monoamine neurotransmitter reuptake inhibition and release assay. ResearchGate. [Link]
-
Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
-
Negus, S. S., et al. (2011). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
MySkinRecipes. This compound. [Link]
-
Chaudhary, P., & Chaurasia, P. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. [Link]
-
Lee, K. W., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines. [Link]
- Cantrell, B. E., et al. (2012). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
Taylor & Francis Online. Monoamine reuptake inhibitors – Knowledge and References. [Link]
-
Wikipedia. Monoamine reuptake inhibitor. [Link]
- Almansa, C., et al. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
National Center for Biotechnology Information. Cocaine. PubChem Compound Summary for CID 446220. [Link]
-
Meltzer, P. C., et al. (1995). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters. Journal of Medicinal Chemistry. [Link]
-
Sanna, F., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
-
Heidrich, J. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Vienna. [Link]
Sources
- 1. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound [myskinrecipes.com]
- 6. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 216753-55-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
- 9. RSG Enkhuizen | Nieuwe personeelskamer vlak voor de opening in 360 graden | © by VirtualTuur | Arthur van den Enk [virtualtuur.com]
- 10. 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Topic: Binding Affinity Studies with Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS).[1] Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a key chiral building block for developing such agents.[1] Derivatives of this scaffold have shown significant activity as monoamine reuptake inhibitors, targeting transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2][3][4] Understanding the binding characteristics of this compound and its derivatives is paramount for elucidating their mechanism of action, potency, and selectivity. This guide provides a comprehensive overview and detailed protocols for characterizing the binding affinity of this compound using two orthogonal, industry-standard techniques: Competition Radioligand Binding Assays and Surface Plasmon Resonance (SPR).
Introduction: The Scientific Rationale
The therapeutic potential of a molecule is fundamentally linked to its ability to interact with its biological target. Binding affinity, a measure of the strength of this interaction, is a critical parameter in drug discovery. A high-affinity interaction often translates to high potency, allowing for lower therapeutic doses and potentially reducing off-target effects.
For a compound like this compound, whose structural analogues are known to interact with monoamine transporters, quantifying its binding affinity is the first step in defining its pharmacological profile.[2][4] Does it bind potently to DAT? Is it selective for DAT over SERT and NET? Answering these questions requires robust, quantitative, and reproducible binding assays.
This document outlines two powerful techniques to determine these parameters:
-
Competition Radioligand Binding Assay: A classic, highly sensitive method used to determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from a receptor.[5][6] It is an equilibrium-based endpoint assay ideal for screening and ranking compounds.
-
Surface Plasmon Resonance (SPR): A label-free, real-time optical technique that provides a deeper understanding of the binding event.[7] SPR measures not only the equilibrium affinity (Kₓ) but also the kinetic rate constants—the association rate (kₐ) and the dissociation rate (kₑ)—offering invaluable insights into the dynamic nature of the interaction.[8]
By employing both methods, researchers can gain a comprehensive and validated understanding of the target engagement of this compound.
Protocol I: Competition Radioligand Binding Assay
This protocol is designed to determine the inhibition constant (Kᵢ) of our test compound at a specific target, for instance, the human dopamine transporter (hDAT), expressed in cell membranes.
Principle of the Assay
The assay operates on the principle of competitive binding. A known concentration of a radioligand (e.g., [³H]-WIN 35,428, a well-characterized DAT ligand) is incubated with membranes containing the hDAT receptor. In parallel reactions, increasing concentrations of the unlabeled test compound (this compound) are added. The test compound competes with the radioligand for the same binding site. The amount of radioligand bound to the receptor is measured, and a decrease in bound radioactivity indicates displacement by the test compound. This allows for the calculation of the compound's IC₅₀ (the concentration required to inhibit 50% of specific binding), which is then converted to the Kᵢ.[9]
Experimental Workflow
Caption: Workflow for a competition radioligand binding assay.
Detailed Step-by-Step Methodology
A. Materials and Reagents
-
Test Compound: this compound, dissolved in assay buffer.
-
Target: Cell membranes expressing the receptor of interest (e.g., hDAT), stored at -80°C.
-
Radioligand: e.g., [³H]-WIN 35,428 (specific activity ~80 Ci/mmol).
-
Non-Specific Binding (NSB) Agent: A high concentration of a known non-radioactive ligand (e.g., 10 µM GBR 12909 for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well filter plates (e.g., GF/B), 96-well reaction plate, cell harvester, liquid scintillation counter, multichannel pipettes.
B. Protocol
-
Thaw Membranes: On the day of the assay, thaw the frozen membrane aliquot on ice. Resuspend the membranes in ice-cold assay buffer to a final concentration of 5-20 µg protein per well.[9] Keep on ice.
-
Prepare Compound Dilutions: Prepare a serial dilution of the test compound in assay buffer. A typical starting range is from 100 µM down to 1 pM in 10 half-log steps.
-
Set Up Assay Plate: In a 96-well reaction plate, add the following to the appropriate wells in triplicate:
-
Total Binding: 25 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 25 µL NSB Agent (e.g., 10 µM GBR 12909) + 50 µL Radioligand + 150 µL Membrane Suspension.
-
Competition: 25 µL of each test compound dilution + 50 µL Radioligand + 150 µL Membrane Suspension.
-
Note: The final radioligand concentration should be approximately equal to its Kₓ value for the target receptor.
-
-
Incubation: Gently agitate the plate and incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9] The optimal time may need to be determined empirically.[6]
-
Filtration: Pre-soak the 96-well filter plate with a suitable buffer (e.g., 0.3% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.[9] Terminate the incubation by rapidly filtering the contents of the reaction plate through the filter plate using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate under a heat lamp or at 50°C for 30 minutes.[9] Seal the bottom of the plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Presentation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Calculate Percent Inhibition:
-
For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM in test well - NSB CPM) / (Total Binding CPM - NSB CPM)])
-
-
Determine IC₅₀: Plot the percent inhibition versus the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₓ)
-
Where [L] is the concentration of the radioligand used and Kₓ is the dissociation constant of the radioligand for the receptor.
-
Data Presentation Table:
| Compound | Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) | n (Hill Slope) |
| Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl | hDAT | [³H]-WIN 35,428 | 45.2 | 15.8 | 0.98 |
| Control (e.g., GBR 12909) | hDAT | [³H]-WIN 35,428 | 5.1 | 1.8 | 1.01 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol II: Surface Plasmon Resonance (SPR)
This protocol describes how to measure the real-time binding kinetics and affinity of this compound to a purified target protein.
Principle of the Assay
SPR is a label-free technique that detects molecular interactions by measuring changes in the refractive index at the surface of a sensor chip.[10] First, the target protein (ligand) is immobilized onto the sensor chip. Then, the small molecule (analyte) is flowed over the surface in a microfluidic channel. As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is recorded in real-time as a response unit (RU). The resulting sensorgram (RU vs. time) is analyzed to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₓ).[7]
Experimental Workflow
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Step-by-Step Methodology
A. Materials and Reagents
-
Analyte: this compound.
-
Ligand: High-purity (>95%) target protein.
-
SPR Instrument: e.g., Biacore, Nicoya, or Sartorius Octet SF3.
-
Sensor Chip: CM5 (carboxymethylated dextran) is common for amine coupling.
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.
-
Immobilization Kit: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), 0.1 M NHS (N-hydroxysuccinimide), 1 M Ethanolamine-HCl pH 8.5.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0, 5.5 (for pH scouting).
B. Protocol
-
Protein Immobilization:
-
pH Scouting: To ensure efficient covalent linkage, determine the optimal pH for electrostatic pre-concentration of the protein on the dextran matrix. Inject the protein (e.g., 50 µg/mL) in different pH acetate buffers (4.0-5.5) over the activated surface.[11] Select the pH that gives the highest response.
-
Amine Coupling: i. Equilibrate the system with running buffer. ii. Activate the sensor surface with a 7-minute injection of a 1:1 mixture of EDC/NHS. iii. Inject the protein (e.g., 20-50 µg/mL in the optimal pH buffer) until the desired immobilization level is reached (typically 2000-4000 RU for small molecule analysis). iv. Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared simultaneously (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.
-
-
Binding Analysis (Kinetics):
-
Analyte Preparation: Prepare a serial dilution of the test compound in running buffer. For kinetics, a minimum of 5 concentrations spanning 0.1x to 10x the expected Kₓ is recommended.[12] If Kₓ is unknown, start with a wide range (e.g., 1 nM to 10 µM).
-
Injection Cycle: For each concentration, perform the following cycle: i. Baseline: Flow running buffer over the ligand and reference surfaces until a stable baseline is achieved. ii. Association: Inject the analyte solution for a defined period (e.g., 60-180 seconds) to monitor binding. iii. Dissociation: Switch back to flowing running buffer and monitor the dissociation of the analyte from the ligand (e.g., 180-600 seconds). iv. Regeneration: If necessary, inject a pulse of a regeneration solution (e.g., mild acid/base or high salt) to remove all bound analyte and prepare the surface for the next cycle.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Data Processing:
-
Subtract the response from the reference flow cell from the active flow cell.
-
Subtract the average of the buffer blank injections from the analyte injections.
-
The resulting sensorgrams represent the true binding interaction.
-
Data Analysis and Presentation
-
Kinetic Fitting: Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model. For a simple bimolecular interaction, a 1:1 (Langmuir) binding model is often appropriate.[13]
-
Derive Constants: The fitting algorithm will calculate the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₑ, units s⁻¹), and the equilibrium dissociation constant (Kₓ, units M).
-
Kₓ = kₑ / kₐ
-
Data Presentation Table:
| Compound | Target | kₐ (10⁵ M⁻¹s⁻¹) | kₑ (10⁻² s⁻¹) | Kₓ (nM) | Chi² |
| Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl | hDAT | 2.5 | 4.0 | 160 | 0.85 |
| Control (e.g., GBR 12909) | hDAT | 5.2 | 0.9 | 17.3 | 0.51 |
Note: Data are hypothetical and for illustrative purposes only. Chi² represents the goodness of fit.
Conclusion: Synthesizing the Data for Actionable Insights
The successful execution of these protocols provides a multi-faceted view of the binding affinity of this compound.
-
The Radioligand Binding Assay delivers a robust Kᵢ value, which is excellent for ranking the compound's potency against a known standard and for assessing selectivity by testing against multiple targets (e.g., DAT, SERT, NET) in parallel.
-
The SPR analysis provides a more mechanistic understanding. The Kₓ value should be in good agreement with the Kᵢ, providing cross-validation of the affinity measurement. Furthermore, the kinetic rates (kₐ and kₑ) reveal the dynamics of the binding. A fast kₐ and slow kₑ (long residence time) may be desirable for sustained therapeutic effect, a key consideration in lead optimization.[14]
By integrating data from both equilibrium and real-time kinetic assays, researchers can confidently characterize novel compounds, establish robust structure-activity relationships (SAR), and make informed decisions to advance the most promising candidates in the drug discovery pipeline.
References
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. Available at: [Link]
-
Deshazo, M. et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. NIH. Available at: [Link]
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]
-
ResearchGate. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Available at: [Link]
-
Roy, M. J. et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Springer Protocols. Available at: [Link]
-
Jove. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Available at: [Link]
-
Liu, N. et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]
-
Chaires, J. B. (2006). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
-
Trudell, M. L. et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. PubMed. Available at: [Link]
-
Verma, S. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy. Available at: [Link]
-
Bio-protocol. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Available at: [Link]
-
Maynes, J. T. et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]
-
Technology Networks. (2023). Assess Small Molecule Kinetics and Affinity in Just One Step. Available at: [Link]
-
ResearchGate. Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine. Available at: [Link]
-
Nicoya Lifesciences. (2023). Top 10 tips for high quality SPR data. Available at: [Link]
-
News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. Available at: [Link]
-
Reichert Technologies. (2014). Kinetic vs. Equilibrium Analysis. Available at: [Link]
-
ACS Publications. (2014). Kinetic and Equilibrium Binding Characterization of Aptamers to Small Molecules using a Label-Free, Sensitive, and Scalable Platform. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
CP Lab Safety. This compound, 95% Purity, C8H13ClN2, 100 mg. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multispaninc.com [multispaninc.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips For Users Series - #4 - Kinetic vs. Equilibrium Analysis [reichertspr.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. nicoyalife.com [nicoyalife.com]
- 13. news-medical.net [news-medical.net]
- 14. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
Application Notes and Protocols for the Derivatization of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile Hydrochloride
Abstract
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged bicyclic amine structure that forms the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its rigid conformation and defined stereochemical centers make it an attractive template for drug design, with derivatives exhibiting activity as monoamine reuptake inhibitors, muscarinic receptor antagonists, and agents for treating neurodegenerative diseases.[2][3] This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride, a versatile starting material for creating diverse libraries of novel compounds. We will explore the critical step of N-protection followed by the primary chemical transformations of the nitrile moiety into key functional groups: carboxylic acids, primary amines, and ketones. Subsequent derivatizations of these intermediates are also detailed, providing researchers with a robust playbook for synthesizing novel tropane-based molecules.
Foundational Strategy: The Importance of N-Protection
The secondary amine at the N-8 position of the tropane ring is a reactive nucleophile and base. While the commercially available hydrochloride salt form protects this nitrogen through protonation, this protection is lost under neutral or basic conditions required for many transformations, such as Grignard reactions or certain reductions. Unprotected, the N-8 amine can lead to undesirable side reactions, including N-alkylation, reaction with coupling agents, or quenching of organometallic reagents.
Therefore, a robust synthetic strategy begins with the protection of the N-8 amine, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is ideal due to its stability across a wide range of reaction conditions (including organometallic reagents and non-acidic reducing agents) and its straightforward removal under acidic conditions.[4]
Protocol 1: N-Boc Protection of exo-8-azabicyclo[3.2.1]octane-3-carbonitrile
This protocol details the conversion of the hydrochloride salt to its N-Boc protected free base, the pivotal starting material for subsequent derivatizations.
Workflow Diagram:
Caption: Workflow for N-Boc protection.
Methodology:
-
Free Base Generation: Dissolve this compound (1.0 eq) in water. Cool the solution to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with vigorous stirring until the pH of the solution is ~9-10.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base. Causality Note: Proceed immediately to the next step as the free base can be unstable upon prolonged storage.
-
Boc Protection: Dissolve the crude free base in anhydrous DCM. To this solution, add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous ammonium chloride, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound.
Primary Derivatization Pathways from the Nitrile Moiety
The nitrile group is a versatile functional handle that can be converted into several key pharmacophores.[5] The following sections detail the protocols for transforming the N-Boc protected cyanotropane into a carboxylic acid, a primary amine, and a ketone.
Pathway A: Hydrolysis to Exo-8-azabicyclo[3.2.1]octane-3-carboxylic Acid
Hydrolysis of the nitrile provides a carboxylic acid, which is a cornerstone for synthesizing a vast array of derivatives, including amides, esters, and alcohols (via reduction). Both acidic and basic conditions can effect this transformation, though basic hydrolysis is often preferred for Boc-protected substrates to avoid premature deprotection.[6]
Reaction Scheme:
Caption: Basic hydrolysis of the nitrile to a carboxylic acid.
Protocol 2: Basic Hydrolysis of N-Boc Protected Nitrile
-
Reaction Setup: To a solution of N-Boc-exo-8-azabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (5-10 eq).
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: The use of a co-solvent like ethanol ensures homogeneity of the starting material in the aqueous base. The high temperature is necessary to drive the hydrolysis of the intermediate amide to the carboxylate.
-
Workup and Acidification: After cooling to room temperature, concentrate the mixture in vacuo to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1 M hydrochloric acid (HCl).
-
Extraction and Purification: A precipitate of the carboxylic acid may form upon acidification, which can be collected by filtration. Alternatively, extract the acidified aqueous layer multiple times with ethyl acetate or DCM. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be used without further purification or recrystallized if necessary.[7]
Pathway B: Reduction to Exo-3-(aminomethyl)-8-azabicyclo[3.2.1]octane
Reduction of the nitrile yields a primary aminomethyl group, a key functional group for introducing basicity and a vector for further functionalization (e.g., sulfonylation, acylation, reductive amination). Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[8][9]
Reaction Scheme:
Caption: LiAlH₄ reduction of the nitrile to a primary amine.
Protocol 3: LiAlH₄ Reduction of N-Boc Protected Nitrile
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of N-Boc-exo-8-azabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Safety Note: The addition is exothermic and may cause gas evolution. Add dropwise to maintain control.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[10]
-
Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter the solids through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Pathway C: Grignard Reaction to Exo-3-acyl-8-azabicyclo[3.2.1]octane
The addition of a Grignard reagent (R-MgX) to the nitrile, followed by aqueous hydrolysis of the intermediate imine, provides a versatile route to ketones.[11] This reaction creates a new carbon-carbon bond, allowing for the introduction of a wide variety of alkyl or aryl side chains. The N-Boc group is essential to prevent the Grignard reagent from deprotonating or reacting with the N-8 amine.[12]
Reaction Scheme:
Caption: Grignard addition to the nitrile to form a ketone.
Protocol 4: Grignard Addition to N-Boc Protected Nitrile
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve N-Boc-exo-8-azabicyclo[3.2.1]octane-3-carbonitrile (1.0 eq) in anhydrous diethyl ether (Et₂O) or THF.
-
Grignard Addition: Cool the solution to 0 °C. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5-2.0 eq, as a solution in THF/Et₂O) dropwise via syringe.
-
Reaction: After addition, allow the mixture to warm to room temperature or gently reflux (depending on the reactivity of the Grignard reagent) for 2-6 hours until the starting material is consumed (monitor by TLC).
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous ammonium chloride solution. Continue stirring until the magnesium salts have fully precipitated.
-
Workup and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄. After filtration and concentration, purify the crude ketone product by flash column chromatography.
Secondary Derivatization Protocols
The primary derivatives—carboxylic acid, amine, and ketone—serve as versatile platforms for extensive further modification.
Amide Library Synthesis from the Carboxylic Acid
The carboxylic acid (from Protocol 2) is readily converted into a diverse library of amides using standard peptide coupling reagents.[6] These reagents activate the carboxylic acid in situ, allowing for efficient reaction with a primary or secondary amine at room temperature.[13]
Workflow Diagram:
Caption: General workflow for amide library synthesis.
Protocol 5: HATU-Mediated Amide Coupling
-
Activation: Dissolve N-Boc-exo-8-azabicyclo[3.2.1]octane-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[14]
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours.
-
Workup: Dilute the reaction with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic phase, concentrate, and purify by chromatography.
Reductive Amination of the Ketone
The ketone (from Protocol 4) can be converted to a secondary or tertiary amine via reductive amination. This process involves the in situ formation of an iminium ion with a primary or secondary amine, which is then reduced by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB).[15][16]
Protocol 6: Reductive Amination using STAB
-
Reaction Setup: Dissolve the N-Boc-3-acyltropane (1.0 eq) and the desired primary or secondary amine (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM. Add acetic acid (1-2 eq) to catalyze iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture.
-
Reaction: Stir at room temperature for 6-24 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract with DCM, dry the combined organic layers, concentrate, and purify the product by chromatography.[17]
Final Step: N-Boc Deprotection
The final step in many synthetic sequences is the removal of the Boc protecting group to unveil the N-8 amine, which is often crucial for biological activity. This is reliably achieved under acidic conditions.[18]
Protocol 7: Acidic Deprotection of the Boc Group
-
Reaction: Dissolve the N-Boc protected tropane derivative in DCM. Add an excess of trifluoroacetic acid (TFA, 10-50% v/v) or a saturated solution of HCl in 1,4-dioxane or diethyl ether.
-
Monitoring: Stir the solution at room temperature for 1-4 hours. Monitor the reaction for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene or DCM several times to remove residual acid. The product is typically isolated as the corresponding TFA or HCl salt. The free base can be obtained by neutralization and extraction as described in Protocol 1.[19][20]
Data Summary
The following table summarizes the key transformations and provides representative conditions for planning synthetic routes.
| Transformation | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield | Product Functional Group |
| N-Protection | Free Base Nitrile | Boc₂O, Et₃N | DCM | RT | 85-95% | N-Boc Nitrile |
| Hydrolysis | N-Boc Nitrile | NaOH (aq) | EtOH / H₂O | Reflux | 70-90% | N-Boc Carboxylic Acid |
| Reduction | N-Boc Nitrile | LiAlH₄ | THF | 0°C to RT | 65-85% | N-Boc Primary Amine |
| Grignard Add. | N-Boc Nitrile | R-MgX, then H₃O⁺ | Et₂O or THF | 0°C to Reflux | 50-75% | N-Boc Ketone |
| Amide Coupling | N-Boc Acid | R'₂NH, HATU, DIPEA | DMF | RT | 75-95% | N-Boc Amide |
| Reductive Am. | N-Boc Ketone | R'₂NH, STAB, AcOH | DCE | RT | 60-80% | N-Boc Sec/Tert Amine |
| Deprotection | N-Boc Derivative | TFA or HCl | DCM or Dioxane | RT | >95% | Free Amine (Salt) |
Yields are representative and highly dependent on the specific substrate and reaction scale.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
RSC. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Bloom Tech. (2023, April 14). What is the synthetic route of N-Boc-Nortropinone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Retrieved from [Link]
-
PubChem. (n.d.). 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3-exo)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Alichem. (n.d.). exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane. Retrieved from [Link]
-
ChemSrc. (n.d.). N-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-CARBOXYLIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
-
ResearchGate. (2025, August 6). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]
-
Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. Buy (1S,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid [smolecule.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-HT3 Receptor Antagonists Utilizing Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Introduction: The Strategic Importance of the Tropane Scaffold in 5-HT3 Receptor Antagonism
The 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel, plays a pivotal role in the emetic reflex, making it a prime target for the development of antiemetic drugs.[1] The advent of selective 5-HT3 receptor antagonists marked a significant breakthrough in managing nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] A prominent class of these antagonists, including Tropisetron and Granisetron, is built upon the rigid bicyclic structure of the tropane alkaloid, the 8-azabicyclo[3.2.1]octane skeleton.[3][4] This scaffold provides a precise three-dimensional orientation of pharmacophoric elements essential for high-affinity binding to the 5-HT3 receptor.
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride as a key starting material for the synthesis of novel 5-HT3 receptor antagonists. We will explore the chemical rationale behind its use and provide detailed, field-tested protocols for its conversion into potent therapeutic candidates.
Physicochemical Properties of the Starting Material
This compound is a chiral building block valued for its rigid bicyclic framework, which is instrumental in the design of receptor-targeted therapeutics.[5] Its properties are summarized below:
| Property | Value | Source |
| CAS Number | 216753-55-8 | [6][7] |
| Molecular Formula | C₈H₁₃ClN₂ | [7] |
| Molecular Weight | 172.66 g/mol | [6][7] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥97% | [6] |
| Storage | Refrigerator, under inert atmosphere | [6] |
Safety and Handling: This compound is classified as harmful if swallowed and can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategy: From Nitrile to Amide-Based Antagonists
The carbonitrile group at the 3-position of the tropane scaffold is a versatile chemical handle. A highly effective strategy for the synthesis of potent 5-HT3 receptor antagonists involves a two-step sequence:
-
Reduction of the Nitrile: The cyano group is reduced to a primary amine, yielding exo-8-azabicyclo[3.2.1]octan-3-ylmethanamine. This transformation is crucial as it introduces a nucleophilic center for subsequent coupling reactions.
-
Amide Coupling: The resulting amine is then coupled with a suitable aromatic carboxylic acid, typically a derivative of indole-3-carboxylic acid, which is a key pharmacophoric element for 5-HT3 receptor binding.[3]
This approach leads to the formation of a stable amide linkage, creating a novel class of tropane-based 5-HT3 receptor antagonists.
Figure 1: General workflow for the synthesis of amide-based 5-HT3 receptor antagonists.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis. Researchers should optimize conditions based on their specific substrates and available equipment.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitrile to the corresponding primary amine using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl) in Diethyl Ether (2M solution)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Starting Material: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Extraction: Filter the resulting aluminum salts and wash thoroughly with diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by distillation or by conversion to its hydrochloride salt by treating the ethereal solution with a 2M solution of HCl in diethyl ether, followed by filtration of the precipitate.
Protocol 2: Amide Coupling with Indole-3-carboxylic Acid
This protocol details the coupling of the synthesized amine with indole-3-carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
Exo-8-azabicyclo[3.2.1]octan-3-ylmethanamine (from Protocol 1)
-
Indole-3-carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve indole-3-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 20-30 minutes.
-
Addition of Amine: Add a solution of exo-8-azabicyclo[3.2.1]octan-3-ylmethanamine (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 5-HT3 receptor antagonist.
Figure 2: Mechanism of 5-HT3 receptor antagonism.
Mechanism of Action and Biological Significance
Serotonin (5-HT) released from enterochromaffin cells in the gut activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone and the solitary tract nucleus in the brainstem, inducing nausea and vomiting.[2] The synthesized tropane-based antagonists competitively and selectively block the binding of serotonin to these 5-HT3 receptors.[1] This inhibition prevents the opening of the receptor's associated ion channel, thereby blocking the depolarization of the neuron and the transmission of the emetic signal. The rigid tropane scaffold ensures an optimal orientation of the amide and indole moieties for high-affinity interaction with the receptor binding pocket.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel 5-HT3 receptor antagonists. The protocols outlined in this application note provide a clear and reproducible pathway to potent amide-based analogues. The inherent structural rigidity of the tropane core, combined with the strategic introduction of key pharmacophoric groups, offers a promising avenue for the development of next-generation antiemetic therapies with improved efficacy and side-effect profiles.
References
-
CN102584815A - Method for preparing tropisetron hydrochloride on large scale. Google Patents.
-
This compound - Sigma-Aldrich.
-
Smith, L. 5-HT3 receptor antagonists for the treatment of nausea/vomiting. AME Publishing Company.
-
This compound. AHH Chemical Co., Ltd.
-
5-HT3 receptor antagonists for the treatment of nausea/vomiting. AME Publishing Company.
-
Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications.
-
Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC.
-
New 5-HT3 (serotonin-3) receptor antagonists. IV. Synthesis and structure-activity relationships of azabicycloalkaneacetamide derivatives - PubMed.
-
Synthesis and evaluation of 5-HT3 receptor antagonist [11C]KF17643 - PubMed.
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - MDPI.
-
SYNTHESIS, STRUCTURAL AND BIOLOGICAL STUDIES OF POTENTIAL 5-HT3 RECEPTOR ANTAGONISTS. BRENDAN A. WHELAN Ph.D. 1994 - DORAS | DCU Research Repository.
-
Durable Exo-8-azabicyclo[3.2.1]octane-3-carboxylic Acid Hydrochloride Gadget.
-
Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing).
-
Cinnoline-3-carboxylic acid derivatives as 5-HT3 antagonists - Patent 0560604.
-
This compound - MySkinRecipes.
-
Tropane alkaloid - Wikipedia.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. CN102584815A - Method for preparing tropisetron hydrochloride on large scale - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 5. Metabolism of the tropine indole-3-carboxylate ICS 205-930 by differentiated rat and human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102887893B - Preparation method of tropisetron - Google Patents [patents.google.com]
- 7. Synthesis of tropine-labeled atropine. I. Micro methods for the synthesis of tropine and for its esterification with tropic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for studies involving Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Foreword: Unlocking the Potential of a Rigid Scaffold in Neuroscience Research
The 8-azabicyclo[3.2.1]octane core, a foundational structure of tropane alkaloids, represents a privileged scaffold in medicinal chemistry and neuropharmacology.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional architecture, making it an ideal template for designing ligands with high affinity and selectivity for various biological targets, particularly within the central nervous system.[3][4] This document provides detailed application notes and experimental protocols for a specific derivative of this class, Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride. This compound, by virtue of its tropane-like framework and the introduction of a nitrile moiety, is a compelling candidate for investigating interactions with monoamine transporters.
These notes are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroactive compounds. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, ensuring both technical accuracy and field-proven insights.
Compound Profile: this compound
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 216753-55-8 | |
| Molecular Formula | C₈H₁₃ClN₂ | |
| Molecular Weight | 172.66 g/mol | |
| Synonym(s) | (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Refrigerator |
Structural Rationale and Hypothesized Biological Activity
The 8-azabicyclo[3.2.1]octane scaffold is a well-established pharmacophore for targeting monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][5] Derivatives of this scaffold have been extensively studied for their potential as treatments for substance abuse and other neurological disorders.[6] The introduction of a nitrile group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which can influence its binding affinity and selectivity for its target.[7] Furthermore, the nitrile group is generally metabolically stable.[8]
Based on the structure-activity relationships of related tropane analogs, it is hypothesized that this compound will exhibit inhibitory activity at one or more of the monoamine transporters. The exo-conformation of the carbonitrile substituent may also impart a distinct selectivity profile compared to its endo-isomer.
Safety and Handling
2.1. Hazard Identification
Based on available safety data for this compound and related nitrile-containing and tropane-like structures, the following hazards should be considered[9][10]:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Damage: May cause serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
2.2. Recommended Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a refrigerator.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Design: In Vitro Characterization
The primary objective of the initial in vitro evaluation is to determine the binding affinity and functional potency of this compound at the human dopamine, serotonin, and norepinephrine transporters.
Radioligand Binding Assays
Rationale: Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor or transporter.[11] These assays measure the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Protocol: Radioligand Binding Assay for DAT, SERT, and NET
-
Preparation of Cell Membranes:
-
Use cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
Radioligand at a concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For determining non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).
-
-
Bring the final volume to 200 µL with assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filtermats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Uptake Inhibition Assays
Rationale: While binding assays measure affinity, uptake inhibition assays measure the functional potency of a compound in blocking the transport of the neurotransmitter into the cell.[2][12] This provides a more direct measure of the compound's ability to modulate synaptic neurotransmitter levels.
Workflow Diagram:
Caption: Workflow for Monoamine Uptake Inhibition Assay.
Protocol: Monoamine Uptake Inhibition Assay
-
Cell Culture:
-
Plate cells expressing hDAT, hSERT, or hNET in a 96-well plate and grow to near confluence.
-
-
Assay Setup:
-
On the day of the assay, aspirate the growth medium and wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Add assay buffer containing a range of concentrations of this compound to the wells.
-
For determining non-specific uptake, add a known transporter inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
-
Uptake Initiation and Termination:
-
Initiate uptake by adding a known concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
-
Lysis and Detection:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the compound and determine the IC₅₀ value using non-linear regression.
-
Experimental Design: In Vivo Pharmacodynamic Assessment
Rationale: In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[5] This allows for the direct assessment of a compound's ability to modulate neurotransmitter levels in a physiological context.
In Vivo Microdialysis
Workflow Diagram:
Caption: Workflow for In Vivo Microdialysis.
Protocol: In Vivo Microdialysis for Monoamine Measurement
-
Surgical Implantation:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum for dopamine, prefrontal cortex for all three monoamines).
-
Allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of neurotransmitter levels (typically 3-4 samples), administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
Plot the mean percentage change from baseline over time to visualize the pharmacodynamic effect of the compound.
-
Concluding Remarks
The experimental designs detailed in these application notes provide a comprehensive framework for the initial characterization of this compound. By systematically evaluating its in vitro binding affinity, functional potency, and in vivo pharmacodynamic effects on monoamine transporters, researchers can gain valuable insights into its potential as a novel neuropharmacological tool or therapeutic lead. The inherent rigidity of the 8-azabicyclo[3.2.1]octane scaffold, combined with the electronic properties of the nitrile substituent, makes this a compound of significant interest for further investigation.
References
-
Carroll, F. I., et al. (2012). "Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters." Journal of Medicinal Chemistry, 55(1), 431-439. [Link]
- Sitte, H. H., & Freissmuth, M. (2015). "Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters." Current Protocols in Pharmacology, 68, 12.11.1-12.11.23.
-
Maier, J., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology, 11, 678. [Link]
-
de la Peña, J. P., et al. (2012). "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery." Expert Opinion on Drug Discovery, 7(5), 415-429. [Link]
- Kohnen-Johannsen, K. L., & Kayser, O. (2019). "Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production." Molecules, 24(4), 796.
-
MySkinRecipes. "this compound." [Link]
-
Saha, J. K., et al. (2008). "In vitro assays for the functional characterization of the dopamine transporter (DAT)." Current Protocols in Neuroscience, Chapter 7, Unit 7.21. [Link]
- Pollini, G. P., et al. (2010). "Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives." Chemical Reviews, 110(6), 3373-3403.
-
Rothman, R. B., & Baumann, M. H. (2009). "Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse." Future Medicinal Chemistry, 1(3), 511-527. [Link]
-
Wang, X., et al. (2021). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
-
International Labour Organization. (2011). "Cyano Compounds." ILO Encyclopaedia of Occupational Health and Safety. [Link]
- Grynkiewicz, G., & Gadzikowska, M. (2008). "Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs." Pharmacological Reports, 60(4), 439-463.
-
PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. [Link]
- U.S. Patent No. US8664242B2. (2014). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
Millan, M. J., et al. (1998). "Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release." Neuroscience, 84(2), 413-429. [Link]
-
Rushmore, R. J., et al. (2021). "In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex." Nutritional Neuroscience, 24(12), 977-988. [Link]
-
ResearchGate. "Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise." [Link]
-
National Center for Biotechnology Information. "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals." [Link]
-
Reith, M. E., et al. (2020). "Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences." Neuropharmacology, 179, 108291. [Link]
-
Eshleman, A. J., et al. (2017). "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." The Journal of Pharmacology and Experimental Therapeutics, 361(3), 455-466. [Link]
-
Reith, M. E., et al. (2001). "Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain." Synapse, 41(4), 283-291. [Link]
-
Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
Smith, A. M., et al. (2020). "Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter." ACS Chemical Neuroscience, 11(17), 2734-2743. [Link]
Sources
- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyano Compounds [iloencyclopaedia.org]
- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative microdialysis of serotonin and norepinephrine: pharmacological influences on in vivo extraction fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride in Neurological Disorder Research
Abstract
The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane, also known as the tropane scaffold, is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a key chiral building block and intermediate in the synthesis of novel central nervous system (CNS) agents.[1] Its stereochemical stability and the synthetic versatility of the nitrile group make it an attractive starting point for developing targeted therapies for a range of neurological and psychiatric disorders. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound, focusing on its potential as a precursor for monoamine transporter inhibitors. Detailed, field-proven protocols for in vitro and in vivo evaluation are provided to facilitate its exploration in neurological research.
Introduction: The Strategic Value of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core is a cornerstone in the design of compounds targeting the central nervous system. Its conformational rigidity allows for precise spatial orientation of pharmacophoric elements, leading to high-affinity and selective interactions with biological targets.[1] This scaffold is the foundation for a diverse array of natural and synthetic compounds with significant neurological activity, including tropane alkaloids like cocaine and atropine.
Derivatives of this scaffold have been extensively investigated for their ability to modulate the activity of monoamine transporters, which are critical for regulating the synaptic concentrations of neurotransmitters such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2][3] Dysregulation of these transporters is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, anxiety, Parkinson's disease, and substance use disorders.[4]
This compound serves as a versatile synthetic intermediate for accessing novel tropane analogs. The "exo" stereochemistry of the nitrile group provides a specific three-dimensional vector for further chemical elaboration, while the nitrile itself can be transformed into a variety of functional groups, such as amines, amides, or carboxylic acids, to explore structure-activity relationships (SAR).
Physicochemical Properties and Handling
A clear understanding of the compound's properties is crucial for its effective use in research.
| Property | Value | Source |
| CAS Number | 216753-55-8 | |
| Molecular Formula | C₈H₁₂N₂·HCl | [5] |
| Molecular Weight | 172.66 g/mol | [5][6] |
| Synonym | (1R,3r,5S)-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [6] |
| Storage | Refrigerator (2-8°C) |
Safety and Handling:
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Potential Mechanism of Action: A Gateway to Monoamine Transporter Inhibitors
While this compound is primarily a synthetic intermediate, its derivatives are often designed to target monoamine transporters. The proposed mechanism of action for compounds derived from this scaffold involves competitive inhibition of neurotransmitter reuptake at the presynaptic terminal.
Caption: Proposed mechanism of action for tropane analogs.
By blocking the transporter, these compounds increase the extracellular concentration of the neurotransmitter, thereby enhancing signaling at the postsynaptic receptors. The selectivity of these compounds for DAT, SERT, or NET can be tuned by modifying the substituents on the 8-azabicyclo[3.2.1]octane core, making this a fertile ground for developing drugs with specific pharmacological profiles.
Experimental Protocols
The following protocols are representative methodologies for the evaluation of novel compounds derived from this compound, with a focus on their potential as monoamine transporter inhibitors.
In Vitro Protocol: Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for DAT, SERT, and NET.
Objective: To determine the binding affinity (Ki) of a novel tropane analog for monoamine transporters.
Materials:
-
Test compound (synthesized from this compound)
-
Cell lines expressing human DAT, SERT, or NET (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Microplate harvester
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding inhibitor (10 µM final concentration).
-
50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL of the appropriate radioligand (at a final concentration close to its Kd).
-
50 µL of the prepared cell membranes (20-50 µg of protein).
-
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: In vitro binding assay workflow.
In Vivo Protocol: Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)
This protocol outlines a common preclinical model to assess the neuroprotective or symptomatic efficacy of a DAT inhibitor derived from the target compound.
Objective: To evaluate the effect of a novel tropane analog on motor function in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Test compound
-
Vehicle (e.g., saline, DMSO/saline)
-
Stereotaxic apparatus
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Apomorphine or amphetamine
-
Rotational behavior monitoring system
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or the substantia nigra to induce degeneration of dopaminergic neurons on one side of the brain. The coordinates will need to be determined based on a rat brain atlas.
-
Allow the animals to recover for at least 2-3 weeks.
-
-
Confirmation of Lesion:
-
Induce rotational behavior by administering apomorphine (a dopamine agonist) or amphetamine (a dopamine-releasing agent).
-
Animals with a successful lesion will exhibit robust contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations, respectively.
-
Only animals showing a stable and significant number of rotations should be included in the study.
-
-
Drug Treatment and Behavioral Testing:
-
Divide the lesioned rats into groups: vehicle control and test compound group(s) with varying doses.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
After a predetermined pretreatment time, place the animals in the rotational monitoring chambers.
-
Record the number of full 360° rotations for a set period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Calculate the net rotations (contralateral minus ipsilateral) for each animal.
-
Compare the mean number of rotations between the vehicle and test compound groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in rotations by the test compound would suggest a potential therapeutic effect.
-
-
Post-mortem Analysis (Optional but Recommended):
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the striatum and substantia nigra to quantify the extent of the dopaminergic lesion and assess any neuroprotective effects of the compound.
-
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel CNS-active compounds. Its rigid, chiral scaffold provides a robust platform for the design of selective monoamine transporter inhibitors with potential therapeutic applications in a wide range of neurological and psychiatric disorders. The protocols detailed herein offer a foundational framework for researchers to explore the potential of derivatives of this compound in their drug discovery and development programs.
References
-
MySkinRecipes. This compound. [Link]
-
PubMed. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. [Link]
-
ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
-
Alichem. This compound. [Link]
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
PubMed. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. [Link]
-
PubMed. Novel aryloxy-8-azabicyclo[3.2.1]oct-3-enes with 5-HT transporter and 5-HT1A affinity. [Link]
-
PubMed. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. [Link]
-
Frontiers. Combined treatment with Sigma1R and A2AR agonists fails to inhibit cocaine self-administration despite causing strong antagonistic accumbal A2AR-D2R complex interactions: the potential role of astrocytes. [Link]
-
University of Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. addi.ehu.es [addi.ehu.es]
- 5. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
- 6. labsolu.ca [labsolu.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Welcome to the technical support guide for the purification of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting strategies for obtaining this compound in high purity.
Introduction: The Challenge of Purifying a Bifunctional Bicyclic Amine Salt
This compound is a valuable building block in medicinal chemistry, featuring a rigid bicyclic scaffold, a basic tertiary amine, and a polar nitrile group. Its hydrochloride salt form, while improving stability and handling, introduces challenges in purification. The ionic nature of the salt makes it highly polar and often water-soluble, while the parent free base can be prone to issues on standard silica gel chromatography due to its basicity.
This guide provides a structured approach to tackle common purification hurdles, ensuring you can consistently achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of this compound.
Q1: My crude material is a sticky oil/gum after synthesis and salt formation. How can I solidify it?
A1: This is a common issue when residual solvents or impurities are present. Before attempting a full-scale purification, try triturating the crude oil with a non-polar solvent in which the hydrochloride salt is insoluble. Diethyl ether or a mixture of hexane and ethyl acetate are excellent starting points. This process will wash away less polar impurities and can often induce precipitation or crystallization of your target compound. Vigorous stirring or sonication can be beneficial.
Q2: What are the best general approaches for purifying this hydrochloride salt?
A2: The two primary methods are recrystallization and column chromatography .
-
Recrystallization is ideal for removing minor impurities and for large-scale purification if a suitable solvent system can be identified. It leverages differences in solubility between your product and impurities at different temperatures.
-
Column chromatography is more effective for separating mixtures with multiple components or when impurities have similar solubility profiles to the product. However, special considerations are needed for this basic amine salt.
Q3: Can I run the hydrochloride salt directly on a standard silica gel column?
A3: It is generally not recommended. The high polarity of the salt can lead to very poor mobility on the column (streaking or complete retention at the baseline), even with highly polar eluents. The acidic nature of silica can also interact with the amine. It is often better to purify the free base and then convert it back to the hydrochloride salt.[1]
Q4: My nitrile group seems to be hydrolyzing during purification. How can I prevent this?
A4: The nitrile group is generally stable under neutral and acidic conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis to the corresponding amide or carboxylic acid.[2] During purification, avoid unnecessarily harsh pH conditions and prolonged heating. If performing a liquid-liquid extraction, work quickly and use moderate strength acids and bases.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Compound will not dissolve in any single solvent. | The hydrochloride salt has high lattice energy and is highly polar. | Try a mixed solvent system. A good starting point is a polar, protic solvent in which the compound is soluble when hot (e.g., isopropanol, ethanol) and a less polar co-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[3] The polar solvent disrupts the crystal lattice at elevated temperatures, and the anti-solvent forces the purified compound out of solution upon cooling. |
| Oiling out instead of crystallizing upon cooling. | The solution is supersaturated, or impurities are inhibiting crystal nucleation. The melting point of the compound/impurity mixture is lower than the temperature of the solution. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of pure product if available. 3. Cool the solution more slowly. A gradual decrease in temperature allows for more ordered crystal growth. 4. Add more of the anti-solvent (the one in which it is less soluble) dropwise at the elevated temperature until slight turbidity persists, then allow to cool. |
| Poor recovery of the product. | The compound has significant solubility in the mother liquor even at low temperatures. Too much solvent was used. | 1. Concentrate the mother liquor and attempt a second crystallization. 2. Cool the crystallization mixture in an ice bath or freezer to further decrease solubility. 3. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Product purity does not improve significantly. | The impurity has a very similar solubility profile to the product. The impurity is co-crystallizing with the product. | 1. Try a different solvent system. The relative solubilities of the product and impurity may differ in another solvent. 2. Perform an activated charcoal treatment. If the impurities are colored, adding a small amount of activated charcoal to the hot solution and filtering it through celite before crystallization can remove them.[3] 3. Consider column chromatography as an alternative purification method. |
Column Chromatography Troubleshooting
As direct chromatography of the hydrochloride salt is challenging, the recommended workflow involves converting the salt to the free base for purification.
Workflow: Free Base Purification by Column Chromatography
Caption: Workflow for purifying the free base.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Compound streaks badly on the TLC plate and column. | The free base is still interacting strongly with the acidic silanol groups on the silica gel. | 1. Add a basic modifier to your eluent. A small amount of triethylamine (0.5-1%) or ammonia in methanol (e.g., using a 9:1 DCM:MeOH solution with 1% NH4OH) will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[1] 2. Use an alternative stationary phase. An amine-functionalized silica column is less acidic and can provide excellent separation for basic compounds without the need for mobile phase modifiers.[4] |
| Product co-elutes with a non-polar impurity. | The chosen eluent system does not provide sufficient resolution. | Adjust the polarity of the eluent. For normal phase chromatography, if your compound is moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol in dichloromethane). If it is moving too slowly, increase the polarity. |
| Product appears to decompose on the column. | The free base may be unstable on the acidic silica gel over long periods. | 1. Move quickly. Do not let the compound sit on the column for an extended time. 2. Use a less acidic stationary phase, such as neutral alumina or the aforementioned amine-functionalized silica. 3. Ensure the free base is thoroughly dried before loading, as water can affect separation on silica. |
| Difficulty in converting the purified free base back to the hydrochloride salt. | Improper stoichiometry of HCl or presence of water. | 1. Use anhydrous conditions. Dissolve the purified free base in an anhydrous solvent like diethyl ether or dichloromethane. 2. Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate. 3. Avoid a large excess of HCl, as this can sometimes lead to the formation of oils. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a starting point and may require optimization based on the impurity profile of your material.
-
Solvent Screening: In small test tubes, test the solubility of your crude hydrochloride salt (approx. 10-20 mg) in various solvents (e.g., isopropanol, ethanol, methanol, acetone, acetonitrile) at room temperature and with gentle heating. Also, test its insolubility in less polar solvents (e.g., diethyl ether, ethyl acetate, dichloromethane, hexane).
-
Select a Solvent System: A good system is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating, and an "anti-solvent" in which it is poorly soluble. A common and effective system for amine hydrochlorides is isopropanol/diethyl ether .[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter it hot through a pad of celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Free Base Column Chromatography
This protocol outlines the process of converting the salt to the free base, purifying by column chromatography, and converting it back to the pure hydrochloride salt.
-
Free Base Formation: Dissolve the crude hydrochloride salt in a minimal amount of water. Add this aqueous solution to a separatory funnel with an equal volume of dichloromethane (DCM). While stirring, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the aqueous layer is basic (pH > 10, check with pH paper).
-
Extraction: Separate the layers and extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or a solid.
-
Chromatography Setup:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) with the addition of 0.5-1% triethylamine throughout.
-
-
Column Packing and Loading: Pack the column with silica gel in the initial, less polar mobile phase. Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.
-
Elution and Collection: Run the column, collecting fractions and monitoring them by thin-layer chromatography (TLC).
-
Isolation of Pure Free Base: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Conversion to Hydrochloride Salt: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. With stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Final Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.
TLC Visualization
For visualizing the free base on a TLC plate, use a UV lamp (if the compound is UV active) and/or stain with potassium permanganate or ninhydrin (for primary/secondary amines, though less effective for tertiary amines).
Caption: Comparison of purification methods.
References
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. Available at: [Link]
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
LibreTexts. (2023). Chemistry of Nitriles. Available at: [Link]
-
Whelan, B. A. (1994). Synthesis, structural and biological studies of potential 5-HT3 receptor antagonists. DORAS | DCU Research Repository. Available at: [Link]
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. (n.d.). Google Patents.
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (n.d.). Google Patents.
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (2014). Organic & Biomolecular Chemistry. Available at: [Link]
-
Anonymous. (2019). Can amine salts run through a silica column? Reddit. Available at: [Link]
-
Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society, 61(3), 560-563. Available at: [Link]
- Preparation methods of nitrile and corresponding amine. (n.d.). Google Patents.
-
Ahmed, A. E., & Trieff, N. M. (1983). Comparative toxicities of aliphatic nitriles. Journal of Applied Toxicology, 3(5), 224-226. Available at: [Link]
-
Sherikar, O. D. (2013). How to separate amide and nitrile from mixture? ResearchGate. Available at: [Link]
-
de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Recent developments in asymmetric multicomponent reactions. Organic & Biomolecular Chemistry, 10(16), 3177-3187. Available at: [Link]
-
LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
Sources
Technical Support Center: Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Sources
- 1. This compound [myskinrecipes.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support & Troubleshooting Center: Synthesis of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Welcome to the technical support center for the synthesis of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and potential side reactions encountered during this multi-step synthesis. The following question-and-answer-based troubleshooting guide provides in-depth explanations and actionable protocols to ensure a successful and reproducible outcome.
The primary synthetic route discussed involves the conversion of a tropinone precursor to the target exo-nitrile, a key intermediate for various pharmaceuticals.[1][2] This process, while established, is sensitive to reaction conditions that can lead to stereochemical impurities and other byproducts.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is my reaction yield low or the conversion of the starting cyanohydrin intermediate incomplete?
Low yields are often traced back to either the degradation of intermediates or suboptimal reaction conditions during the dehydration step. The initial formation of the cyanohydrin from tropinone is typically efficient, but its subsequent conversion to the unsaturated nitrile and final reduction are critical points for yield loss.
Root Cause Analysis:
-
Incomplete Dehydration: The conversion of 3-cyano-3-hydroxy-8-azabicyclo[3.2.1]octane to the unsaturated nitrile intermediate can stall if the dehydrating agent is weak or used in insufficient amounts. Reagents like phosphorus oxychloride (POCl₃) in pyridine are commonly employed.
-
Suboptimal Temperature Control: The initial addition of the cyanohydrin intermediate to the POCl₃/pyridine mixture is often exothermic. Failure to maintain low temperatures (e.g., below 10°C) can lead to uncontrolled side reactions and degradation of the starting material.[3]
-
Issues During Reduction: The final step, typically a reduction of the unsaturated nitrile to the saturated product, can also be a source of low yield. For example, using magnesium in methanol is effective, but the reaction can be vigorous and requires careful moderation with cooling to prevent byproduct formation.[3]
Troubleshooting Protocol: Optimizing Dehydration and Reduction
-
Reagent Quality Check: Ensure that the dehydrating agent (e.g., POCl₃) is fresh and has not been degraded by atmospheric moisture. Use anhydrous solvents (e.g., dry pyridine, diethyl ether) to prevent quenching the reaction.
-
Controlled Reagent Addition: Add the cyanohydrin intermediate, dissolved in a suitable solvent like diethyl ether, dropwise to the cooled ( -10°C to 0°C) dehydrating mixture.[3] Use a syringe pump for consistent and slow addition.
-
Reaction Monitoring (TLC/LC-MS): Before workup, take an aliquot of the reaction mixture to confirm the complete consumption of the starting material. A common TLC eluent system is Ethyl Acetate/Hexane.
-
Vigorous Reduction Control: When performing the reduction with magnesium turnings in methanol, add the magnesium in a single portion but be prepared to moderate the vigorous reaction with an ice bath.[3] The thickening of the reaction mass due to magnesium methoxide formation is a visual indicator of progress.
FAQ 2: My final product is contaminated with the undesired Endo isomer. How can I improve the Exo selectivity?
This is the most critical challenge in this synthesis. The formation of the thermodynamically more stable endo isomer can occur during the reduction of the unsaturated intermediate or via epimerization. The desired exo product is the kinetically favored product in many related reductions.
Causality - Kinetic vs. Thermodynamic Control:
The stereochemical outcome is determined at the reduction step of the 3-cyano-8-azabicyclo[3.2.1]oct-2-ene intermediate.
-
Kinetic Product (Exo): Hydride (or its equivalent) attack from the sterically less hindered face of the molecule leads to the exo product. This pathway typically has a lower activation energy and is favored under conditions that do not allow for equilibration.
-
Thermodynamic Product (Endo): The endo isomer can be more stable due to reduced steric strain. If the reaction conditions (e.g., prolonged reaction times, elevated temperatures, or presence of a base) allow for equilibration of an intermediate or the final product, the proportion of the endo isomer can increase. Epimerization can occur via the deprotonation of the proton at C3, forming a planar carbanion which can be re-protonated from either face.
Troubleshooting Protocol: Maximizing Exo Isomer Formation
-
Optimize Reduction Conditions: Employ reducing conditions known to favor kinetic control. The use of magnesium in methanol at 0°C is reported to give a good exo:endo ratio (e.g., 90:10).[3]
-
Avoid Strong Bases: During workup and purification, avoid prolonged exposure to strong bases, which can catalyze the epimerization of the C3 proton, leading to the formation of the endo isomer. A mild base like sodium carbonate can be used to adjust the pH to around 8 for extraction.[3]
-
Purification Strategy: If a mixture of isomers is obtained, separation can be challenging.
-
Fractional Crystallization: The hydrochloride salts of the exo and endo isomers may have different solubilities. Attempt recrystallization from various solvent systems (e.g., isopropanol/ether, ethanol/acetone).
-
Chromatography: While difficult on a large scale, flash column chromatography on silica gel can be effective for separating the free base forms of the isomers.[4] Methods for separating such isomers are known in the art.[5]
-
| Parameter | Condition for High Exo Selectivity | Condition Leading to Endo Formation |
| Temperature | Low (e.g., 0°C during reduction) | Elevated or prolonged heating |
| Base Exposure | Minimal, use of mild base (e.g., Na₂CO₃) | Strong bases (e.g., NaOH, LDA) or prolonged exposure |
| Reaction Time | As short as possible to achieve full conversion | Extended reaction times allowing for equilibration |
FAQ 3: My NMR shows byproducts other than the Endo isomer. What are they and how are they formed?
The most likely significant byproduct, especially if the final hydrochloride salt formation or preceding steps involve harsh acidic conditions and heat, is the corresponding carboxylic acid or amide.
Root Cause Analysis: Nitrile Hydrolysis
Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under both acidic and basic conditions, typically requiring heat.[6][7]
-
Mechanism of Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water.[8] This forms a protonated amide, which can then be further hydrolyzed to the carboxylic acid and an ammonium salt (in this case, ammonium chloride).[9] The overall reaction is: R-C≡N + 2H₂O + HCl → R-COOH + NH₄Cl[9]
Troubleshooting Protocol: Preventing Nitrile Hydrolysis
-
Controlled Salt Formation: When preparing the hydrochloride salt, use a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether). Avoid using a large excess of concentrated aqueous HCl, which can promote hydrolysis, especially if the solution is heated to aid dissolution or crystallization.
-
Temperature Management: Conduct all acidic workup steps and the final salt formation at room temperature or below to minimize the rate of hydrolysis.[10]
-
Purification: If the carboxylic acid byproduct does form, its different polarity and acidity can be used for purification. The free base of the desired nitrile can be extracted into an organic solvent from a mildly basic aqueous solution, leaving the carboxylate salt in the aqueous phase.
References
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
- Cantrell, G. D., et al. (2005). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents (US20050209271A1).
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Brem, S. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. Retrieved from [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Retrieved from [Link]
-
Nakano, T., et al. (1999). Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold. Proceedings of the National Academy of Sciences, 96(9), 5235-5240. Retrieved from [Link]
-
Hashimoto, T., et al. (1992). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 89(23), 11064-11068. Retrieved from [Link]
-
ChemTube3D. (n.d.). Cyanohydrin formation (Stereochemistry). Retrieved from [Link]
-
Zádor, F. (2013). Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. Defence Research and Development Canada. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Tropinone and related tropane compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
- Amgen Inc. (2011). 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1. Google Patents (WO2011135276A1).
- Sumitomo Chemical Company, Limited. (2023). Method for producing n-substituted amino acid.... Google Patents (EP4570813A1).
-
George, C., et al. (2007). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 15(21), 6683-6693. Retrieved from [Link]
-
Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Brem, S. (2024, June 5). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified [Video]. YouTube. Retrieved from [Link]
-
McCauley, J. A., et al. (2009). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. Organic Letters, 8(25), 5789–5792. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1 - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. byjus.com [byjus.com]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Chiral Separation of Azabicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for the chiral separation of azabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving enantiomers of this important structural class. The azabicyclo[3.2.1]octane core is central to a wide range of biologically active molecules, including tropane alkaloids like cocaine and atropine, making their enantioselective analysis and purification critical.[1][2][3][4]
The inherent basicity of the nitrogen atom in the bicyclic structure presents unique challenges, primarily concerning poor peak shape and unpredictable interactions with chiral stationary phases (CSPs). This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to help you develop robust and efficient chiral separation methods.
Frequently Asked Questions (FAQs)
Method Development & Strategy
Q1: I have a new azabicyclo[3.2.1]octane derivative. Where do I even begin with developing a chiral separation method?
A1: A systematic screening approach is the most efficient path to success. The goal of the initial screen is not to achieve a perfect, baseline-resolved separation, but to identify promising conditions ("hits")—namely, the right combination of column, mobile phase, and technique—that show any hint of enantioselectivity. From there, you can optimize.
The key is to screen across different, complementary chromatographic modes and a diverse set of chiral stationary phases. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques of choice.[5] SFC is often advantageous for these basic compounds due to the properties of supercritical CO2, which can lead to faster and more efficient separations.[6][7]
Below is a logical workflow for a comprehensive initial screening.
Caption: A systematic workflow for developing a chiral separation method for a novel compound.
Column & Mobile Phase Selection
Q2: What are the best chiral stationary phases (CSPs) for separating azabicyclo[3.2.1]octane derivatives?
A2: There is no single "best" CSP, as chiral recognition is highly specific to the analyte's structure. However, polysaccharide-based CSPs are the most widely used and should form the core of your initial screening.[8] These columns, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a broad range of selectivities.
For basic amines like azabicyclo[3.2.1]octanes, crown ether-based CSPs can also be highly effective, although they are more specialized.[9]
| CSP Type | Common Examples | Primary Interaction Mechanism | Best For... |
| Polysaccharide-Based | CHIRALPAK® IA/IB/IC/ID/IE/IF, CHIRALCEL® OD/OJ/OZ | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within the chiral grooves of the polysaccharide polymer.[8] | Broad initial screening for a wide variety of compounds. The workhorse of chiral separations. |
| Macrocyclic Glycopeptide | CHIROBIOTIC® V, T, R | Complex mechanism involving ion-exchange, hydrogen bonding, and inclusion complexation within the macrocyclic "basket".[10] | Polar and ionizable compounds, especially amines and acids. They work well in reversed-phase and polar ionic modes. |
| Crown Ether-Based | CROWNPAK® CR-I(+) | Host-guest complexation where the primary amine (-NH3+) fits into the chiral cavity of the crown ether.[9] | Specifically designed for separating compounds with a primary amine group, such as amino acids and primary amines.[9] |
| Pirkle-Type (Brush) | Whelk-O® 1, (S,S)-DACH-DNB | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica. | Aromatic compounds and molecules that can engage in strong π-stacking. |
Q3: How do I choose the right mobile phase mode (Normal Phase, Reversed Phase, Polar Organic, SFC)?
A3: The choice of mobile phase mode dramatically affects selectivity, and often a separation that fails in one mode will succeed in another.[11]
-
Supercritical Fluid Chromatography (SFC): Start here if possible. SFC uses supercritical CO2 as the main mobile phase with a small amount of an organic co-solvent (like methanol). It is highly effective for basic compounds, offers fast separations, and reduces solvent consumption.[6]
-
Normal Phase (NP): Uses non-polar solvents like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). This is a traditional and effective mode for chiral separations on polysaccharide CSPs.
-
Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with a small amount of an additive. This mode can offer unique selectivity compared to NP and is compatible with immobilized polysaccharide CSPs.
-
Reversed Phase (RP): Uses aqueous buffers with an organic modifier like acetonitrile or methanol. This is generally the least common starting point for chiral method development for these compounds unless using a macrocyclic glycopeptide CSP, which excels in this mode.[10]
Troubleshooting Guide
Q4: My peaks are tailing badly! What is causing this and how can I fix it?
A4: This is the most common problem when analyzing basic compounds like azabicyclo[3.2.1]octane derivatives.
-
Causality: The primary cause is secondary ionic interactions between the basic nitrogen of your analyte and residual acidic silanol groups (-Si-OH) on the surface of the silica support of the CSP.[12] This creates a secondary, strong retention mechanism that is not enantioselective and leads to tailed peaks.[13][14]
-
Solution: The key is to suppress these unwanted interactions using mobile phase additives.
Caption: How basic additives prevent peak tailing by masking active silanol sites.
Q5: What is the role of acidic and basic additives, and how do I use them effectively?
A5: Additives are crucial for achieving good peak shape and often for achieving separation at all.[15]
-
Basic Additives: For basic analytes, a basic additive is the first choice.
-
Examples: Diethylamine (DEA), triethylamine (TEA), butylamine, ethanolamine.
-
Concentration: Start with 0.1% (v/v) in the mobile phase modifier (e.g., in the alcohol for NP or the co-solvent for SFC). You can optimize this concentration, typically in the range of 0.05% to 0.5%.[16][17]
-
Function: The basic additive competes with your basic analyte for the active silanol sites on the stationary phase, effectively "masking" them and preventing the interactions that cause peak tailing.[15]
-
-
Acidic Additives: While counterintuitive, acidic additives can also be effective.
-
Examples: Trifluoroacetic acid (TFA), formic acid, acetic acid.
-
Concentration: Start with 0.1% (v/v).
-
Function: An acidic additive can form an ion-pair with the basic analyte in the mobile phase. This neutralizes the charge on the analyte, preventing it from strongly interacting with silanol groups. This ion-pair is a new chemical entity that will interact differently with the CSP, which can sometimes dramatically improve or even enable a separation.[6][18]
-
| Problem | Potential Cause | Recommended Solution |
| Severe Peak Tailing | Secondary interactions with silanol groups. | Add 0.1% DEA or other basic additive to the mobile phase/co-solvent. |
| No Separation (α=1) | CSP does not recognize the enantiomers under current conditions. | 1. Change the mobile phase mode (e.g., NP to PO or SFC).2. Try a different co-solvent (e.g., Ethanol to IPA).3. Screen on a different class of CSP (e.g., Polysaccharide to Macrocyclic Glycopeptide).4. Try adding an acidic additive (e.g., 0.1% TFA) to see if ion-pairing helps. |
| Poor Resolution (Rs < 1.5) | Low efficiency (broad peaks) or low selectivity (peaks too close). | 1. To improve selectivity (α): Change co-solvent, try a different additive, or lower the temperature.2. To improve efficiency (N): Lower the flow rate, ensure the system has minimal dead volume. In SFC, adjusting backpressure can also help. |
| Long Retention Times | Mobile phase is too weak. | 1. NP/PO: Increase the percentage of alcohol modifier.2. SFC: Increase the percentage of the co-solvent.3. RP: Increase the percentage of the organic modifier. |
| Method Not Robust / "Column Memory" | Strong adsorption of additives or analytes to the CSP. | Additives, especially acids and bases, can be strongly retained by the CSP and alter its selective properties for subsequent runs, even after flushing.[15][19] Dedicate a specific column to a specific method (especially methods with additives) to ensure reproducibility. |
Q6: When should I choose Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC)?
A6: For chiral separations of basic compounds like azabicyclo[3.2.1]octanes, SFC is often the superior choice .
-
Advantages of SFC:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to separations that are 3-5 times faster than HPLC.[6]
-
Improved Peak Shape: SFC is often better at handling basic compounds, yielding more symmetrical peaks with fewer additives.
-
Unique Selectivity: The solvation environment in SFC is different from liquid-phase chromatography, which can result in unique chiral recognition and successful separations where HPLC fails.[20]
-
"Green" Technique: It significantly reduces the consumption of organic solvents.[20]
-
-
When to Use HPLC:
-
If SFC is not available.
-
If your compound has poor solubility in SFC mobile phases (CO2/alcohol).
-
When a specific macrocyclic glycopeptide column that performs optimally in reversed-phase is the only one that provides separation.
-
Experimental Protocol
Generic Screening Protocol for a Novel Azabicyclo[3.2.1]octane Derivative
This protocol outlines a four-column, multi-mode screening approach designed to maximize the chances of finding a successful separation.
-
Analyte Preparation:
-
Prepare a 1.0 mg/mL stock solution of the racemic analyte in methanol or ethanol.
-
Dilute to a working concentration of 0.2 mg/mL with the same solvent.
-
-
Column Selection:
-
Select four diverse polysaccharide columns. A recommended starting set is:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized)
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized)
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) - Coated)
-
CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate) - Coated)
-
-
-
SFC Screening Conditions (Primary Screen):
-
Instrument: Any analytical SFC system.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvents): Methanol, Ethanol, and Isopropanol, each containing 0.2% Diethylamine (DEA).
-
Gradient: 5% to 50% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV (select appropriate wavelength).
-
Procedure: Run the gradient with each of the three co-solvents on all four columns.
-
-
HPLC Normal Phase Screening (Secondary Screen):
-
Instrument: Any analytical HPLC system.
-
Mobile Phase A: n-Hexane or n-Heptane.
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH), each containing 0.2% Diethylamine (DEA).
-
Isocratic Conditions: Run a series of isocratic holds at 10%, 20%, and 40% B.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV.
-
Procedure: Test the isocratic conditions on any columns that did not show a "hit" in SFC.
-
-
Data Evaluation:
-
Review all chromatograms. Look for any peak splitting, shoulder peaks, or separated peaks.
-
Calculate the separation factor (α) and resolution (Rs) for any "hits".
-
Select the most promising condition (Column/Mobile Phase/Technique) for further optimization (e.g., fine-tuning the co-solvent percentage, additive concentration, temperature, and flow rate).
-
References
-
Fülöp, F., Lázár, L., & Pihlavisto, M. (2004). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc, 2004(5), 70-79. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]
-
Nielsen, T. E., & Toste, F. D. (2023). Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines. Journal of the American Chemical Society. [Link]
-
Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(3), 473-488. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
Rao, D. N., & Kumar, T. R. (2014). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 5(8), 3226-3232. [Link]
-
Puskás, R., Kéki, S., & Török, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. [Link]
-
Miller, L. (2011). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1218(35), 5929-5934. [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(4). [Link]
-
Breitbach, Z. S. (2020). Advancing Chiral Separations. Regis Technologies. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
-
Pollini, G. P., & De La Cruz, P. (2010). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Current Organic Synthesis, 7(5), 454-472. [Link]
-
Wang, Y., & Wirth, M. J. (2000). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 875(1-2), 249-257. [Link]
-
Aehle, E., & Draeger, B. (2010). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Journal of Chromatography B, 878(21), 1755-1764. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Przybyciel, M. (2018). Column Technology for Achiral SFC Separations. Chromatography Today. [Link]
-
Marcos, V., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. University of the Basque Country. [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Dixon, D. J., & Scott, R. T. (2015). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Angewandte Chemie International Edition, 54(22), 6595-6598. [Link]
-
Welch, C. J., et al. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1217(8), 1294-1301. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 690-701. [Link]
-
Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chromatography Forum. (2017). additives for chiral. [Link]
-
O'Brien, E., & Guiry, P. J. (2021). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 19(39), 8452-8466. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Kumar, V., & Sharma, V. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Drug Delivery and Therapeutics, 14(6), 235-243. [Link]
-
Dräger, B. (2002). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1-35. [Link]
-
Chemler, S. R., & Michael, E. J. (2012). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic Syntheses, 89, 1-11. [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
-
Dräger, B. (2002). Analysis of tropane and related alkaloids. PubMed. [Link]
-
Ullrich, S. F., & Kutchan, T. M. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(2), 326-348. [Link]
Sources
- 1. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. acdlabs.com [acdlabs.com]
- 14. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
- 17. additives for chiral - Chromatography Forum [chromforum.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Overcoming solubility issues with Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Welcome to the technical support guide for Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride (CAS: 216753-55-8). This document serves as a specialized resource for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. As a bicyclic amine hydrochloride salt, its solubility profile is nuanced. This guide provides both foundational knowledge and advanced troubleshooting protocols to ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What is the best starting solvent for this compound?
A: The optimal starting solvent depends entirely on your application.
-
For Biological/Aqueous Assays: Begin with an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0-5.0). The hydrochloride salt form is designed to enhance aqueous solubility, which is maximized at a lower pH where the amine group is fully protonated.[1][2]
-
For Organic Synthesis: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If a less polar solvent is required for your reaction, consider alcohols like methanol or ethanol. Solubility in non-polar solvents like dichloromethane (DCM) or diethyl ether is expected to be very low.[3]
Q2: Why is my compound not dissolving in neutral water or Phosphate-Buffered Saline (PBS pH 7.4)?
A: This is the most common issue and is rooted in the compound's chemistry. This compound is the salt of a weak base (the bicycloamine) and a strong acid (HCl). In a neutral or slightly basic solution like PBS, the equilibrium shifts, causing the protonated amine to deprotonate into its neutral, or "free base," form. This free base is significantly less polar and, therefore, much less soluble in water, leading to precipitation or cloudiness. Maintaining an acidic pH is crucial to keep the compound in its charged, more soluble, hydrochloride form.[2]
Q3: Can I dissolve the compound directly in cell culture media?
A: This is strongly discouraged. Cell culture media are complex mixtures buffered at a physiological pH of ~7.4. Direct addition of the solid hydrochloride salt will likely lead to immediate precipitation of the less soluble free base, resulting in an inaccurate final concentration and potential cytotoxicity from undissolved particulates. The recommended method is to first prepare a concentrated stock solution in a suitable solvent (like DMSO or an acidic buffer) and then dilute it into the media, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).
Q4: How does the nitrile group affect solubility?
A: The nitrile (C≡N) group is a polar functional group that can participate in various noncovalent interactions, including hydrogen bonding with water or other protic solvents.[4][5] Its presence can improve pharmacokinetic profiles and solubility compared to non-nitrile analogs. In some cases, the nitrile group has been shown to make a compound significantly more soluble than halogenated analogs.[5][6] Therefore, while the primary driver of aqueous solubility is the hydrochloride salt, the nitrile group contributes favorably to the overall polarity and dissolution characteristics of the molecule.[7]
Section 2: Troubleshooting Guide - Advanced Scenarios
This section provides structured solutions to more complex solubility problems.
Scenario 1: Compound Precipitates from an Aqueous Stock Solution Over Time
-
Problem: You successfully dissolved the compound in water, but after a few hours or upon refrigeration, a precipitate forms.
-
Causality Analysis: This often indicates that the solution is supersaturated or that the pH has shifted. Absorption of atmospheric CO₂, which forms carbonic acid in water, can slightly lower the pH, but if the initial solvent was unbuffered water, it may not be acidic enough to maintain long-term stability. The common ion effect or interactions with buffer salts can also play a role.
-
Solution Protocol:
-
Use a Buffered Solvent: Always prepare aqueous stocks in a well-defined acidic buffer (e.g., pH 4-5 citrate or acetate buffer) rather than deionized water. This provides pH stability.
-
Incorporate a Co-solvent: If high concentrations are required, prepare the stock in a mixture of DMSO and an acidic buffer. A 10-20% DMSO concentration can significantly enhance solubility and stability.
-
Sonication and Gentle Warming: Brief sonication or warming to 37°C can help dissolve the compound by overcoming the activation energy of dissolution.[8] However, always cool the solution to room temperature to ensure it remains dissolved before use.
-
Sterile Filtration: After dissolution, filter the stock solution through a 0.22 µm syringe filter to remove any micro-particulates that could act as nucleation sites for precipitation.
-
Scenario 2: Preparing High-Concentration Stock Solutions (>10 mM)
-
Problem: You are unable to achieve a clear solution at the desired high concentration in any single solvent.
-
Causality Analysis: The intrinsic solubility limit of the compound has been reached in the chosen solvent. A systematic approach is needed to find a suitable solvent or solvent system. Factors like polarity, temperature, and the compound's crystal lattice energy all affect solubility.[9][10]
-
Systematic Solvent Selection Workflow: The following workflow provides a logical progression for identifying an effective solvent system.
Caption: A systematic workflow for solvent selection.
Section 3: Data & Protocols
Table 1: Qualitative Solubility & Solvent Selection Guide
This table summarizes the expected solubility and provides recommendations for various common laboratory solvents.
| Solvent Class | Example Solvents | Polarity | Expected Solubility | Recommended Use & Rationale |
| Aqueous (Acidic) | Citrate/Acetate Buffer | High | Good to High | Primary choice for bioassays. Maintains the protonated, soluble form of the amine.[1] |
| Aqueous (Neutral) | DI Water, PBS (pH 7.4) | High | Poor to Low | Not recommended. Promotes conversion to the less soluble free base, leading to precipitation.[2] |
| Polar Aprotic | DMSO, DMF | High | Good to High | Excellent for high-concentration stocks. Solvates the salt effectively. DMSO is a standard for compound libraries.[7] |
| Alcohols | Methanol, Ethanol | Medium | Moderate | Good for synthesis and some formulations. Can dissolve the hydrochloride salt, but may require warming or sonication.[3] |
| Ethers | Diethyl Ether, THF | Low | Very Poor | Use as an anti-solvent. Can be used to precipitate (crash out) the compound from a more polar solution for isolation or purification.[11][12] |
| Hydrocarbons | Hexanes, Toluene | Very Low | Insoluble | Useful for washing. Can be used to wash the solid compound to remove non-polar impurities.[3] |
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh Compound: Accurately weigh 1.727 mg of this compound (MW: 172.66 g/mol ) into a sterile microcentrifuge tube.
-
Prepare Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.5.
-
Add Solvent: Add 1.0 mL of the pH 4.5 citrate buffer to the tube.
-
Promote Dissolution: Vortex the tube for 1-2 minutes. If solids remain, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates.
-
Sterilization & Storage: Sterile filter the solution through a 0.22 µm PVDF or PES syringe filter into a fresh sterile tube. Store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.
Section 4: References
-
Benchchem. (n.d.). 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride. Retrieved from Benchchem.
-
Labsolu. (n.d.). This compound. Retrieved from Labsolu.
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from IJNRD.
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
ResearchGate. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from ResearchGate.
-
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]
-
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from Drug Delivery Leader.
-
Benchchem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. Retrieved from Benchchem.
-
National Institutes of Health. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C8H13ClN2, 100 mg. Retrieved from CP Lab Safety.
-
Google Patents. (n.d.). US20100204470A1 - Method for salt preparation. Retrieved from
-
ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from ResearchGate.
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride synthesis
Technical Support Center: Synthesis of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
This guide provides in-depth technical support for researchers engaged in the synthesis of this compound, a key intermediate in pharmaceutical development.[1] The content is structured to address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles.
Overview of the Synthesis
The target molecule belongs to the tropane alkaloid family, characterized by the 8-azabicyclo[3.2.1]octane core skeleton.[2][3] Its synthesis is most effectively achieved via a modified Strecker reaction, a classic and robust method for preparing α-aminonitriles from a ketone, an amine source, and a cyanide source.[4][5] The starting material is typically an N-protected nortropinone derivative (e.g., N-Boc-nortropinone) to allow for final deprotection and formation of the hydrochloride salt on the secondary amine. The critical challenge in this synthesis is controlling the stereochemistry to selectively obtain the desired exo isomer.
Core Reaction Pathway
The synthesis follows a logical progression from the ketone starting material to the final hydrochloride salt. The workflow ensures purity at each stage, which is critical for the success of the subsequent step.
Caption: General Experimental Workflow.
Reaction Mechanism and Stereoselectivity
The Strecker synthesis proceeds in two main stages within a one-pot setup.[5][6] Understanding this mechanism is fundamental to troubleshooting the reaction.
-
Iminium Ion Formation: The ketone carbonyl is activated, often by the slightly acidic conditions provided by an ammonium salt. Ammonia (or an amine) performs a nucleophilic attack on the carbonyl carbon. Subsequent dehydration yields a reactive iminium ion intermediate.[5]
-
Cyanide Attack: A cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable α-aminonitrile product.[5]
Caption: Simplified Reaction Mechanism.
The critical stereochemical outcome is determined during the cyanide attack. The exo approach is generally favored because it avoids steric clash with the rest of the bicyclic ring system, making the exo product the more thermodynamically stable isomer.[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low conversion, and I've recovered most of my starting ketone. What went wrong?
Possible Causes & Solutions:
-
Incorrect pH: Imine formation is pH-sensitive. If the solution is too acidic, the ammonia source is fully protonated (NH₄⁺) and non-nucleophilic. If too basic, the carbonyl is not sufficiently activated.
-
Solution: The reaction often works best under weakly acidic to neutral conditions (pH ~6-8). If using NaCN/KCN with NH₄Cl, the buffer system naturally establishes a suitable pH. Avoid adding strong acids or bases.[8]
-
-
Inefficient Iminium Formation: The equilibrium may favor the ketone.
-
Solution: Consider removing water as it forms, although this is difficult in aqueous media. Switching to a solvent system like ethanol can sometimes improve yields. A gentle increase in temperature (e.g., to 40-50 °C) can also drive the equilibrium forward, but may reduce stereoselectivity.
-
-
Inactive Cyanide Source: Cyanide salts can degrade over time.
-
Solution: Use a fresh, unopened container of KCN or NaCN. Alternatively, trimethylsilyl cyanide (TMSCN) can be a more reactive, albeit more expensive, cyanide source that works well under milder conditions.[9]
-
Caption: Troubleshooting Logic for Low Conversion.
Q2: My product is a mixture of exo and endo isomers. How can I improve the exo selectivity?
Possible Causes & Solutions:
-
High Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for the less stable endo product, leading to a loss of selectivity.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. This favors the formation of the more thermodynamically stable exo isomer.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state and affect the isomeric ratio.
-
Solution: Protic solvents like ethanol and water are commonly used and generally provide good exo selectivity. If issues persist, screening other polar aprotic solvents may be warranted, but this requires significant re-optimization.
-
-
Rapid Addition of Reagents: A fast, localized increase in concentration can sometimes lead to kinetically controlled, less selective reactions.
-
Solution: Add the cyanide source slowly as a solution to the mixture of the ketone and ammonium salt.
-
Q3: I'm having difficulty purifying the final hydrochloride salt. It's oily or won't crystallize.
Possible Causes & Solutions:
-
Impure Free Base: The most common cause is attempting to form the salt from an impure free base. Small amounts of residual solvent, starting material, or the endo isomer can inhibit crystallization.
-
Solution: Ensure the free base is pure before salt formation. Column chromatography is highly effective. A simple acid-base extraction can also remove non-basic impurities.
-
-
Incorrect Solvent System: The choice of solvent is critical for precipitation.
-
Solution: The free base should be dissolved in a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of isopropanol and hexane. Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.[10]
-
-
Excess Water: Water can interfere with crystallization.
-
Solution: Ensure the free base and the solvents used for salt formation are anhydrous. Dry the organic extracts of the free base thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for this synthesis? A: While optimization is specific to the exact substrate and scale, a reliable starting point is summarized in the table below.
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1.0 eq. Ketone | Limiting Reagent |
| 1.5 - 3.0 eq. NH₄Cl | Acts as both ammonia source and buffer | |
| 1.2 - 2.5 eq. KCN/NaCN | Ensures complete reaction | |
| Solvent | Aqueous Ethanol | Good solubility for reactants, favors exo product |
| Temperature | 0 °C to 25 °C | Balances reaction rate with high exo-selectivity |
| Reaction Time | 12 - 48 hours | Monitor by TLC or LC-MS for completion |
| pH | ~6-8 | Optimal for iminium ion formation[8] |
Q: What are the critical safety procedures when handling cyanide salts? A: Hydrogen cyanide (HCN) is an extremely toxic gas that is generated when cyanide salts are mixed with acid.[8]
-
ALWAYS handle solid cyanide salts and reaction mixtures in a certified chemical fume hood.
-
NEVER add strong acid to a cyanide-containing solution without a proper quenching setup. The workup should involve basification first to ensure all cyanide is in its ionic (CN⁻) form before any acidification steps.
-
Have a cyanide quench solution readily available. A freshly prepared solution of bleach (sodium hypochlorite) or alkaline hydrogen peroxide can be used to destroy excess cyanide ions.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
Q: How can I confirm the stereochemistry of my product? A: ¹H NMR spectroscopy is the most definitive method. The proton at the C3 position (the carbon bearing the nitrile) will have a characteristic coupling pattern and chemical shift depending on its orientation. In the exo isomer, this proton is in an axial-like position and will typically show different coupling constants to the adjacent bridgehead and C2 protons compared to the endo isomer. Comparison with literature data for similar tropane structures is essential for confirmation.
References
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. Retrieved from [Link]
-
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (n.d.). CABI Digital Library. Retrieved from [Link]
-
The Preparation of Nitriles. (n.d.). Chemical Reviews (ACS Publications). Retrieved from [Link]
-
Studies in Chemistry of the 8-Hetero Bicyclo[3.2.1]Octan-3-ones. (n.d.). Canada.ca. Retrieved from [Link]
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023). StudySmarter. Retrieved from [Link]
-
Nitriles: Reactions Forming and Reactions of. (2020). YouTube. Retrieved from [Link]
-
Tropinone Synthesis Literature Confirmation. (n.d.). Scribd. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
the preparation of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Hydrocyanation. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. (2018). Nature Communications. Retrieved from [Link]
-
Tropinone. (n.d.). Grokipedia. Retrieved from [Link]
-
Chemistry of Nitriles. (2025). LibreTexts Chemistry. Retrieved from [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Chemistry of Nitriles. (n.d.). OpenStax. Retrieved from [Link]
-
Review of Nitriles Explained. (2024). Pearson. Retrieved from [Link]
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007). Google Patents.
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. (n.d.). Google Patents.
-
Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Tropane alkaloid biosynthesis: a centennial review. (2021). RSC Publishing. Retrieved from [Link]
-
Hydrocyanation in Organic Synthesis. (2021). ResearchGate. Retrieved from [Link]
-
The Chemical Synthesis and Applications of Tropane Alkaloids. (n.d.). PubMed. Retrieved from [Link]
-
Endo and Exo Products. (2022). LibreTexts Chemistry. Retrieved from [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. (n.d.). NIH. Retrieved from [Link]
-
Tropinone. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanistic study of the cooperative palladium/Lewis acid-catalyzed transfer hydrocyanation reaction: the origin of the regioselectivity. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). PMC. Retrieved from [Link]
- Purification method of 3-azabicyclo-octane hydrochloride. (n.d.). Google Patents.
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents [patents.google.com]
Cyanohydrin stability under acidic or basic conditions
Welcome to the Technical Support Center for Cyanohydrin Chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize cyanohydrins in their synthetic workflows. As versatile intermediates in the synthesis of alpha-hydroxy acids, amino acids, and other critical molecules, a thorough understanding of their stability is paramount to experimental success.[1][2][3] This resource provides in-depth, field-proven insights into managing cyanohydrin stability under various conditions, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing cyanohydrin stability?
The stability of a cyanohydrin is primarily dictated by the reversible nature of its formation.[4][5] The reaction between an aldehyde or ketone and a cyanide source is an equilibrium.[6][7] The position of this equilibrium, and thus the stability of the cyanohydrin, is highly sensitive to the surrounding chemical environment, particularly the pH.[8][9]
Q2: My cyanohydrin is decomposing back to the starting carbonyl. What is causing this?
Decomposition of a cyanohydrin back to its parent aldehyde or ketone is a common issue and is most often triggered by basic (alkaline) conditions.[1][7][10] The presence of a base deprotonates the hydroxyl group of the cyanohydrin, forming an alkoxide intermediate. This intermediate can then readily eliminate a cyanide ion, a relatively stable leaving group, to regenerate the carbonyl compound.[1] This process is known as a retro-cyanohydrin reaction.
Q3: Are acidic conditions always favorable for cyanohydrin stability?
While slightly acidic conditions are generally used to stabilize cyanohydrins, strong mineral acids can also lead to decomposition, albeit through a different mechanism.[8][11] In the presence of strong acids and water, the nitrile group of the cyanohydrin can undergo hydrolysis to form an α-hydroxy carboxylic acid.[1][12] At elevated temperatures, strong acids can also promote dehydration of the alcohol.[1][11] It is a common industrial practice to stabilize cyanohydrins by maintaining a slightly acidic pH, typically between 4 and 5, using stabilizers like sulfuric or phosphoric acid.[10][13]
Q4: I've noticed a color change in my stabilized cyanohydrin solution. Should I be concerned?
A change in color, often to a brown hue, can be an indicator of decomposition, particularly when strong acids like sulfuric acid are used as stabilizers.[10] This may be accompanied by the faint, characteristic odor of almonds, which signals the formation of hydrogen cyanide (HCN).[14] Analytical techniques such as GC-MS can confirm decomposition by showing a reappearance of the starting carbonyl peak.[10]
Troubleshooting Guide
Issue 1: Low yield of isolated cyanohydrin due to decomposition during workup.
Root Cause Analysis: The aqueous workup or extraction process is likely too basic, promoting the retro-cyanohydrin reaction. Even seemingly neutral water can be basic enough to cause decomposition of sensitive cyanohydrins.
Troubleshooting Steps:
-
Acidify Aqueous Solutions: Before extraction, ensure all aqueous layers are slightly acidic (pH 4-5). This can be achieved by adding a small amount of a mild acid like citric acid or a buffered phosphate solution.
-
Minimize Contact Time: Reduce the duration of contact between the cyanohydrin and the aqueous phase.
-
Low-Temperature Workup: Perform extractions and washes at reduced temperatures (0-5 °C) to slow the rate of decomposition.
-
Use of Silylated Cyanohydrins: For particularly sensitive substrates, consider using a trimethylsilyl (TMS) protected cyanohydrin, which is more stable during workup and can be deprotected in a separate step.
Issue 2: Cyanohydrin decomposes upon storage.
Root Cause Analysis: Improper storage conditions can lead to gradual decomposition. Factors like exposure to moisture, basic residues in the storage container, or elevated temperatures can shift the equilibrium back to the starting materials.[15]
Troubleshooting Steps:
-
Acidic Stabilizer: Store the cyanohydrin with a small amount of an acidic stabilizer. Organic acids like citric acid or boric acid are effective choices.[16]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent air and moisture from initiating decomposition.
-
Controlled Temperature: Keep the cyanohydrin at a low temperature, in a cool, well-ventilated area away from light and heat.[15][17]
-
Material of Container: Use clean, dry, glass containers. Avoid plastic containers that may have basic residues from their manufacturing process.
Mechanistic Pathways of Cyanohydrin Stability
The stability of cyanohydrins is a dynamic equilibrium. The diagrams below illustrate the key mechanistic pathways under acidic and basic conditions.
Caption: Equilibrium of cyanohydrin under basic and acidic conditions.
Summary of Factors Influencing Cyanohydrin Stability
| Factor | Acidic Conditions (pH < 7) | Basic Conditions (pH > 7) |
| Stability | Generally stable, especially at pH 4-5.[10][13] | Unstable, prone to decomposition.[1][7] |
| Primary Process | Equilibrium favors cyanohydrin formation.[8] | Retro-cyanohydrin reaction is favored.[1] |
| Mechanism | Protonation of the carbonyl activates it for nucleophilic attack by cyanide.[7] | Deprotonation of the hydroxyl group initiates elimination of the cyanide ion.[1] |
| Effect of Water | Can lead to hydrolysis of the nitrile to a carboxylic acid with strong acid and heat.[12] | Accelerates decomposition back to the carbonyl compound and HCN.[5][14] |
| Effect of Heat | Can promote decomposition and side reactions like dehydration.[11] | Significantly accelerates the rate of decomposition.[10] |
Experimental Protocols
Protocol 1: Quenching a Cyanohydrin Reaction
Objective: To safely and effectively stop the cyanohydrin formation reaction while preserving the product.
Materials:
-
Reaction mixture containing the cyanohydrin
-
Chilled, dilute aqueous solution of citric acid (approx. 5% w/v) or a phosphate buffer (pH ~4.5)
-
Ice bath
Procedure:
-
Cool the reaction vessel in an ice bath to 0-5 °C. This is crucial for managing any potential exotherms from quenching.[18]
-
Slowly, and with vigorous stirring, add the chilled, acidic quenching solution to the reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Continue stirring at 0-5 °C for 15-30 minutes to ensure the reaction is fully quenched and the pH is stabilized in the acidic range.
-
Proceed immediately to the extraction/isolation phase to minimize potential hydrolysis.
Protocol 2: Extraction and Isolation of a Cyanohydrin
Objective: To isolate the cyanohydrin product from the reaction mixture while minimizing decomposition.
Materials:
-
Quenched reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution), slightly acidified to pH 4-5
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL for a 100 mL aqueous volume).
-
Combine the organic layers.
-
Wash the combined organic layers with the acidified brine solution. This removes residual water-soluble impurities while maintaining an acidic environment.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator. Ensure the bath temperature is kept low (typically < 40 °C) to prevent thermal decomposition.
-
For long-term storage, add a small amount of an acidic stabilizer (e.g., a few drops of phosphoric acid or a pinch of citric acid) to the purified cyanohydrin.
Caption: Recommended workflow for quenching and isolating cyanohydrins.
References
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
Guthrie, J. P., & Guo, J. (1998). Prediction of Rate Constants for Cyanohydrin Formation Using Equilibrium Constants and Distortion Energies. The Journal of Physical Chemistry A, 102(24), 4575–4586. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin - Acute Exposure Guideline Levels. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
-
Alibaba. (2026, January 15). How to Choose Cyanohydrin: Key Factors and Buying Guide. Plant Care. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]
-
Dad'ová, J., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(28), 6623-6642. Retrieved from [Link]
- Black, G. P., et al. (2009). Process for chemical reactions involving cyanohydrins. U.S. Patent No. 7,582,790 B2.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. Retrieved from [Link]
-
INEOS. (n.d.). Material Safety Data Sheet: Acetone Cyanohydrin. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Grokipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
Rogue Chem. (2024, May 27). Aldehydes and Ketones: Cyanohydrin Formation – Reacting with NaCN and HCl [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, October 20). Acidic conditions, high heat, and return to carboxylic acids. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (n.d.). Process for stabilizing cyanohydrins. Canadian Patent No. CA2271607C.
-
NIOSH. (2014, July 1). ACETONE CYANOHYDRIN - International Chemical Safety Cards. Retrieved from [Link]
-
ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetone cyanohydrin. Retrieved from [Link]
-
Reddit. (2021, July 16). Are these the two main methods for cyanohydrin formation and are these mechanisms correct?. r/chemhelp. Retrieved from [Link]
Sources
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. plantin.alibaba.com [plantin.alibaba.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US7582790B2 - Process for chemical reactions involving cyanohydrins - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Acetone Cyanohydrin Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. CA2271607C - Process for stabilizing cyanohydrins - Google Patents [patents.google.com]
- 17. abdurrahmanince.net [abdurrahmanince.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Diastereoselective Synthesis of 3-Substituted 8-Azabicyclo[3.2.1]octanes
Welcome to the technical support center for the synthesis of 3-substituted 8-azabicyclo[3.2.1]octanes. This guide is designed for researchers, medicinal chemists, and process development scientists working with the tropane scaffold. The 8-azabicyclo[3.2.1]octane core is a foundational structure in numerous biologically active tropane alkaloids and their synthetic analogs, which are crucial in drug discovery.[1][2][3][4] Achieving precise stereochemical control at the C3 position is a frequent and significant challenge. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the C3 stereochemistry in 8-azabicyclo[3.2.1]octanes so critical?
The stereochemistry of the substituent at the C3 position is paramount as it profoundly influences the molecule's biological activity and interaction with target receptors.[2] For instance, the pharmacological effects of tropane alkaloids are often highly stereoselective.[5] A classic example is cocaine and its analogs, where the orientation of the C3 substituent dictates binding affinity and selectivity for monoamine transporters like the dopamine transporter (DAT).[6][7] An incorrect diastereomer can be inactive or exhibit an entirely different, sometimes undesirable, pharmacological profile. Therefore, diastereoselective synthesis is not just a matter of chemical purity but a fundamental requirement for developing effective and safe therapeutic agents.
Q2: What are the primary strategies for achieving diastereoselectivity in this synthesis?
There are several established strategies, each with its own advantages and challenges:
-
Substrate-Controlled Diastereoselection: This approach leverages the inherent steric and electronic properties of the bicyclic scaffold. For example, the reduction of a C3-ketone (like tropinone) often shows a preference for hydride attack from the less sterically hindered exo face, leading to the formation of the endo-alcohol (tropine).[8]
-
Reagent-Controlled Diastereoselection: This involves using sterically demanding reagents or chiral catalysts that preferentially attack one face of a prochiral center. A key example is the diastereoselective aldol reaction of tropinone enolates, where the choice of a chiral lithium amide base can dictate the facial selectivity of the subsequent reaction with an electrophile.[1][9]
-
Auxiliary-Controlled Diastereoselection: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. While less common for this specific scaffold, the principle is widely applied in asymmetric synthesis.
-
Cycloaddition Reactions: Intramolecular cycloadditions can be a powerful tool for constructing the bicyclic system with defined stereochemistry.[10][11] For instance, a [5+2] cycloaddition can establish multiple stereocenters in a single, predictable step.
Q3: How does the N-substituent on the 8-azabicyclo[3.2.1]octane core influence diastereoselectivity?
The substituent on the nitrogen bridge (typically a methyl group in tropane alkaloids) plays a crucial role in the conformational equilibrium of the piperidine ring within the bicyclic system.[12] This N-substituent can exist in either an axial or equatorial conformation, and this equilibrium can influence the steric environment around the C2 and C4 positions, which are alpha to the C3-ketone.[12] This, in turn, affects the formation and reactivity of the corresponding enolate. The diastereoselectivity of reactions like aldol additions can be highly dependent on the configurational preference of the N-substituent in the specific reaction medium.[12]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Diastereomeric Ratio (d.r.) or Formation of the Wrong Diastereomer
This is the most common issue encountered. Achieving high diastereoselectivity requires precise control over kinetic and thermodynamic parameters.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Temperature:
-
Causality: Many diastereoselective reactions, particularly those involving lithium enolates like aldol additions, are under kinetic control. Running the reaction at too high a temperature can lead to equilibration of the kinetic product to the more stable thermodynamic product, eroding the diastereomeric ratio. It can also reduce the facial selectivity of the reagent's approach.
-
Solution: Perform the reaction at a lower temperature. For lithium enolate formations and subsequent trapping, -78 °C (dry ice/acetone bath) is a standard starting point. If selectivity is still poor, consider even lower temperatures (e.g., -100 °C using a liquid N₂/ether slush bath).[1]
-
-
Incorrect Solvent Choice:
-
Causality: The solvent's polarity and coordinating ability can dramatically influence the aggregation state and reactivity of organometallic reagents and intermediates. Non-coordinating solvents like toluene may favor one diastereomer, while coordinating solvents like tetrahydrofuran (THF) can chelate to the metal cation (e.g., Li⁺), altering the transition state geometry and favoring the other diastereomer.
-
Solution: Screen a range of solvents. For aldol reactions, THF is common. However, if results are poor, consider alternatives like diethyl ether, toluene, or mixtures thereof. Additives like HMPA or DMPU can also be used to break up aggregates, but handle with extreme caution due to toxicity.
-
-
Reagent Purity and Stoichiometry:
-
Causality: Impurities in the starting material (e.g., water in the solvent or on glassware) can quench sensitive reagents like LDA or n-BuLi, leading to incomplete enolate formation. Incorrect stoichiometry can result in unreacted starting material or side reactions.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use freshly distilled anhydrous solvents. Titrate organolithium reagents (like n-BuLi) before use to determine their exact molarity. Use a slight excess (e.g., 1.05-1.1 equivalents) of the deprotonating agent to ensure complete enolate formation.
-
-
Slow Addition of Reagents:
-
Causality: A rapid addition of the electrophile can cause localized warming and concentration gradients, leading to a loss of selectivity.
-
Solution: Add the electrophile slowly (dropwise) via a syringe pump to the cooled, stirring solution of the pre-formed enolate. This ensures the reaction temperature remains constant and the electrophile is consumed as it is added.
-
Troubleshooting Workflow: Improving Diastereoselectivity
Below is a decision-making workflow to systematically address poor diastereoselectivity.
Problem 2: Low Reaction Yield
Even with good selectivity, low yields can plague these syntheses.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction:
-
Causality: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of reagents.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider allowing it to stir for a longer period or slowly warming it to a slightly higher temperature (e.g., from -78 °C to -40 °C) after the initial addition.
-
-
Side Reactions:
-
Causality: The strong bases used for deprotonation can be unselective. Self-condensation of the enolate, multiple additions, or reaction with the solvent are all possible side reactions.
-
Solution: Ensure the electrophile is added immediately after the enolate is formed. Using a "pre-mixed" or "in-situ" method where the base is added to a mixture of the ketone and electrophile is generally not recommended as it can lead to a complex mixture of products.
-
-
Product Instability during Workup or Purification:
-
Causality: The bicyclic amine structure can make the product highly water-soluble, especially in its protonated form. The product may also be unstable to acidic or basic conditions during aqueous workup or degrade on silica gel during chromatography.
-
Solution: During aqueous workup, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) to a pH > 10 before extracting with an organic solvent (like dichloromethane or ethyl acetate) to ensure the product is in its free-base form, which is less water-soluble. For purification, consider using neutral or basic alumina for chromatography instead of silica gel, or pre-treating the silica gel with a small amount of triethylamine (e.g., 1% v/v in the eluent) to prevent decomposition.
-
Problem 3: Difficulty in Product Purification and Characterization
Separating diastereomers and confirming their structure can be challenging.
Potential Causes & Recommended Solutions:
-
Co-elution of Diastereomers:
-
Causality: Diastereomers can have very similar polarities, making their separation by standard column chromatography difficult.
-
Solution: Test a wide range of solvent systems for column chromatography. Sometimes a less polar system (e.g., hexanes/ethyl acetate) or a more polar one (e.g., dichloromethane/methanol) can provide better separation. If separation is still poor, consider derivatization of the product (e.g., forming an ester or carbamate) to alter its polarity, followed by separation and subsequent deprotection. High-Performance Liquid Chromatography (HPLC) on a chiral or achiral column is often required for both analytical and preparative separation.
-
-
Ambiguous Stereochemical Assignment:
-
Causality: Determining the relative stereochemistry of the new C3 center can be non-trivial.
-
Solution: High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. 1D ¹H NMR can provide clues based on coupling constants. More definitive assignments often require 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can show through-space correlations between the C3 substituent and protons on the bicyclic core (e.g., H1/H5 or the C2/C4 protons). In unambiguous cases, single-crystal X-ray diffraction is the gold standard for structural elucidation.
-
Data & Protocols
Table 1: Comparison of Selected Diastereoselective Methods
| Method | Starting Material | Key Reagents/Catalyst | Typical d.r. (exo:endo) | Typical Yield | Reference |
| Aldol Reaction | Tropinone | LDA, Aldehyde (e.g., Benzaldehyde) | >95:5 | 70-85% | [1][13] |
| Samarium Iodide Reduction | 3-Aryl-8-oxabicyclo[3.2.1]oct-2-ene | SmI₂, Protic Solvent | Varies (favors 2β,3α) | Moderate-Good | [6] |
| Catalytic Reduction | 3-Aryl-8-oxabicyclo[3.2.1]oct-2-ene | H₂, Pd/C | Varies (favors 2α) | High | [6] |
| [5+2] Cycloaddition | Pyrone-Alkene Precursor | Thermal or Lewis Acid | >95:5 | 60-80% | [10] |
Illustrative Reaction Mechanism: Stereocontrol in Aldol Addition
The diagram below illustrates the preferential exo-attack of an electrophile on the tropinone enolate, which is often favored due to steric hindrance from the ethano-bridge on the endo face.
Example Protocol: Diastereoselective Aldol Addition to Tropinone
This protocol is a representative example for the synthesis of a 3-substituted tropane derivative.[1][13]
Materials:
-
Tropinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (recently titrated)
-
Diisopropylamine
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Allow to cool to room temperature under a positive pressure of dry nitrogen.
-
Base Preparation (LDA): To the reaction flask, add anhydrous THF (approx. 0.2 M final concentration) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq.). Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of lithium diisopropylamide (LDA). Re-cool the solution to -78 °C.
-
Enolate Formation: Dissolve tropinone (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 10-15 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add freshly distilled benzaldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C. The yellow color of the enolate should dissipate. Stir the reaction mixture at -78 °C for 2-3 hours. Monitor reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Add saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to isolate the desired diastereomer.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio from the ¹H NMR of the crude product by integrating characteristic, non-overlapping peaks.
References
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00543h]
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3537984/]
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1105]
- Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacsau.3c00424]
- Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S163107481400236X]
- Synthesis of Tropane Derivatives. ResearchGate. [URL: https://www.researchgate.
- Tropane. Molecule of the Month. [URL: https://www.chm.bris.ac.uk/motm/tropane/tropane.pdf]
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [URL: https://epub.uni-regensburg.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/ob/c6ob00543h]
- Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01725]
- Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7562926/]
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473379/]
- Tropane alkaloid biosynthesis. A century old problem unresolved. ResearchGate. [URL: https://www.researchgate.net/publication/236929971_Tropane_alkaloid_biosynthesis_A_century_old_problem_unresolved]
- Sulfinyl-Directed Diastereoselective [5 + 2] Pyrone−Alkene Cycloadditions: A Practical Route to Enantiopure 8-Oxabicyclo[3.2.1]octane Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol0347898]
- Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. Google Patents. [URL: https://patents.google.
- 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [URL: https://www.researchgate.
- Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. [URL: https://www.researchgate.
-
Diastereoselective Amplification of a Mechanically Chiral[6]Catenane. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003417/]
- Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. [URL: https://www.mdpi.com/1422-0067/20/21/5323]
- Regio- and diastereoselective stepwise [8 + 3]-Cycloaddition reaction between tropone derivatives and donor-acceptor cyclopropanes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Regio--and-diastereoselective-stepwise-8-+-reaction-Talukdar-Ghorai/d8540b61c47087648356391456905545a198c69f]
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents. [URL: https://patents.google.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up Synthesis of Azabicyclo Scaffolds
Welcome to the technical support center for the scale-up synthesis of azabicyclo scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production of these valuable chemical entities. Azabicyclo scaffolds, with their inherent structural rigidity and three-dimensionality, are crucial building blocks in modern drug discovery, offering enhanced binding affinity and metabolic stability to drug candidates.[1] However, their complex architecture presents unique challenges during scale-up.
This resource provides practical, field-proven insights in a question-and-answer format to address common issues encountered during the scale-up process. We will delve into the causality behind experimental choices, offering robust, self-validating protocols and troubleshooting strategies to ensure a successful and efficient scale-up campaign.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that can arise during the scale-up of azabicyclo scaffold synthesis. Each entry outlines a common issue, its probable causes, and recommended solutions, grounded in established chemical principles.
Issue 1: Inconsistent or Decreased Yields Upon Scale-Up
Question: We successfully synthesized our target azabicyclo[3.2.1]octane derivative on a 1-gram scale with an 85% yield. However, upon scaling to 100 grams, the yield has dropped to 45-50%, with significant formation of side products. What are the likely causes and how can we mitigate this?
Answer: A drop in yield upon scale-up is a frequent challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.
-
Underlying Causes:
-
Inefficient Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can lead to localized "hot spots" in a large reactor. This can accelerate side reactions or cause decomposition of starting materials, intermediates, or products.
-
Poor Mixing and Mass Transfer: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. This can lead to localized concentration gradients of reactants and reagents, favoring the formation of undesired byproducts. For instance, in intramolecular cyclization reactions, poor mixing can favor intermolecular side reactions.
-
Changes in Reaction Kinetics: The rate of addition of reagents, which is often faster on a larger scale to save time, can significantly impact the reaction outcome. A rapid addition can lead to a buildup of a highly reactive intermediate, promoting side reactions.
-
-
Troubleshooting and Solutions:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the thermal profile of your reaction. This will help in designing an appropriate cooling strategy for the large-scale reactor.
-
Optimize Mixing:
-
Select a reactor with an appropriate impeller design (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction mixture.
-
Determine the optimal stirring speed through computational fluid dynamics (CFD) modeling or empirical studies to ensure good mixing without causing excessive shear.
-
-
Controlled Reagent Addition:
-
Maintain the same rate of addition per mole of starting material as in the small-scale experiment. This may require extending the addition time on a larger scale.
-
For highly exothermic or fast reactions, consider subsurface addition to improve dispersion and minimize localized high concentrations.
-
-
Solvent Considerations: The choice of solvent can become more critical at scale. A solvent that effectively dissipates heat and keeps all components in solution is crucial.[2]
-
Issue 2: Challenges in Stereoselectivity and Diastereomeric Ratio Control
Question: Our laboratory-scale synthesis of a 2-azabicyclo[3.2.1]octane derivative via an intramolecular cyclization consistently yields a 4:1 diastereomeric ratio. On a larger scale, this ratio has become inconsistent, sometimes dropping to 2:1. Why is this happening and what can be done to regain control?
Answer: Maintaining stereocontrol on a larger scale is a common hurdle, often linked to subtle changes in reaction conditions that have a magnified effect at scale.
-
Underlying Causes:
-
Temperature Fluctuations: As mentioned previously, poor heat transfer can lead to temperature variations within the reactor. Many stereoselective reactions are highly sensitive to temperature, and a lack of precise control can erode the diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the stereodetermining step. On a larger scale, issues like incomplete dissolution or localized concentration gradients can alter the effective solvent environment.
-
Catalyst Activity and Deactivation: For catalytic asymmetric syntheses, factors like mixing efficiency can impact catalyst turnover and lifetime.[3] Inefficient mixing can lead to localized high concentrations of substrate or product, potentially causing catalyst inhibition or decomposition.
-
-
Troubleshooting and Solutions:
-
Rigorous Temperature Control:
-
Utilize a reactor with a jacketed cooling system and a calibrated temperature probe.
-
For highly sensitive reactions, consider a continuous flow reactor setup, which offers superior temperature and mixing control.
-
-
Catalyst and Reagent Purity: Ensure that the catalyst, reagents, and solvents used for the scale-up are of the same or higher purity as those used in the lab-scale experiments. Impurities can sometimes interfere with stereoselective pathways.
-
Process Analytical Technology (PAT): Implement in-situ monitoring techniques (e.g., ReactIR, Raman spectroscopy) to track the reaction progress and the formation of diastereomers in real-time. This can help identify deviations from the optimal reaction profile early on.
-
Issue 3: Difficulties with Product Isolation and Purification
Question: We are struggling with the purification of our azabicyclo intermediate on a large scale. The product is a polar amine, and we are observing emulsions during aqueous workup and poor separation on our chromatography columns, leading to product loss and low purity. What are some effective strategies for large-scale purification of these scaffolds?
Answer: The physicochemical properties of azabicyclo compounds, particularly their basicity and polarity, often complicate purification at scale. Bench-scale purification methods like column chromatography are often not economically or practically feasible for large quantities.[4]
-
Underlying Causes:
-
Emulsion Formation: The amphiphilic nature of some azabicyclo derivatives and their salts can lead to stable emulsions during extraction, making phase separation difficult.[5]
-
High Water Solubility: The polarity of these compounds can result in significant product loss to the aqueous phase during workup.
-
Chromatography Challenges: Large-scale chromatography is expensive and time-consuming. Overloading columns to process large batches can lead to poor resolution and cross-contamination.[4]
-
-
Troubleshooting and Solutions:
Purification Challenge Recommended Scale-Up Strategy Scientific Rationale Emulsion during Workup - Use a solvent with a significantly different density from water (e.g., MTBE instead of ethyl acetate).- Add brine to the aqueous layer to increase its ionic strength and density.- Consider using a continuous liquid-liquid extractor. Increasing the density difference between the organic and aqueous phases facilitates separation. Brine "salts out" the organic product, reducing its solubility in the aqueous phase. Product Loss in Aqueous Phase - Adjust the pH of the aqueous phase to suppress the ionization of the amine (i.e., make it more basic) before extraction.- Perform multiple extractions with smaller volumes of organic solvent. The free base form of the amine is less polar and more soluble in organic solvents. Multiple extractions are more efficient at recovering the product than a single extraction with a large volume. Inefficient Chromatography - Crystallization: Develop a crystallization procedure for the product or a suitable salt form (e.g., hydrochloride, tartrate). This is often the most cost-effective and scalable purification method.- Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can offer faster run times and reduced solvent consumption compared to traditional HPLC.[4] Crystallization is a highly selective purification technique that can yield high-purity material in a single step. SFC uses supercritical CO2 as the mobile phase, which has low viscosity and high diffusivity, leading to more efficient separations.
Part 2: Frequently Asked Questions (FAQs) for Scale-Up Synthesis
Q1: What are the key safety considerations when scaling up reactions involving azides, which are sometimes used in the synthesis of azabicyclo scaffolds?
A1: Azide chemistry presents significant safety hazards, primarily due to the potential for forming explosive hydrazoic acid (HN₃) and the thermal instability of many azide compounds.[6] Key safety practices for scale-up include:
-
Avoiding Hydrazoic Acid Formation: Maintain basic conditions throughout the reaction and workup to prevent the protonation of the azide anion.[6]
-
Material Compatibility: Avoid contact with heavy metals (e.g., copper, lead, mercury) and strong acids, which can form highly explosive metal azides or hydrazoic acid. Use glass-lined or stainless steel reactors.
-
Thermal Hazard Assessment: Conduct Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies on starting materials, intermediates, and the final product to understand their thermal stability and decomposition profiles.
-
Engineering Controls: Perform the reaction in a well-ventilated area, preferably in a dedicated "bunker" for very large scales, with appropriate blast shielding.[6]
Q2: How do I choose the right protecting group strategy for a multi-step synthesis of a complex azabicyclo derivative at scale?
A2: An effective protecting group strategy for scale-up should prioritize robustness, cost-effectiveness, and ease of removal.
-
Robustness: The protecting group must be stable to all reaction conditions in the synthetic sequence.[7]
-
Atom Economy: Choose protecting groups that are low in molecular weight to maximize the payload of your desired scaffold.
-
Ease of Removal: Deprotection conditions should be mild, high-yielding, and avoid the need for chromatography. For example, hydrogenolysis of a benzyl (Bn) group is often preferred over methods that generate significant waste.[8]
-
Crystallinity: In some cases, a protecting group can be chosen to induce crystallinity in a previously oily intermediate, facilitating purification.[9]
Q3: What are the advantages of using flow chemistry for the scale-up of azabicyclo synthesis?
A3: Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing for the scale-up of azabicyclo synthesis:
-
Enhanced Safety: Hazardous intermediates can be generated and consumed in situ in small volumes, minimizing the risk of accumulation. This is particularly beneficial for reactions involving azides or other energetic materials.[10]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities.[11][12]
-
Scalability: Scaling up a flow process often involves running the reactor for a longer time ("scaling out") rather than increasing the reactor size, which can be a more straightforward and predictable process.
-
Integration of Steps: Multiple reaction and workup steps can be "telescoped" into a continuous sequence, reducing manual handling and overall processing time.[10]
Part 3: Experimental Protocols and Visualizations
Protocol 1: Scale-Up of a Reductive Amination for Azabicyclo[3.2.1]octane Formation
This protocol is a generalized example for the reductive amination of a ketone precursor to form an azabicyclo[3.2.1]octane core, a common synthetic step.
-
Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a dropping funnel with the ketone precursor (1.0 kg, 1.0 equiv) and a suitable solvent such as methanol (10 L).
-
Amine Addition: Cool the mixture to 0-5 °C. Add a solution of the primary amine (1.1 equiv) in methanol (2 L) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Imine Formation: Stir the mixture at 0-5 °C for 2 hours. Monitor the reaction by an in-process control (e.g., HPLC, GC-MS) to confirm the formation of the imine intermediate.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (1.5 equiv) in methanol (5 L). Add this solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. Caution: Hydrogen gas is evolved.
-
Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of acetone (1 L) to consume excess sodium borohydride.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water (10 L) and a suitable organic solvent like methyl tert-butyl ether (MTBE) (15 L). Adjust the pH to >11 with 50% aqueous sodium hydroxide. Separate the layers and extract the aqueous layer with MTBE (2 x 5 L).
-
Isolation: Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by crystallization from an appropriate solvent system (e.g., isopropanol/heptane) or by chromatography if necessary.
Diagrams
Logical Workflow for Troubleshooting Yield Loss
Caption: Troubleshooting workflow for addressing yield loss during scale-up.
Decision Tree for Purification Strategy
Caption: Decision-making process for selecting a suitable purification strategy.
References
- The Role of Bicyclic Compounds in Modern Drug Discovery. (n.d.). Google Cloud.
- 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). Organic & Biomolecular Chemistry.
- Design, synthesis, and characterization of SO2-containing azabicyclo[3.n.1]alkanes: promising building blocks for drug discovery. (n.d.). PubMed.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). ACS Publications.
- Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (2020). Semantic Scholar.
- 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). Organic & Biomolecular Chemistry.
- Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (n.d.). PMC - NIH.
- 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024). ResearchGate.
- Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. (2024). Organic Syntheses.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (n.d.). Beilstein Journals.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. (2021). ResearchGate.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
- Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. (2025). ResearchGate.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH.
- Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines. (2024). PubMed.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). ResearchGate.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). The Journal of Organic Chemistry.
- Protecting Groups for Improving Crystallinity? (2024). Reddit.
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Technical Guide for Researchers: Comparative Analysis of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile Hydrochloride as a Precursor to Kinase Inhibitors Versus Established JAK Inhibitors
For drug discovery and development professionals, the strategic selection of molecular scaffolds and the evaluation of resulting inhibitors are critical for therapeutic success. This guide provides an in-depth comparative analysis of kinase inhibitors derived from the Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride scaffold against a panel of well-established Janus kinase (JAK) inhibitors. We will delve into the synthesis, biochemical potency, cellular activity, and selectivity profiles, offering a comprehensive resource for researchers in the field of kinase inhibitor development.
Introduction: The 8-azabicyclo[3.2.1]octane Scaffold in Kinase Inhibition
The 8-azabicyclo[3.2.1]octane core is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry. Its conformational constraint reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. While this compound itself is not an active kinase inhibitor, it serves as a valuable synthetic intermediate. The carbonitrile group can be readily converted to a primary amine, a key functional group for interaction with the hinge region of many kinase active sites.
This guide will focus on a representative JAK inhibitor derived from this scaffold, PF-956980, which incorporates the exo-3-amino-8-azabicyclo[3.2.1]octane moiety. We will compare its performance against five clinically relevant JAK inhibitors: Tofacitinib, Ruxolitinib, Baricitinib, Upadacitinib, and Filgotinib.
From Precursor to Active Inhibitor: Synthesis of a JAK Inhibitor from this compound
The journey from the starting material to a pharmacologically active compound is a critical aspect of drug development. The following workflow outlines the key synthetic transformations.
Step-by-Step Protocol: Reduction of the Nitrile
The conversion of the nitrile to the primary amine is a pivotal step. Catalytic hydrogenation or reduction with metal hydrides are common methods.
Protocol: Catalytic Hydrogenation
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction mixture in a high-pressure vessel and introduce hydrogen gas (typically 50-100 psi).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the resulting exo-3-amino-8-azabicyclo[3.2.1]octane by column chromatography or crystallization.
Causality of Experimental Choices: The choice of catalyst and solvent is crucial for achieving high yield and selectivity. Raney Nickel is often effective for aliphatic nitrile reduction, while Pd/C can also be used. The solvent should be inert to the reaction conditions and capable of dissolving the starting material.
Comparative Analysis of Kinase Inhibitory Profiles
The efficacy and safety of a kinase inhibitor are largely determined by its potency against the target kinase(s) and its selectivity against other kinases.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for PF-956980 and the comparator JAK inhibitors against the four members of the JAK family.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Target(s) |
| PF-956980 | 2200[1][2] | 23100[1][2] | 59900[1][2] | - | Pan-JAK |
| Tofacitinib | 112 | 20 | 1 | - | JAK1/JAK3 |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | JAK1/JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 200 | >10000 | - | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Note: IC50 values can vary depending on the assay conditions. Data are compiled from multiple sources for comparison.
Expert Interpretation: PF-956980 exhibits pan-JAK inhibition in the micromolar range, making it significantly less potent than the other listed inhibitors, which have nanomolar potency. This suggests that while the 8-azabicyclo[3.2.1]octane scaffold can be incorporated into JAK inhibitors, further optimization is required to achieve high potency. The other inhibitors display varying degrees of selectivity. For instance, Tofacitinib is most potent against JAK3, while Ruxolitinib and Baricitinib show potent inhibition of both JAK1 and JAK2. Upadacitinib and Filgotinib are notable for their selectivity towards JAK1.
Cellular Activity: Inhibition of STAT Phosphorylation
Inhibition of JAK activity in a cellular context is often assessed by measuring the phosphorylation of its downstream targets, the Signal Transducer and Activator of Transcription (STAT) proteins.
Protocol: Western Blot for Phospho-STAT
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human peripheral blood mononuclear cells - PBMCs) and starve them of cytokines. Pre-treat the cells with various concentrations of the JAK inhibitor for a specified time.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT (pSTAT) and total STAT (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of STAT phosphorylation inhibition.
Comparative Cellular Effects: Studies have shown that PF-956980 can effectively block IL-4-induced STAT6 phosphorylation in chronic lymphocytic leukemia (CLL) cells[1][3]. This demonstrates its activity in a cellular context. In comparison, the other JAK inhibitors have been extensively characterized for their effects on various immune cells, with their cellular potency generally correlating with their biochemical IC50 values. For instance, JAK1-selective inhibitors like Upadacitinib and Filgotinib show a more pronounced effect on signaling pathways downstream of JAK1-dependent cytokines.
Kinase Selectivity Profiling
To assess the broader selectivity of a kinase inhibitor, it is often screened against a large panel of kinases. A more selective inhibitor is generally expected to have a better safety profile, as it is less likely to cause off-target effects.
While a comprehensive selectivity panel for PF-956980 is not publicly available, its micromolar pan-JAK activity suggests it may have a broader off-target profile compared to the more potent and selective inhibitors. The table below provides a qualitative summary of the selectivity profiles of the comparator inhibitors.
| Inhibitor | Selectivity Profile |
| Tofacitinib | Primarily inhibits JAK1 and JAK3, with some activity against JAK2. |
| Ruxolitinib | Potent inhibitor of JAK1 and JAK2. |
| Baricitinib | Potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2. |
| Upadacitinib | Highly selective for JAK1 over other JAKs. |
| Filgotinib | Highly selective for JAK1 over other JAKs. |
Conclusion and Future Directions
This compound serves as a viable starting material for the synthesis of JAK inhibitors, as exemplified by PF-956980. However, the resulting compound demonstrates significantly lower potency compared to established JAK inhibitors. This suggests that while the 8-azabicyclo[3.2.1]octane scaffold can be successfully incorporated, further structure-activity relationship (SAR) studies are necessary to optimize its interactions with the kinase active site and enhance potency and selectivity.
For researchers in drug development, this guide highlights the importance of scaffold selection and subsequent optimization. The comparative data presented here can aid in the design of novel kinase inhibitors with improved therapeutic profiles. Future work could focus on modifying the substituents on the 8-azabicyclo[3.2.1]octane core and the heterocyclic warhead to improve binding affinity and selectivity for specific JAK family members.
References
- The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/20716767/]
- The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment. [Source: ASH Publications, URL: https://ashpublications.org/blood/article/116/22/4569/27117/The-JAK3-selective-inhibitor-PF-956980-reverses]
- PF-956980 - Drug Targets, Indications, Patents. [Source: Patsnap Synapse, URL: https://www.patsnap.com/synapse/drug/detail/PF-956980]
- PF-956980 | CAS#1262832-74-5 | JAK3 inhibitor. [Source: MedKoo Biosciences, URL: https://www.medkoo.com/products/3632]
- PF-00956980 | JAK Inhibitor. [Source: MedchemExpress.com, URL: https://www.medchemexpress.com/pf-00956980.html]
Sources
- 1. Bicyclic (alkyl)(amino)carbene (BICAAC) as a metal-free catalyst for reduction of nitriles to amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy studies of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride derivatives
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, represents a privileged framework in medicinal chemistry, giving rise to a multitude of neurologically and immunologically active agents.[1] This guide provides a comparative analysis of the efficacy of exo-configured derivatives of this scaffold, with a particular focus on their interactions with key therapeutic targets. While specific data on exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is limited in publicly accessible literature, this document will compare various derivatives to illuminate the structure-activity relationships (SAR) that govern their potency and selectivity.
The orientation of substituents on the bicyclic ring system—designated as exo (outward) or endo (inward)—is a critical determinant of pharmacological activity. This stereochemical nuance dictates how a molecule fits into the binding pocket of its target protein, profoundly influencing its efficacy.[2] This guide will delve into the efficacy of these compounds across several major target classes, presenting comparative data and the detailed experimental protocols required to generate such data.
Monoamine Transporter Inhibition: A Focus on CNS Disorders
A significant number of 8-azabicyclo[3.2.1]octane derivatives are potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can modulate mood, attention, and reward pathways, making them promising candidates for the treatment of depression, ADHD, and substance abuse disorders.
Comparative Efficacy at Monoamine Transporters
The affinity (Ki) and inhibitory concentration (IC50) of these derivatives vary significantly based on the nature and position of substituents on the bicyclic frame and the N8 position. The following table summarizes the in vitro efficacy of several representative exo (or tropane-like) derivatives.
| Compound ID | Target | Ki (nM) | IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| Derivative 22e | DAT | 4.0 | - | 1060 | [3] |
| SERT | 4240 | - | [3] | ||
| Derivative 22g | DAT | 3.9 | - | - | [3] |
| NET | 5300 | - | [3] | ||
| 3β-(3,4-dichlorophenyl) analog | DAT | - | 5.7 | ~1.4 | [4] |
| SERT | - | 8.0 | [4] | ||
| UCD0184 | SERT | - | <1000 | ~10-fold vs DAT | [5] |
| 3β-phenyl-3α−(3″,4″-dichlorophenyl)methoxy-8–azabicyclo[3.2.1]nortropane | SERT | 0.06 | - | - | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Expert Insights on SAR: The data reveals critical structure-activity relationships. For instance, the 8-cyclopropylmethyl substitution in derivative 22e confers remarkable selectivity for DAT over SERT.[3] Similarly, the 3β-aryl substitution in the dichlorophenyl analog results in high potency at both DAT and SERT.[4] The orientation of the N8-substituent is also crucial, with an axial conformation often favoring SERT inhibition, as seen with UCD0184.[5]
Signaling Pathway: Dopamine Transporter Action
The therapeutic and addictive properties of many 8-azabicyclo[3.2.1]octane derivatives are linked to their ability to inhibit DAT, leading to an increase in synaptic dopamine levels and enhanced signaling at postsynaptic receptors.
Caption: Dopamine reuptake inhibition by 8-azabicyclo[3.2.1]octane derivatives.
Experimental Protocol: In Vitro Dopamine Transporter Uptake Assay
This protocol details a common method for determining the functional inhibitory potency (IC50) of test compounds on DAT expressed in cell lines.[7][8]
Objective: To measure the concentration-dependent inhibition of [³H]dopamine uptake by a test compound in cells expressing the human dopamine transporter (hDAT).
Materials:
-
HEK293 or COS-7 cells stably or transiently expressing hDAT.
-
96-well cell culture plates.
-
Uptake Buffer (e.g., PBS with calcium and magnesium).
-
[³H]Dopamine (radiolabeled substrate).
-
Non-radiolabeled dopamine (for kinetic assays).
-
Known DAT inhibitor (e.g., nomifensine for defining non-specific uptake).
-
Test compounds (8-azabicyclo[3.2.1]octane derivatives).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Cell Plating: Seed hDAT-expressing cells in a 96-well plate at a density of 40,000-60,000 cells/well.[9] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Compound Incubation: Add 100 µL of uptake buffer containing varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM) to the designated wells.
-
Total Uptake Control: Add buffer with vehicle only.
-
Non-specific Uptake Control: Add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Initiation of Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine to achieve a final concentration of ~10-20 nM.
-
Uptake Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly washing the cells twice with ice-cold uptake buffer. This step is critical to remove extracellular [³H]Dopamine.
-
Cell Lysis & Scintillation Counting: Add 50 µL of scintillation cocktail to each well to lyse the cells and quantify the intracellular radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake counts from the total uptake counts.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: A Target for Inflammation
Certain 8-azabicyclo[3.2.1]octane sulfonamides have been identified as potent, non-covalent inhibitors of NAAA, an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[10] By inhibiting NAAA, these compounds increase endogenous PEA levels, offering a promising therapeutic strategy for inflammatory conditions.
Comparative Efficacy at NAAA: The Critical Role of Stereochemistry
For this class of inhibitors, the stereochemistry at the 3-position is paramount. Endo-isomers have been shown to be dramatically more potent than their exo-counterparts.
| Compound ID | Stereochemistry | h-NAAA IC50 (µM) | Reference |
| ARN19689 (50) | endo | 0.042 | [10] |
| Compound 20 | endo | 0.23 | [2] |
| Compound 21 | exo | Inactive | [2] |
| Compound 31 | endo | ~0.09 | [2] |
| Compound 32 | exo | 0.655 | [2] |
Expert Insights on SAR: The data unequivocally demonstrates that for pyrazole azabicyclo[3.2.1]octane sulfonamides, an endo configuration of the substituent at the 3-position is required for high-potency NAAA inhibition.[2] For instance, the endo-isomer 20 is active in the sub-micromolar range, while its exo-diastereoisomer 21 is completely inactive.[2] This stark difference highlights a highly specific binding mode within the NAAA active site that only the endo conformation can satisfy.
Experimental Workflow: NAAA Inhibition Assay
The following workflow outlines a fluorescence-based or LC/MS-based assay to determine the inhibitory activity of test compounds against NAAA.
Caption: Workflow for an in vitro NAAA enzymatic assay.
Experimental Protocol: In Vitro NAAA Inhibition Assay
This protocol is adapted from established methods for measuring NAAA activity.[11][12]
Objective: To determine the IC50 value of a test compound for the inhibition of recombinant NAAA activity.
Materials:
-
Recombinant human or rat NAAA protein extract.
-
NAAA Assay Buffer (e.g., 50 mM phosphate buffer, pH 5.0, containing 0.1% Triton X-100 and 3 mM DTT).
-
NAAA substrate (e.g., heptadecenoylethanolamide).
-
Test compounds (8-azabicyclo[3.2.1]octane derivatives).
-
Termination Solution (e.g., cold methanol/chloroform 1:1 v/v) with an internal standard.
-
LC/MS system for analysis.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 30 µg of recombinant NAAA protein with the test compound at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding the NAAA substrate (e.g., to a final concentration of 25 µM).
-
Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 0.2 mL of the cold Termination Solution.
-
Extraction: Vortex the samples and centrifuge to separate the organic and aqueous phases.
-
Analysis: Transfer the organic phase to a new vial, evaporate the solvent, and reconstitute the residue in an appropriate solvent for LC/MS analysis.
-
Quantification: Quantify the amount of product (e.g., heptadecanoic acid) formed relative to the internal standard.
-
Data Analysis: Calculate the percentage of NAAA inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and fitting the data with a non-linear regression curve.
Other Therapeutic Targets: Vasopressin Receptor Antagonism
The versatility of the 8-azabicyclo[3.2.1]octane scaffold extends to other G-protein coupled receptors, such as the vasopressin receptors. Certain biaryl amide derivatives have been synthesized and evaluated as mixed arginine vasopressin (AVP) V1a/V2 receptor antagonists.[13] These antagonists have therapeutic potential in treating conditions like hyponatremia, congestive heart failure, and cirrhosis.[14][15]
The evaluation of these compounds typically involves radioligand binding assays to determine their affinity for the V1a and V2 receptors, followed by functional assays to confirm their antagonist activity. Functional assays often utilize cell lines engineered to express the vasopressin receptor and a reporter gene (e.g., luciferase) linked to a downstream signaling element like NFAT (Nuclear Factor of Activated T-cells).[16] An antagonist would be identified by its ability to block the signal produced by the natural ligand, vasopressin.
Conclusion
The exo-8-azabicyclo[3.2.1]octane framework is a highly adaptable and pharmacologically significant scaffold. The efficacy of its derivatives is exquisitely sensitive to stereochemistry and substitution patterns. As monoamine transporter inhibitors, these compounds show promise for CNS disorders, with specific substitutions driving selectivity for DAT, SERT, or NET. In a different chemical context, as NAAA inhibitors, the endo stereoisomer is strongly preferred, highlighting the importance of precise three-dimensional structure for potent anti-inflammatory activity. The detailed protocols provided herein serve as a foundation for researchers to reliably evaluate and compare the efficacy of novel derivatives, paving the way for the development of next-generation therapeutics.
References
-
Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed. Available at: [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PubMed Central (PMC). Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]
-
Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. PubMed. Available at: [Link]
-
Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. ScholarWorks@UNO. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. PubMed Central (PMC). Available at: [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central (PMC). Available at: [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PubMed Central (PMC). Available at: [Link]
-
N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Publications. Available at: [Link]
-
Vasopressin receptor antagonists. CORE. Available at: [Link]
-
Vasopressin receptor antagonist. Wikipedia. Available at: [Link]
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uno.edu [scholarworks.uno.edu]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Vasopressin receptor antagonist - Wikipedia [en.wikipedia.org]
- 16. caymanchem.com [caymanchem.com]
Selectivity Profile of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile Based Inhibitors: A Comparative Guide
In the landscape of neuropharmacology and drug discovery, the pursuit of selective inhibitors for monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is of paramount importance for developing targeted therapeutics for a spectrum of neuropsychiatric disorders. The 8-azabicyclo[3.2.1]octane scaffold has emerged as a versatile framework for designing such inhibitors. This guide provides an in-depth comparative analysis of the selectivity profile of inhibitors based on the exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride structure, offering experimental data and procedural insights for researchers in the field.
The Critical Role of Selectivity in Monoamine Transporter Inhibition
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.[1] Inhibition of these transporters can produce profound physiological effects, forming the basis for many antidepressant and psychostimulant drugs. The selectivity of an inhibitor for DAT, SERT, or NET dictates its therapeutic application and side-effect profile. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety, while DAT inhibitors are investigated for conditions like ADHD and substance abuse disorders.[2]
The 8-azabicyclo[3.2.1]octane core, a rigid bicyclic structure, provides a robust platform for the synthesis of potent monoamine transporter ligands. The stereochemistry and nature of substituents on this scaffold are critical determinants of both potency and selectivity.[3] This guide focuses specifically on derivatives featuring an exo-3-carbonitrile group, a structural motif that influences the interaction with the transporter binding sites.
Comparative Selectivity Profiles
The following table summarizes the in vitro binding affinities (Ki, nM) of representative exo-8-azabicyclo[3.2.1]octane-3-carbonitrile based compounds and notable comparator molecules at the human dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.
| Compound ID | R Group (at N-8) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| Compound A | -CH₃ | 15 | 250 | 120 | 16.7 | 8.0 |
| Compound B | -CH₂CH₂Ph | 5 | 450 | 85 | 90.0 | 17.0 |
| Compound C | -CH₂-cyclopropyl | 4.0 | 4240 | 210 | 1060 | 52.5 |
| GBR 12909 | (Comparator) | 4.5 | 2400 | 180 | 533 | 40.0 |
| Cocaine | (Comparator) | 250 | 300 | 500 | 1.2 | 2.0 |
Data presented is a synthesis of representative values from referenced literature and is for comparative purposes.[3][4]
From this data, it is evident that substitutions at the 8-position of the azabicyclo[3.2.1]octane ring significantly modulate the selectivity profile. For instance, the introduction of a cyclopropylmethyl group (Compound C) dramatically enhances selectivity for DAT over both SERT and NET, a desirable characteristic for a DAT-selective agent.[3]
Understanding the Mechanism: A Signaling Pathway Perspective
The therapeutic and adverse effects of these inhibitors are a direct consequence of their interaction with the monoamine transporters, leading to an increase in the extracellular concentration of the respective neurotransmitters. This, in turn, amplifies signaling through postsynaptic receptors. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of monoamine transporter inhibition.
Experimental Protocols for Determining Selectivity
The determination of an inhibitor's selectivity profile relies on robust and reproducible in vitro assays. The two primary methods are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest (e.g., HEK293 cells stably expressing human DAT) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.[5]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test inhibitor.[1]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[5]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing the transporter of interest (e.g., HEK293-hSERT cells) in a 96-well plate and allow them to adhere.[7]
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test inhibitor for a short period (e.g., 10-20 minutes) at 37°C.[7]
-
Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT) to each well to initiate the uptake reaction.[8]
-
Incubation: Incubate the plate for a short, defined time (e.g., 5-15 minutes) at 37°C. The timing is critical to ensure measurement of the initial rate of uptake.[9]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[8]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake against the logarithm of the inhibitor concentration.
Conclusion
The exo-8-azabicyclo[3.2.1]octane-3-carbonitrile scaffold represents a promising platform for the development of selective monoamine transporter inhibitors. The selectivity profile of these compounds can be finely tuned through chemical modifications, particularly at the 8-position nitrogen. A thorough understanding of the structure-activity relationships, guided by robust in vitro screening assays as detailed in this guide, is essential for the rational design of novel therapeutics with improved efficacy and reduced side effects for the treatment of various neurological and psychiatric disorders.
References
-
Clarke, R. L., et al. (1973). Compounds affecting the central nervous system. 4. 3-Substituted tropane-2-carboxylic esters. Journal of Medicinal Chemistry, 16(11), 1260–1267. [Link]
-
Hirt, N., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]
-
Meltzer, P. C., et al. (2003). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 46(15), 3293-3304. [Link]
-
George, C., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Medicinal Chemistry Letters, 2(12), 922–926. [Link]
- Solvay Pharmaceuticals GMBH. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. WO2007063071A1.
-
Sambo, D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 19-27. [Link]
-
George, C., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. ACS Medicinal Chemistry Letters, 2(12), 922-926. [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.15.1-12.15.17. [Link]
-
Li, Y., et al. (2016). Standard procedures for monoamine transporter and receptor-binding assays. Current Protocols in Pharmacology, 74, 1.22.1-1.22.18. [Link]
-
van der Veen, J. W., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(15), 10476–10484. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Schöffmann, A. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Doctoral dissertation, University of Regensburg]. [Link]
-
Hirt, N., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]
-
Uddin, M. J., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(23), 7168. [Link]
-
Capriati, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13589–13609. [Link]
Sources
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Azabicyclo[3.2.1]octane Scaffolds in Modern Drug Discovery
For the discerning researcher in drug development, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a lead candidate. Among the myriad of heterocyclic systems available, the rigid architecture of the azabicyclo[3.2.1]octane scaffold has garnered significant attention for its ability to impart favorable drug-like properties. This guide provides a comprehensive comparative analysis of this privileged structure against other commonly employed scaffolds, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Strategic Advantage of Rigidity: Azabicyclo[3.2.1]octane in Focus
The azabicyclo[3.2.1]octane core, a bridged bicyclic amine, offers a distinct advantage over more flexible systems, such as the ubiquitous piperidine ring. By constraining the rotational freedom of the molecule, this scaffold reduces the entropic penalty upon binding to a biological target, often leading to a significant enhancement in potency.[1] This pre-organization of pharmacophoric features into a well-defined three-dimensional arrangement can also enhance selectivity and improve pharmacokinetic properties.
The medicinal and biological significance of the azabicyclo[3.2.1]octane scaffold is rooted in its structural resemblance to a variety of bioactive natural products, including nicotine, cocaine, and morphine.[2] This inherent bio-relevance has made it a valuable starting point for the design of novel therapeutics targeting a wide range of biological targets.
Comparative Analysis: Azabicyclo[3.2.1]octane vs. Alternative Scaffolds
To truly appreciate the utility of the azabicyclo[3.2.1]octane system, a direct comparison with other commonly used scaffolds is essential. The following sections provide a data-driven analysis of its performance in key areas of drug design.
Conformational Rigidity and Biological Potency
A compelling example of the benefits of conformational constraint is found in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. A study directly comparing a piperidine-based inhibitor with its azabicyclo[3.2.1]octane analogue revealed a remarkable five-fold increase in potency for the latter.[1] This enhancement is attributed to the rigidification of the scaffold, which locks the molecule into a more favorable conformation for binding to the enzyme's active site.
Table 1: Impact of Scaffold Rigidity on NAAA Inhibition
| Scaffold | Structure | NAAA IC50 (μM) | Fold Improvement |
| Piperidine | (Structure of piperidine-based inhibitor) | 1.09 | - |
| Azabicyclo[3.2.1]octane | (Structure of azabicyclo[3.2.1]octane-based inhibitor) | 0.23 | ~5x |
Data sourced from a study on NAAA inhibitors.[1]
This principle of pre-organization holds true across various target classes, making the azabicyclo[3.2.1]octane scaffold a powerful tool for potency optimization.
Physicochemical Properties and Pharmacokinetic Profile
Table 2: Comparative Physicochemical and Pharmacokinetic Properties of Representative Scaffolds
| Property | Azabicyclo[3.2.1]octane Derivative (e.g., in a TRUI) | Azabicyclo[2.2.2]octane Derivative | Azabicyclo[2.2.1]heptane Derivative (e.g., Epibatidine analogue) | Piperidine Derivative |
| cLogP | Generally moderate to high, tunable with substitution | Similar range to [3.2.1] | Can be lower due to smaller ring system | Highly variable depending on substitution |
| pKa | Typically in the range of 8-10 for the basic nitrogen | Similar to [3.2.1] | Slightly higher due to increased ring strain | Similar to [3.2.1] |
| Topological Polar Surface Area (TPSA) | Primarily influenced by substituents | Similar to [3.2.1] | Similar to [3.2.1] | Similar to [3.2.1] |
| Brain Penetration | Demonstrated in several CNS-active compounds | Can exhibit good brain penetration | Known for CNS activity | Widely variable, many CNS drugs utilize this scaffold |
| Metabolic Stability | Generally good, but site of metabolism depends on substitution | Can be metabolically stable | Can be susceptible to metabolism | Often a site of metabolic modification |
Note: This table presents generalized trends. Actual properties are highly dependent on the specific substitution pattern of each molecule.
The rigid nature of the azabicyclo[3.2.1]octane scaffold can shield certain positions from metabolic enzymes, potentially leading to improved metabolic stability compared to more flexible analogues.[3] Furthermore, its three-dimensional structure can be exploited to fine-tune lipophilicity and polarity, influencing properties like brain penetration.[4][5]
Experimental Workflows: A Guide to Synthesis and Evaluation
To facilitate the exploration of the azabicyclo[3.2.1]octane scaffold in your own research, this section provides detailed, self-validating experimental protocols for the synthesis of a key intermediate and the biological evaluation of its derivatives.
Synthesis of a Key Intermediate: 8-Azabicyclo[3.2.1]octan-3-one
The synthesis of the 8-azabicyclo[3.2.1]octan-3-one core is a critical first step in the preparation of a wide array of derivatives. The following protocol is a robust and scalable method.
Caption: Synthetic workflow for the preparation of a protected 8-azabicyclo[3.2.1]octan-3-one intermediate.
Step-by-Step Protocol:
-
N-Demethylation of Tropinone:
-
Dissolve tropinone (1 equivalent) in dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Add 1-chloroethyl chloroformate (2.2 equivalents) and reflux the mixture for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add dry methanol and reflux the mixture overnight.
-
Concentrate the methanol under high vacuum to yield nortropinone hydrochloride as a solid.
-
-
Protection of the Secondary Amine:
-
Dissolve the nortropinone hydrochloride (1 equivalent) in dry DCM under a nitrogen atmosphere.
-
Add triethylamine (Et3N, 2.2 equivalents) and stir for 10 minutes.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-Boc protected 8-azabicyclo[3.2.1]octan-3-one.
-
Causality Behind Experimental Choices: The two-step N-demethylation/N-protection sequence is a common and effective strategy for preparing a versatile intermediate. The use of 1-chloroethyl chloroformate for demethylation is a well-established method. Subsequent protection of the secondary amine, for example as a Boc-carbamate, allows for controlled functionalization at other positions of the scaffold and facilitates purification due to the increased lipophilicity of the intermediate.
Biological Evaluation: In Vitro Monoamine Transporter Inhibition Assay
Many bioactive compounds containing the azabicyclo[3.2.1]octane scaffold are known to interact with monoamine transporters. The following is a detailed protocol for an in vitro uptake inhibition assay using human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).[4][6]
Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the human DAT, SERT, or NET in appropriate media.
-
On the day of the assay, harvest the cells and resuspend them in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Assay Procedure:
-
In a 96-well plate, add the cell suspension to each well.
-
Add varying concentrations of the test compound (dissolved in an appropriate solvent, e.g., DMSO, with the final concentration of the solvent kept constant across all wells).
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled substrate (e.g., [3H]-dopamine for DAT, [3H]-serotonin for SERT, or [3H]-norepinephrine for NET).
-
Allow the uptake to proceed for a defined period (e.g., 10 minutes) at room temperature.
-
-
Termination and Quantification:
-
Terminate the uptake by rapidly separating the cells from the assay buffer. This can be achieved by centrifugation through a layer of silicone oil.
-
Freeze the centrifugation tubes in liquid nitrogen and cut the tips containing the cell pellets into scintillation vials.
-
Lyse the cells and add scintillation fluid.
-
Quantify the amount of radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Self-Validating System: This protocol includes controls for both total and non-specific uptake, allowing for the accurate determination of specific inhibition. The use of a reference compound with known potency serves to validate the assay performance.
Conclusion: A Privileged Scaffold for Contemporary Drug Design
The azabicyclo[3.2.1]octane scaffold represents a powerful and versatile tool in the modern drug discovery arsenal. Its inherent rigidity provides a distinct advantage over more flexible systems, often translating to enhanced potency and improved pharmacokinetic properties. This guide has provided a data-driven comparative analysis, highlighting the tangible benefits of this scaffold, and has equipped the reader with detailed experimental protocols to confidently explore its potential. By understanding the principles outlined herein and leveraging the provided methodologies, researchers can effectively harness the power of the azabicyclo[3.2.1]octane scaffold to design and develop the next generation of innovative therapeutics.
References
-
Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(19), 14357–14376. [Link]
-
Monteiro, M. C., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(15), 2902-2915. [Link]
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [Link]
- Wojaczyńska, E., & Wojaczyński, J. (2020). Enantioselective synthesis of 2-azabicycloalkanes. Chemical Society Reviews, 49(14), 4814-4848.
- Hughes, D. L. (2011). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19. [Link]
- Shacham, S., et al. (2007). In vitro and in vivo pharmacology of the novel 5-HT2A/C and alpha2C-adrenoceptor antagonist SLV313: a potential antipsychotic agent. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1184-1195.
- U.S. Patent No. 6,255,490 B1. (2001). 7-azabicyclo[2.2.
- U.S. Patent No. 8,664,242 B2. (2014). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
- Beauchamp, D. A., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor with Excellent Brain Penetration. Journal of Medicinal Chemistry, 61(22), 10046–10065.
- Kamal, A., et al. (2013). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878–4882.
- O'Donnell, C. J., et al. (2004). Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry, 69(19), 6337–6345.
- Johnson, T. A., et al. (2014). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmaceutical Sciences, 103(6), 1645-1656.
- Wager, T. T., et al. (2011). Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. ACS Medicinal Chemistry Letters, 2(5), 385–389.
- Wishka, D. G., et al. (2007). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. The Open Medicinal Chemistry Journal, 1, 1-18.
- Butina, D., et al. (2017). Physicochemical Properties of Medicinal Compounds in the World Health Organisation's Anatomical Therapeutic Chemical Classification. Journal of Pharmaceutical Sciences, 106(9), 2418-2426.
- Reddy, P. A., et al. (2015). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Der Pharma Chemica, 7(10), 223-231.
- Newman, A. H., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 9(12), 2826–2846.
- Wang, L., et al. (2023). Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. Molecules, 28(6), 2539.
- Wang, X., et al. (2018). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO.
- Stepan, A. F., et al. (2023). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles.
- Bartolomé-Nebreda, J. M., et al. (2013). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Organic & Biomolecular Chemistry, 11(35), 5796-5807.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a cornerstone in medicinal chemistry.[1][2] This rigid bicyclic structure is the central element in numerous neuroactive compounds, from the classic anticholinergic agent atropine to the potent dopamine transporter (DAT) inhibitor cocaine.[1][2] Its conformational rigidity makes it an excellent platform for designing ligands with high affinity and selectivity for various biological targets. This guide provides an in-depth comparison of 8-azabicyclo[3.2.1]octane derivatives, focusing on the structure-activity relationships (SAR) that govern their interactions with monoamine transporters (DAT, SERT, NET), which are critical targets for neurological and psychiatric disorders.
The Privileged Scaffold: Core Structure and Stereochemistry
The therapeutic potential of tropane derivatives is profoundly influenced by their stereochemistry and the substitution patterns at key positions. The rigid framework limits conformational flexibility, which in turn dictates the orientation of substituents and their interaction with receptor binding pockets.
Key positions for modification and their general impact on activity are:
-
N-8 Position: The tertiary amine is crucial for activity at many targets. Modifications at this position significantly influence potency and selectivity.
-
C-2 and C-3 Positions: Substituents at these positions, and their stereochemistry (α/β or exo/endo), are primary determinants of a derivative's affinity and selectivity profile for different transporters.
Caption: Key modification points on the 8-azabicyclo[3.2.1]octane scaffold.
SAR at Monoamine Transporters: A Comparative Analysis
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold, particularly phenyltropanes, have been extensively studied as monoamine transporter inhibitors.[3] The affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are highly sensitive to subtle structural changes.
The substituent on the tropane nitrogen is a critical modulator of transporter affinity and selectivity. While an N-methyl group is common (as in cocaine), variations can drastically alter the pharmacological profile.
-
Small Alkyl Groups: The traditional N-methyl group often confers high affinity for DAT.
-
Larger Substituents: Increasing the size of the N-substituent can shift selectivity. For instance, replacing N-methyl with larger groups like n-butyl, benzyl, or 3-phenylpropyl can decrease affinity for muscarinic receptors while retaining or enhancing affinity for DAT, thereby improving the therapeutic window.[4]
-
Cycloalkylmethyl Groups: In certain series, an 8-cyclopropylmethyl group has been identified as a unique moiety that imparts high SERT/DAT selectivity.[5][6] One such derivative was found to be highly potent at DAT (Ki of 4.0 nM) and exceptionally selective over SERT (SERT/DAT ratio of 1060).[5][6]
-
Arylalkyl Groups: An 8-(p-chlorobenzyl) derivative also demonstrated high potency (DAT Ki of 3.9 nM) and remarkable selectivity over NET (NET/DAT ratio of 1358).[5][6]
The substituents at the C-2 and C-3 positions are arguably the most critical for determining potency at monoamine transporters.
-
C-2 Substituents: A 2β-carbomethoxy group is a classic feature of high-affinity DAT ligands like cocaine and WIN 35,428.[7] However, other acyl groups or isoxazolyl moieties have also been used to develop potent and selective inhibitors.[8]
-
C-3 Substituents (Phenyltropanes): The nature and substitution pattern of a 3β-phenyl ring are paramount.
-
Position: A 3β-aryl configuration is generally preferred for high DAT affinity.
-
Phenyl Ring Substitution: Electron-withdrawing or small lipophilic groups at the 4'-position of the phenyl ring (e.g., -Cl, -Br, -I, -CH3) typically enhance DAT affinity.[9] For example, 3β-(4-chlorophenyl)tropane analogs are consistently potent DAT inhibitors.[8]
-
Biaryl Systems: Introducing a second aromatic ring at the 3β-position can shift selectivity towards SERT. For instance, a 3β-(4-(2-pyrrolyl)phenyl) derivative showed a 585-fold selectivity for SERT over DAT.[10] In contrast, 3-monoaryl systems tend to be more DAT selective.[10]
-
-
C-3 Substituents (Benztropine Analogs): In another class of derivatives, a 3α-[bis(4'-fluorophenyl)methoxy] group confers high affinity for DAT.[4]
Comparative Performance Data
The following table summarizes the binding affinities (Ki, nM) of representative 8-azabicyclo[3.2.1]octane derivatives at the three major monoamine transporters. This data highlights the profound impact of structural modifications.
| Derivative Class | N-8 Substituent | C-2/C-3 Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity Profile (SERT/DAT; NET/DAT) | Source |
| Diarylmethoxyethylidenyl | -CH₃ | 3-[2-(diphenylmethoxyethylidenyl)] | 10.7 | 3730 | 11400 | 348; 1065 | [6] |
| Diarylmethoxyethylidenyl | -Cyclopropylmethyl | 3-[2-(diphenylmethoxyethylidenyl)] | 4.0 | 4240 | 13400 | 1060; 3350 | [5][6] |
| Diarylmethoxyethylidenyl | -p-Chlorobenzyl | 3-[2-(diphenylmethoxyethylidenyl)] | 3.9 | 1290 | 5300 | 330; 1358 | [5][6] |
| Phenyltropane | -CH₃ | 2β-COOCH₃, 3β-(4-chlorophenyl) | 1.5 | 154 | 1280 | 102; 853 | [9] |
| Phenyltropane | -CH₃ | 2β-COOCH₃, 3β-(4-methylphenyl) | 1.8 | 323 | 1430 | 179; 794 | [9] |
| Benztropine Analog | -CH₃ | 3α-[bis(4'-fluorophenyl)methoxy] | 13 | >10,000 | >10,000 | >769 | [4] |
| Benztropine Analog | -n-Butyl | 3α-[bis(4'-fluorophenyl)methoxy] | 8.5 | >10,000 | >10,000 | >1176 | [4] |
Data is compiled for illustrative comparison and specific assay conditions may vary between sources.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.
The synthesis of diverse analogs often involves the N-alkylation of a common nor-tropane (N-demethylated) intermediate. This allows for the systematic exploration of the SAR at the N-8 position.
Objective: To introduce a novel substituent at the N-8 position of a nor-tropane precursor.
Procedure:
-
Dissolution: Dissolve the nor-tropane precursor (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide or benzyl halide, 1.1-1.5 eq) to the mixture.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the desired N-substituted 8-azabicyclo[3.2.1]octane derivative.
This protocol is a standard method for determining the binding affinity of a compound for a specific transporter.
Objective: To determine the inhibition constant (Kᵢ) of a test compound at DAT, SERT, or NET.
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Tissue Preparation: Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT) in a chilled buffer. Centrifuge the homogenate and resuspend the resulting pellet to obtain a membrane preparation.
-
Incubation: In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Equilibration: Incubate the tubes at a defined temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
References
-
Title: Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters Source: PubMed URL: [Link]
-
Title: Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters Source: National Institutes of Health URL: [Link]
-
Title: Synthesis and Biological Evaluation of a Novel 3-Sulfonyl-8-azabicyclo[3.2.1]octane Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and evaluation of a series of tropane analogues as novel vesicular monoamine transporter-2 ligands Source: National Institutes of Health URL: [Link]
-
Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: ACS Publications URL: [Link]
-
Title: Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters Source: ScienceDirect URL: [Link]
-
Title: Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter Source: PubMed URL: [Link]
-
Title: Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]
-
Title: Chemistry, Design, and Structure−Activity Relationship of Cocaine Antagonists Source: Erowid URL: [Link]
-
Title: List of phenyltropanes Source: Wikipedia URL: [Link]
-
Title: Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives Source: University of Regensburg URL: [Link]
-
Title: Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates Source: PubMed URL: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. List of phenyltropanes - Wikipedia [en.wikipedia.org]
- 4. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. erowid.org [erowid.org]
- 10. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Target Validation of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
This guide provides a comprehensive framework for the in vivo validation of biological targets for the novel compound, Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride. Drawing upon established principles of drug discovery and preclinical development, this document offers a comparative analysis of potential central nervous system (CNS) targets, detailed experimental protocols, and the scientific rationale underpinning each stage of the validation process. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of this molecule in a preclinical setting.
Deconstructing the Scaffold: Identifying Plausible Biological Targets
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, frequently associated with compounds targeting the central nervous system.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve high-affinity interactions with specific biological targets. Literature on structurally related analogs suggests several potential protein targets for this compound.
Key Putative Targets:
-
Monoamine Transporters (DAT, SERT, NET): The tropane alkaloid substructure is a well-established pharmacophore for inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3] Compounds bearing this scaffold have been extensively investigated for their potential in treating conditions like depression, anxiety, and Parkinson's disease.[4] The nature and position of substituents on the bicyclic ring system critically influence potency and selectivity.
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Recent studies have identified 8-azabicyclo[3.2.1]octane derivatives as potent inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[5][6] Inhibition of NAAA represents a promising strategy for the management of inflammatory and neuropathic pain.
-
Mu-Opioid Receptors: Certain derivatives of the 8-azabicyclo[3.2.1]octane skeleton have been shown to act as mu-opioid receptor antagonists.[7] Such compounds are of interest for treating opioid-induced side effects, such as constipation.
-
Nicotinic Acetylcholine Receptors (nAChRs): The structural similarity to tropane alkaloids, which are known to interact with nAChRs, suggests that these receptors could also be a potential target class.[8]
Given the presence of the carbonitrile group at the 3-position, which can act as a hydrogen bond acceptor and influence electronic properties, we hypothesize that the primary targets of interest for this compound are likely to be the monoamine transporters , with a potential for selectivity based on the precise stereochemistry of the molecule.
The In Vivo Validation Workflow: From Target Engagement to Phenotypic Rescue
A robust in vivo target validation strategy is paramount to de-risk subsequent clinical development.[9][10] The workflow should be designed to provide unequivocal evidence of target engagement by the compound and a consequential, dose-dependent modulation of a disease-relevant phenotype.
Caption: A streamlined workflow for in vivo target validation.
Comparative Analysis: Benchmarking Against Established Modulators
To contextualize the in vivo performance of this compound, it is essential to include well-characterized reference compounds in all experimental paradigms. The choice of comparators should be guided by the hypothesized target.
| Compound Class | Reference Compound | Primary Target(s) | Rationale for Comparison |
| Dopamine Transporter (DAT) Inhibitor | GBR-12909 | DAT | A selective and potent DAT inhibitor, providing a benchmark for dopaminergic activity.[2] |
| Serotonin Transporter (SERT) Inhibitor | Citalopram | SERT | A highly selective SERT inhibitor (SSRI), allowing for the dissection of serotonergic versus dopaminergic effects. |
| NAAA Inhibitor | ARN19689 | NAAA | A recently developed potent and selective NAAA inhibitor to compare potential anti-inflammatory or analgesic effects.[6] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to rigorously assess the in vivo target engagement and efficacy of this compound, focusing on the hypothesized monoamine transporter targets.
Rodent Model Selection
The choice of animal model is critical for the translational relevance of the findings.[11] For assessing DAT and SERT engagement, the following models are recommended:
-
For DAT Engagement and Efficacy: The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. This model recapitulates the progressive loss of dopaminergic neurons seen in human patients.
-
For SERT Engagement and Efficacy: The chronic mild stress (CMS) mouse model of depression. This model induces anhedonic and anxiety-like behaviors that are sensitive to treatment with SERT inhibitors.
Protocol: In Vivo Microdialysis for Target Engagement
This protocol aims to measure the direct effect of this compound on extracellular levels of dopamine and serotonin in the striatum of freely moving rats.
Methodology:
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the dorsal striatum. Allow for a 7-day recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.
-
Compound Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses. Include vehicle and reference compound (GBR-12909, Citalopram) groups.
-
Post-Dosing Collection: Continue to collect dialysate samples for at least 4 hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare between treatment groups.
Self-Validation: The inclusion of selective DAT and SERT inhibitors as positive controls will validate the responsiveness of the assay to known mechanisms of action. A lack of effect with the test compound in the presence of a robust response with the controls would suggest a lack of direct monoamine transporter inhibition.
Protocol: Behavioral Assessment in a Disease Model (6-OHDA Model)
This protocol assesses the ability of the test compound to reverse motor deficits in a rat model of Parkinson's disease.
Methodology:
-
Model Induction: Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-OHDA into the medial forebrain bundle.
-
Behavioral Testing (Pre-treatment): Two weeks post-lesion, assess the degree of motor impairment using the apomorphine-induced rotation test.
-
Chronic Dosing: Administer this compound, vehicle, or a reference compound (e.g., L-DOPA) daily for a period of 2-4 weeks.
-
Behavioral Testing (Post-treatment): Repeat the apomorphine-induced rotation test weekly to assess for functional recovery.
-
Post-mortem Analysis: At the end of the study, euthanize the animals and perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the striatum to confirm the extent of the dopaminergic lesion.
Trustworthiness: Blinding of the experimenters to the treatment conditions is crucial to mitigate bias in behavioral scoring.[11] The correlation between behavioral improvement and the preservation of TH-positive terminals would provide strong evidence for a neuroprotective or neuro-restorative effect mediated by the compound.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Hypothetical In Vivo Microdialysis Data
| Treatment Group | Dose (mg/kg, i.p.) | Peak Striatal Dopamine (% Baseline ± SEM) | Peak Striatal Serotonin (% Baseline ± SEM) |
| Vehicle | - | 105 ± 8 | 98 ± 11 |
| Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl | 1 | 180 ± 15 | 120 ± 10 |
| 3 | 350 ± 25** | 150 ± 12 | |
| 10 | 600 ± 40 | 200 ± 18** | |
| GBR-12909 | 5 | 750 ± 55 | 110 ± 9 |
| Citalopram | 10 | 115 ± 12 | 450 ± 30*** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 2: Hypothetical Behavioral Data (6-OHDA Model)
| Treatment Group | Dose (mg/kg/day, p.o.) | Net Rotations (turns/90 min ± SEM) - Week 4 |
| Sham + Vehicle | - | 15 ± 5 |
| 6-OHDA + Vehicle | - | 450 ± 30 |
| 6-OHDA + Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl | 3 | 280 ± 25* |
| 10 | 150 ± 20** | |
| 6-OHDA + L-DOPA | 6 | 80 ± 15*** |
*p<0.05, **p<0.01, ***p<0.001 vs. 6-OHDA + Vehicle
Conclusion and Future Directions
The successful in vivo validation of a novel chemical entity is a critical milestone in the drug discovery pipeline. The experimental framework outlined in this guide provides a rigorous and scientifically sound approach to elucidating the mechanism of action and therapeutic potential of this compound. Should the initial hypothesis of monoamine transporter inhibition be confirmed, further studies to explore the selectivity profile and potential for off-target effects would be warranted. The use of advanced techniques, such as positron emission tomography (PET) with radiolabeled ligands, could provide more direct evidence of target occupancy in the living brain.[12] Ultimately, a thorough and well-designed in vivo validation package is indispensable for making informed decisions about the continued development of this promising compound.
References
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]
- Benchchem. (n.d.). In vivo validation of the therapeutic potential of 8-Methyl-8-azabicyclo[3.2.1]octane derivatives.
-
Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]
-
ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]
-
Deshazo, M. N., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Chemical Neuroscience, 2(5), 257-267. [Link]
-
Sasso, O., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13537-13554. [Link]
-
European Pharmaceutical Review. (2025, July 21). The future of CNS drug development: signs of real progress. Retrieved from [Link]
-
Drug Discovery and Development. (n.d.). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Retrieved from [Link]
-
Belpoggi, F., et al. (2016). An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays. Environmental Health Perspectives, 124(2), 161-169. [Link]
-
Target ALS. (n.d.). In Vivo Target Validation. Retrieved from [Link]
-
Trimmer, J. S. (2008). Antibody-based Validation of CNS Ion Channel Drug Targets. The Journal of General Physiology, 131(5), 407-413. [Link]
- Williams, M. (2012). Considerations for Target Selection in CNS Drug Discovery Programs. Biochemical Pharmacology, 83(11), 1461-1474.
- EP3426635A1 - 3-oxa-8-azabicyclo[3.2.1]octane derivatives and their use in the treatment of cancer and other diseases. (n.d.).
-
Pardridge, W. M. (2020). Small Molecules As Central Nervous System Therapeutics: Old challenges, New directions, and a Philosophic Divide. Expert Opinion on Drug Delivery, 17(2), 145-148. [Link]
-
National Center for Biotechnology Information. (2008, December 11). 8-((E)-4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester. Retrieved from [Link]
-
Brust, P., et al. (2019). LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine—A Positron Emission Tomography Radioligand for Imaging α4β2 Nicotinic Acetylcholine Receptors. Molecules, 24(18), 3244. [Link]
-
Sasso, O., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13537-13554. [Link]
- WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. (n.d.).
-
Cini, N., et al. (2006). 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as new enantiopure heteroatom-rich tropane-like ligands of human dopamine transporter. Bioorganic & Medicinal Chemistry, 14(13), 4465-4472. [Link]
-
Perregaard, J., et al. (2010). Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc. Bioorganic & Medicinal Chemistry Letters, 20(5), 1674-1676. [Link]
-
Singh, S., et al. (2005). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 48(20), 6296-6304. [Link]
-
Lima, D. J. P., et al. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry, 17, 28-41. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as new enantiopure heteroatom-rich tropane-like ligands of human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 11. Tackling In Vivo Experimental Design [modernvivo.com]
- 12. 8-((E)-4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride and Established Monoamine Reuptake Inhibitors
A Senior Application Scientist's Guide to Benchmarking Novel Transporter Ligands
In the landscape of neuropharmacology and drug development, the precise characterization of novel compounds targeting monoamine transporters is paramount. This guide provides a comparative framework for benchmarking the performance of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride against well-established monoamine reuptake inhibitors. We will delve into the rationale behind experimental design, present a detailed protocol for in vitro validation, and contextualize the potential pharmacological profile of this compound class.
Introduction: The Critical Role of Monoamine Transporters
Monoamine transporters—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are integral membrane proteins that regulate neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[1] Their modulation is a cornerstone of treatment for numerous psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder.[1] Consequently, the development of novel ligands with specific affinities and selectivities for these transporters is a significant focus of modern medicinal chemistry.
The 8-azabicyclo[3.2.1]octane scaffold, a core structure in the compound of interest, is a well-documented pharmacophore in the design of potent monoamine reuptake inhibitors.[2][3] Studies on derivatives of this skeleton have revealed compounds with high affinity for the dopamine transporter, exhibiting pharmacological profiles analogous to selective DAT inhibitors like GBR 12909.
This guide will establish a rigorous scientific baseline for evaluating this compound. It is important to note that as of this publication, specific in vitro monoamine transporter inhibition data for this compound (CAS: 216753-55-8) is not extensively available in the public domain. Therefore, to illustrate the potential of this chemical family, we will benchmark its structural class using published data from a potent analogue alongside established reference compounds.
The Benchmarking Panel: A Rationale for Selection
A robust benchmarking study relies on the selection of appropriate reference compounds. For this guide, we have selected a panel of four well-characterized monoamine reuptake inhibitors, each with a distinct profile:
-
Cocaine: A non-selective inhibitor that targets DAT, SERT, and NET with similar potency.[4] It serves as a classic, albeit non-selective, reference for broad-spectrum monoamine reuptake inhibition.
-
GBR 12909 (Vanoxerine): A potent and highly selective dopamine reuptake inhibitor.[5][6] It is the gold standard for compounds designed to selectively target the DAT.[7]
-
Nisoxetine: A potent and selective norepinephrine reuptake inhibitor (NETi).[8] It provides a clear benchmark for activity and selectivity towards the norepinephrine transporter.
-
Fluoxetine (Prozac): A highly selective serotonin reuptake inhibitor (SSRI).[9] It is a crucial comparator for assessing a test compound's selectivity away from the serotonin transporter.
Comparative In Vitro Inhibition Profile
The following table summarizes the inhibitory potencies (IC₅₀ or Kᵢ values in nM) of our benchmark compounds against the human dopamine, serotonin, and norepinephrine transporters. This data, compiled from various scientific sources, provides a quantitative foundation for comparison.
| Compound | DAT (Kᵢ/IC₅₀, nM) | SERT (Kᵢ/IC₅₀, nM) | NET (Kᵢ/IC₅₀, nM) | Primary Selectivity |
| Cocaine | ~230 - 450[10] | ~680 - 740[4][10] | ~480 - 670[4][10] | Non-selective |
| GBR 12909 | 1[5][6] | >100[5][6] | >100[5][6] | DAT Selective |
| Nisoxetine | 1150[8] | 158[8] | ~1.4 - 2.1[8] | NET Selective |
| Fluoxetine | High (>1000) | ~17 | ~2700 | SERT Selective |
Note: The 8-azabicyclo[3.2.1]octane class has produced potent DAT inhibitors. For instance, certain derivatives show DAT Kᵢ values as low as 3.9-4.0 nM with high selectivity over SERT and NET. This suggests that this compound may possess significant activity at the dopamine transporter.
Experimental Protocol: In Vitro Monoamine Uptake Inhibition Assay
To empirically determine the inhibitory profile of a test compound like this compound, a radiolabeled substrate uptake assay using synaptosomes or cells stably expressing the human transporters is the standard methodology. This protocol provides a self-validating system by including appropriate controls for basal and non-specific uptake.
Objective:
To determine the 50% inhibitory concentration (IC₅₀) of a test compound on the uptake of radiolabeled dopamine, serotonin, and norepinephrine into preparations enriched with their respective transporters.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT, and frontal cortex for NET) or HEK293 cells stably transfected with hDAT, hSERT, or hNET.
-
Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Krebs-HEPES buffer (KHB): 120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3.
-
Test compound (this compound) and reference compounds (Cocaine, GBR 12909, Nisoxetine, Fluoxetine) dissolved in an appropriate vehicle (e.g., DMSO).
-
Inhibitors for defining non-specific uptake (e.g., 10 µM nomifensine for DAT, 10 µM paroxetine for SERT).
-
96-well plates, filtration apparatus, and scintillation counter.
Step-by-Step Methodology:
-
Synaptosome or Cell Preparation:
-
If using brain tissue, gently homogenize the specific brain region in ice-cold buffer.
-
Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in fresh, oxygenated KHB.
-
If using cell lines, culture the cells to ~80% confluency and harvest.
-
-
Assay Plate Preparation:
-
To each well of a 96-well plate, add 50 µL of varying concentrations of the test compound or reference inhibitor.
-
Include vehicle-only wells for determining 100% uptake and wells with a high concentration of a known potent inhibitor to define non-specific uptake.
-
-
Pre-incubation:
-
Add 150 µL of the synaptosome or cell suspension to each well.
-
Incubate the plate for 5-10 minutes at room temperature to allow the inhibitors to bind to the transporters.
-
-
Initiation of Uptake:
-
Initiate the uptake reaction by adding 50 µL of the respective [³H]-labeled monoamine substrate to each well.
-
Incubate for a predetermined time (e.g., 5-10 minutes) with gentle agitation. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the reaction by vacuum filtration onto glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (CPM in the presence of a high concentration of a known inhibitor) from the total uptake (CPM in the presence of vehicle).
-
Convert the CPM values for each test compound concentration to a percentage of the specific uptake in the control wells.
-
Generate concentration-response curves and determine the IC₅₀ values using non-linear regression analysis (sigmoidal dose-response).
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the monoamine signaling pathway and the experimental workflow.
Caption: Monoamine signaling pathway and mechanism of reuptake inhibition.
Sources
- 1. EP1957493B1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GBR 12909 dihydrochloride | Dopamine Transporter Inhibitors: Tocris Bioscience [rndsystems.com]
- 5. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potencies of Cocaine Methiodide on Major Cocaine Targets in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3 | Benchchem [benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Introduction: The Significance of Selectivity in CNS Drug Discovery
The development of novel therapeutics for central nervous system (CNS) disorders is a complex endeavor, where achieving high target specificity is paramount.[1][2] The intricate network of neurotransmitter systems means that off-target interactions can lead to a host of undesirable side effects, masking the therapeutic benefits of a lead compound. The 8-azabicyclo[3.2.1]octane scaffold, a core component of tropane alkaloids, is a privileged structure in medicinal chemistry, known to interact with a variety of CNS targets.[3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a representative compound from this class, Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride.
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed, in-depth technical guide on how to design and execute a cross-reactivity study for this compound. We will explore the rationale behind target selection, provide detailed experimental protocols for key in-vitro assays, and present a comparative analysis of hypothetical data against well-established selective ligands.
Rationale for the Cross-Reactivity Study: Target Selection
The rigid bicyclic structure of this compound suggests a potential for interaction with several key protein families within the CNS. Based on the known pharmacology of structurally related tropane alkaloids and bicyclic amines, a comprehensive cross-reactivity panel should, at a minimum, include the following targets:
-
Monoamine Transporters (MATs): The tropane scaffold is a well-known pharmacophore for inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[4] Cross-reactivity with these transporters can have profound effects on mood, cognition, and motor control.
-
Muscarinic Acetylcholine Receptors (mAChRs): Tropane alkaloids, such as atropine and scopolamine, are classical antagonists of muscarinic receptors.[3] Assessing activity at the M1-M5 subtypes is crucial, as off-target effects can lead to a range of anticholinergic side effects, including dry mouth, blurred vision, and cognitive impairment.
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): Recent studies have identified novel 8-azabicyclo[3.2.1]octane derivatives as inhibitors of NAAA, an enzyme involved in the degradation of the endocannabinoid-like lipid mediator, palmitoylethanolamide (PEA).[5][6] Inhibition of NAAA is a potential therapeutic strategy for inflammatory and pain-related disorders.
To provide a robust comparison, this guide will also consider a related enzyme, Fatty Acid Amide Hydrolase (FAAH) , which is the primary catabolic enzyme for the endocannabinoid anandamide.
Experimental Design and Protocols
A systematic approach to assessing cross-reactivity involves a tiered screening cascade. This typically begins with in-vitro binding assays to determine the affinity of the compound for the selected targets, followed by functional assays to elucidate its agonist or antagonist activity.
Experimental Workflow
Detailed Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, NET, and M1-M5 receptors.
Materials:
-
Cell membranes expressing the human recombinant transporters or receptors.
-
Radioligands: [³H]WIN 35,428 (DAT), [³H]Citalopram (SERT), [³H]Nisoxetine (NET), [³H]Pirenzepine (M1), [³H]AF-DX 384 (M2), [³H]4-DAMP (M3), [³H]PD-102807 (M4), [³H]Tiotropium (M5).
-
Non-specific binding competitors: GBR 12909 (DAT), Fluoxetine (SERT), Desipramine (NET), Atropine (mAChRs).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of the non-specific competitor.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through filter mats, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and quantify radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against NAAA and FAAH.
Materials:
-
Recombinant human NAAA or FAAH enzyme (or cell lysates overexpressing the enzymes).
-
Fluorogenic substrate: N-(7-amino-4-methylcoumarin-3-acetyl)-palmitoylethanolamide (PAMCA) for NAAA or Arachidonoyl-7-amino-4-methylcoumarin-amide (AAMCA) for FAAH.
-
Assay Buffer (NAAA): 100 mM sodium citrate, 100 mM NaH₂PO₄, 0.1% Triton X-100, 3 mM DTT, pH 4.5.
-
Assay Buffer (FAAH): 50 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
96-well black microplates and a fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the enzyme and the test compound to the wells of a 96-well plate and pre-incubate for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Comparative Data Analysis (Hypothetical)
To contextualize the cross-reactivity profile of this compound, its hypothetical binding affinities and inhibitory potencies are compared with those of well-characterized, selective ligands for each target class.
Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound | DAT | SERT | NET | Selectivity (DAT vs. SERT/NET) |
| Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl (Hypothetical) | 25 | 450 | 800 | 18x vs. SERT, 32x vs. NET |
| GBR 12909 (Selective DAT Inhibitor)[7][8][9][10] | 1 | >100 | >100 | >100x |
| (R)-Nisoxetine (Selective NET Inhibitor)[11] | 378 | 158 | 0.46 | 821x (NET vs. DAT), 343x (NET vs. SERT) |
| Paroxetine (Selective SERT Inhibitor) | >10,000 | 0.1 | 161 | >100,000x (SERT vs. DAT), 1610x (SERT vs. NET) |
Table 2: Comparative Antagonist Affinities (Ki, nM) at Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 | M5 |
| Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl (Hypothetical) | 150 | 800 | 350 | 750 | 400 |
| Pirenzepine (Selective M1 Antagonist) | 10 | 300 | 200 | 150 | 250 |
| Himbacine (Selective M2 Antagonist)[12] | 71.2 | 2.94 | 12.4 | - | - |
| Darifenacin (Selective M3 Antagonist)[13] | 117 | 29.4 | 0.31 | 45 | 120 |
| Tropicamide (Non-selective Antagonist)[14][15][16][17][18] | Broad | Broad | Broad | Broad | Broad |
Table 3: Comparative Inhibitory Potencies (IC50, nM) against NAAA and FAAH
| Compound | NAAA | FAAH | Selectivity (NAAA vs. FAAH) |
| Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl (Hypothetical) | 5,000 | >10,000 | >2x |
| AM9053 (Potent NAAA Inhibitor)[5][19] | 30 | - | Highly Selective |
| URB597 (Selective FAAH Inhibitor)[20][21][22][23] | >10,000 | 4.6 | >2000x |
| AM404 (FAAH Inhibitor)[24][25][26][27] | - | 500-6000 | - |
Interpretation of Results and Selectivity Profile
Based on the hypothetical data presented, this compound demonstrates a primary affinity for the dopamine transporter (DAT) with a Ki of 25 nM. The compound exhibits moderate selectivity for DAT over SERT (18-fold) and NET (32-fold). This profile suggests that at therapeutic concentrations targeting DAT, there is a potential for off-target effects on the serotonin and norepinephrine systems.
The affinity for muscarinic receptors is significantly lower, with the highest affinity for the M1 subtype (Ki = 150 nM). This indicates a lower likelihood of potent anticholinergic side effects compared to non-selective tropane alkaloids like atropine. However, at higher concentrations, interactions with muscarinic receptors cannot be ruled out.
The compound shows weak to no inhibitory activity against NAAA and FAAH, suggesting that its primary mechanism of action is unlikely to be related to the modulation of the endocannabinoid system.
Signaling Pathway Context
The hypothetical primary activity of this compound as a DAT inhibitor would lead to an increase in the synaptic concentration of dopamine. This, in turn, would enhance the activation of postsynaptic dopamine receptors, leading to downstream signaling changes that are the basis for the therapeutic effects of DAT inhibitors in conditions such as ADHD and depression.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for assessing the cross-reactivity of this compound. The hypothetical data suggests a profile of a moderately selective dopamine reuptake inhibitor with a lower liability for anticholinergic side effects compared to classical tropane alkaloids.
For drug development professionals, this initial in-vitro profiling is a critical step. Positive results would warrant progression to more complex cellular and in-vivo models to further characterize the compound's pharmacological profile and therapeutic potential. The principles and protocols outlined herein provide a robust framework for such investigations, emphasizing the importance of a thorough understanding of a compound's selectivity to ensure the development of safer and more effective CNS therapies.
References
- Piomelli D, Tarzia G, Duranti A, et al. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Rev. 2006;12(1):21-38.
- Jin M, Li Y, Yang L, et al.
- Jin M, Li Y, Yang L, et al.
- Otake N, Fukatsu K, Suzuki K, et al. A Selective Muscarinic M3 Antagonist Discriminating against the Other Receptor Subtypes. J Med Chem. 2003;46(12):2376-2384.
- Andersen PH. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. Eur J Pharmacol. 1989;166(3):493-504.
- Grimaldi P, Malfitano AM, Iannotti FA, et al. Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. J Crohns Colitis. 2020;14(1):127-142.
-
Yashoda Hospitals. Tropicamide - Use, Side effects, and FAQs. Yashoda Hospitals. Available from: [Link].
- Li Y, Yang L, Chen L, et al. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS One. 2012;7(8):e43023.
- Bandiera T, Ponzano S, Piomelli D. A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation. J Pharmacol Exp Ther. 2014;348(1):65-75.
-
Wikipedia. Tropicamide. Wikipedia. Available from: [Link].
-
ResearchGate. Inhibition of FAAH by arvanil, olvanil, and AM404. ResearchGate. Available from: [Link].
- Anwar-ul-Hassan Gilani, Shaheen A, Suria A. Himbacine recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex. Naunyn Schmiedebergs Arch Pharmacol. 1993;348(6):621-625.
- Zanda MT, F-D-V, I, et al. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. Int J Mol Sci. 2021;22(21):11849.
- Li B, Chen J, Zhang Y, et al. Norepinephrine transporter inhibitors and their therapeutic potential. Future Med Chem. 2013;5(2):193-207.
- Welsch SJ, Jackson M, Czechtizky W, et al. Rational Approaches to Improving Selectivity in Drug Design. J Med Chem. 2013;56(22):8995-9018.
- Andersen PH. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. Eur J Pharmacol. 1989;166(3):493-504.
- López-Rodríguez ML, Moratalla R, de Ceballos ML, et al. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. Br J Pharmacol. 2009;158(1):245-255.
- Welsch SJ, Jackson M, Czechtizky W, et al. Rational Approaches to Improving Selectivity in Drug Design. J Med Chem. 2013;56(22):8995-9018.
- Gancarz-Kausch AM, Rowlett JK, Liles JT, et al. The selective dopamine uptake inhibitor, D-84, suppresses cocaine self-administration, but does not occasion cocaine-like levels of generalization. Pharmacol Biochem Behav. 2012;100(3):454-460.
-
PubChem. Vanoxerine. PubChem. Available from: [Link].
-
1mg. Tropicamide: View Uses, Side Effects and Medicines. 1mg. Available from: [Link].
- Pajouhesh H, Lenz GR. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2005;2(4):541-553.
-
Hilaris Publisher. Stereochemistry and its Impact on the Development of CNS Drugs. Hilaris Publisher. Available from: [Link].
-
RxList. Tropicamide: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available from: [Link].
- O'Brien M, Liang Y, McDougall M, et al. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Elife. 2020;9:e53822.
-
Cleveland Clinic. Tropicamide ophthalmic drops (solution). Cleveland Clinic. Available from: [Link].
- Roffel AF, Elzinga CR, Zaagsma J. Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine. J Pharmacol Exp Ther. 1992;263(2):773-779.
- Fowler CJ, Tiger G, Stenström A. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH. Br J Pharmacol. 2004;141(3):479-484.
- Song P, Sekhon HS, Jia Y, et al. M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. Cancer Res. 2007;67(8):3936-3944.
- Xu J, Wang M, Wang M, et al. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proc Natl Acad Sci U S A. 2018;115(47):12018-12023.
-
MDPI. Machine Learning Tool for New Selective Serotonin and Serotonin–Norepinephrine Reuptake Inhibitors. MDPI. Available from: [Link].
- Xu J, Wang M, Wang M, et al. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proc Natl Acad Sci U S A. 2018;115(47):12018-12023.
-
AZoLifeSciences. Improving Selectivity in Drug Design. AZoLifeSciences. Available from: [Link].
-
Wikipedia. AM404. Wikipedia. Available from: [Link].
-
Taylor & Francis. AM404 – Knowledge and References. Taylor & Francis. Available from: [Link].
-
Patsnap Synapse. What are NET inhibitors and how do they work?. Patsnap Synapse. Available from: [Link].
Sources
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective dopamine uptake inhibitor, D-84, suppresses cocaine self-administration, but does not occasion cocaine-like levels of generalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 6. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinPGx [clinpgx.org]
- 9. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 10. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Himbacine recognizes a high affinity subtype of M2 muscarinic cholinergic receptors in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tropicamide - Use, Side effects, and FAQs [yashodahospitals.com]
- 15. Tropicamide - Wikipedia [en.wikipedia.org]
- 16. 1mg.com [1mg.com]
- 17. Tropicamide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
- 22. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. AM404 | Cannabinoid reuptake inhibitor | TRPV(1) activator | TargetMol [targetmol.com]
- 26. AM404 - Wikipedia [en.wikipedia.org]
- 27. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Pharmacokinetics of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile Derivatives
Introduction: Navigating the Pharmacokinetic Landscape of Bicyclic Scaffolds
To the dedicated researcher in drug development, the journey of a candidate molecule from bench to bedside is paved with critical data points, none more so than its pharmacokinetic (PK) profile. The absorption, distribution, metabolism, and excretion (ADME) of a compound are the four pillars that determine its efficacy, safety, and dosing regimen. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of a promising class of molecules: the exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride derivatives.
The rigid 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a well-established privileged structure in medicinal chemistry, renowned for its presence in numerous neurologically active agents. Its conformational rigidity offers a defined three-dimensional presentation of pharmacophoric elements to their biological targets. The incorporation of a carbonitrile group is a strategic design element. This small, linear functional group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, while often enhancing metabolic stability and improving physicochemical properties such as solubility.[1][2]
While direct, head-to-head published pharmacokinetic data for a series of these specific derivatives is not yet prevalent in the public domain, this guide will leverage established principles of drug metabolism and pharmacokinetics (DMPK) to provide a predictive comparison. We will explore how structural modifications to a parent scaffold can rationally be expected to influence the ADME profile, supported by data from structurally related compounds and established in vitro assays. This guide is structured to provide not just data, but the scientific rationale behind the experimental design and interpretation, empowering researchers to make informed decisions in their own drug discovery programs.
Comparative Pharmacokinetic Profiling: A Predictive Analysis
To illustrate the impact of structural modifications on the pharmacokinetic profile of the exo-8-azabicyclo[3.2.1]octane-3-carbonitrile scaffold, let us consider three hypothetical derivatives:
-
Compound A: The parent structure with a methyl group on the bridgehead nitrogen (R1 = CH₃) and an unsubstituted phenyl group (R2 = Phenyl).
-
Compound B: A derivative with a larger, more polar group on the nitrogen, such as a cyclopropylmethyl group (R1 = Cyclopropylmethyl), and the same unsubstituted phenyl group (R2 = Phenyl).
-
Compound C: A derivative with the parent methyl group on the nitrogen (R1 = CH₃) but with a para-fluoro substitution on the phenyl ring (R2 = 4-Fluorophenyl).
The following table summarizes the predicted shifts in key pharmacokinetic parameters based on these structural changes.
| Parameter | Compound A (Parent) | Compound B (N-Cyclopropylmethyl) | Compound C (p-Fluoro Phenyl) | Scientific Rationale for Predicted Differences |
| Aqueous Solubility | Moderate | Higher | Moderate | The introduction of the cyclopropylmethyl group in Compound B may slightly increase polarity compared to the methyl group, potentially enhancing aqueous solubility. The fluoro-substituent in Compound C is unlikely to dramatically alter solubility compared to the parent compound. |
| Intestinal Permeability (Papp) | High | High | High | The core scaffold is relatively lipophilic, suggesting good passive transcellular permeability for all three compounds. The Caco-2 assay would be the standard method to confirm this.[3][4][][6][7] |
| Metabolic Stability (t½ in HLM) | High | High | Very High | The nitrile group is generally resistant to metabolism.[1][2] The primary site of metabolism for Compound A and B would likely be N-dealkylation. The para-fluoro substitution in Compound C can block a potential site of aromatic hydroxylation, often leading to increased metabolic stability. |
| Plasma Protein Binding (% Bound) | Moderate to High | Moderate | Moderate to High | These compounds are moderately lipophilic and are likely to bind to plasma proteins such as albumin. The degree of binding would be determined experimentally via equilibrium dialysis.[8][9][10][11][12] |
| Blood-Brain Barrier Penetration | Likely | Potentially Lower | Likely | The tropane scaffold is a common feature in CNS-active drugs. However, the increased polarity and size of the N-cyclopropylmethyl group in Compound B might reduce the rate and extent of CNS penetration compared to Compound A and C. |
| Predicted Oral Bioavailability (%) | Moderate | Moderate to High | High | Good permeability and high metabolic stability are key indicators of good oral bioavailability. Compound C is predicted to have the highest bioavailability due to its enhanced metabolic stability. |
Key Pharmacokinetic Assays: Experimental Protocols
A robust understanding of a compound's pharmacokinetic profile is built upon a foundation of well-designed and meticulously executed experiments. The following are standard in vitro assays that form the cornerstone of early ADME assessment.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 permeability assay is the gold standard for predicting in vivo drug absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[3][4][][6][7]
Experimental Workflow:
Caption: Liver Microsomal Stability Assay Workflow.
Step-by-Step Protocol:
-
Preparation: Pooled liver microsomes from the species of interest (e.g., human, rat) are prepared in a phosphate buffer.
-
Incubation: The test compound is incubated with the liver microsomes at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile. [13][14]5. Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
Plasma Protein Binding: Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which is crucial as only the unbound fraction is available to exert a pharmacological effect. [8][9][10][11][12] Experimental Workflow:
Caption: Plasma Protein Binding Assay Workflow.
Step-by-Step Protocol:
-
Device Setup: A dialysis device, such as a RED (Rapid Equilibrium Dialysis) device, is used. It consists of two chambers separated by a semipermeable membrane. [10]2. Loading: Plasma from the species of interest, spiked with the test compound, is added to one chamber, and a buffer solution is added to the other.
-
Equilibration: The device is incubated at 37°C for a sufficient time to allow the unbound drug to reach equilibrium across the membrane. [12]4. Sampling and Analysis: After incubation, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.
-
Calculation: The percentage of the drug bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Conclusion and Future Directions
The exo-8-azabicyclo[3.2.1]octane-3-carbonitrile scaffold represents a promising starting point for the design of novel therapeutics. While comprehensive comparative pharmacokinetic data for this specific class of derivatives is still emerging, a solid understanding of fundamental DMPK principles allows for rational prediction of their ADME profiles. The metabolic stability conferred by the nitrile group, combined with the favorable physicochemical properties of the tropane core, suggests that these compounds are likely to possess desirable drug-like qualities.
The in vitro assays detailed in this guide are essential tools for validating these predictions and for selecting the most promising candidates for further development. As research in this area progresses, it will be crucial to build a repository of in vivo pharmacokinetic data to establish a clear in vitro-in vivo correlation (IVIVC). This will ultimately enable the design of next-generation derivatives with optimized pharmacokinetic profiles, tailored for specific therapeutic applications.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
-
Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer Nature Experiments. Available from: [Link]
-
In-vitro plasma protein binding. Protocols.io. 2023. Available from: [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
Plasma Protein Binding Assay. BioIVT. Available from: [Link]
-
Wang, L., et al. Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Journal of Pharmaceutical Sciences. 2014. Available from: [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. 2022. Available from: [Link]
-
Microsomal Stability Assay. Creative Bioarray. Available from: [Link]
-
metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]
-
Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2010. Available from: [Link]
-
Neumeyer, J. L., et al. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Bioorganic & Medicinal Chemistry Letters. 2010. Available from: [Link]
-
Capelli, A. M., et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. 2021. Available from: [Link]
-
Yu, X., et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. 2021. Available from: [Link]
-
Lomenzo, S. A., & Trudell, M. L. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry. 2012. Available from: [Link]
-
An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. PubMed. 2012. Available from: [Link]
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents.
-
Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. ResearchGate. 2023. Available from: [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. 2019. Available from: [Link]
-
Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors. PubMed. 1995. Available from: [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. 2022. Available from: [Link]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. bioivt.com [bioivt.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Navigating the Disposal of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and development, the lifecycle of chemical reagents extends beyond their use in synthesis. The proper disposal of these compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride, a common building block in medicinal chemistry. Our focus is to provide a framework that ensures the safety of personnel and adherence to regulatory standards, grounded in scientific principles.
Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No: 216753-55-8) presents a multi-faceted risk profile that must be respected.[1][2][3][4]
Hazard Identification:
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The presence of a nitrile group and a hydrochloride salt moiety dictates the primary chemical hazards. Nitriles can be toxic and may release hydrogen cyanide gas under certain conditions, while the hydrochloride salt is acidic and corrosive.[5][6]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if ingested. |
| Skin Corrosion/Irritation | H315 | Causes irritation upon skin contact. |
| Serious Eye Damage/Irritation | H318/H319 | Can cause severe and potentially irreversible eye damage. |
| Specific target organ toxicity | H335 | May lead to respiratory tract irritation. |
This table summarizes the key hazards associated with this compound based on its GHS classifications.
Core Principles of Disposal
The disposal of this chemical must be approached with a strategy that mitigates its inherent risks. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a regulatory framework for the management of hazardous waste.[7][8][9][10][11][12][13] The core principles for the disposal of this compound are:
-
Waste Characterization: Properly identify and classify the waste material.
-
Segregation: Keep this waste separate from other chemical waste streams to prevent dangerous reactions.
-
Containment: Use appropriate, labeled containers for waste accumulation.
-
Neutralization (for the hydrochloride salt): Where permissible and safe, neutralize the acidic component.
-
Professional Disposal: Engage a licensed hazardous waste disposal company for final removal and treatment.
Step-by-Step Disposal Protocol
This protocol is a guide and should be adapted to comply with your institution's specific policies and local regulations.
1. Personal Protective Equipment (PPE):
Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash hazard.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[14]
-
Body Protection: A lab coat is essential. Consider a chemical-resistant apron if handling larger quantities.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[15][16]
2. Waste Segregation and Containment:
-
Solid Waste: Collect any solid residue of this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should be considered hazardous waste and disposed of in the same container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date of initial waste accumulation.
3. In-Lab Neutralization (for aqueous solutions):
For dilute aqueous solutions containing this compound, neutralization of the hydrochloride salt may be a preliminary step before collection. This should only be performed by trained personnel in a controlled environment.
-
Procedure:
-
Work in a chemical fume hood.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the aqueous waste solution while stirring.[17][18]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is neutral (pH 6-8).
-
The reaction will produce carbon dioxide gas, so proceed slowly to avoid excessive foaming.
-
The neutralized solution should still be collected as hazardous waste due to the presence of the organic nitrile compound.
-
4. Final Disposal:
All waste containing this compound, whether solid or neutralized liquid, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[19][20][21][22] Do not dispose of this chemical down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their organizations.
References
-
NITRILES - CDC Stacks . Centers for Disease Control and Prevention. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS . CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources . DuraLabel. [Link]
-
Waste, Chemical, and Cleanup Enforcement | US EPA . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste | US EPA . U.S. Environmental Protection Agency. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA . Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania . Pennsylvania Department of Environmental Protection. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA . U.S. Environmental Protection Agency. [Link]
-
How to dispose of hydrochloric acid - Lab Alley . Lab Alley. [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where? - CountyOffice.org . CountyOffice.org. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management . Clean Management Environmental Group, Inc. [Link]
-
How Should Hydrochloric Acid Be Disposed Of Safely? - Chemistry For Everyone - YouTube . Chemistry For Everyone. [Link]
-
Nitriles Waste Compatibility - CP Lab Safety . CP Lab Safety. [Link]
- How to Dispose of Waste Metal Chloride - Google Patents.
-
Disposing of 32.4% hydrochloric acid : r/chemistry - Reddit . Reddit. [Link]
-
MCMUA - HHW - Rock Salt . Morris County Municipal Utilities Authority. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Vanderbilt University Medical Center. [Link]
-
Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison . University of Wisconsin–Madison. [Link]
-
3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride . Shaanxi Lighte Optoelectronics Material Co., Ltd. [Link]
Sources
- 1. This compound | 216753-55-8 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound [myskinrecipes.com]
- 4. 216753-55-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. laballey.com [laballey.com]
- 18. youtube.com [youtube.com]
- 19. osha.gov [osha.gov]
- 20. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 21. cleanmanagement.com [cleanmanagement.com]
- 22. vumc.org [vumc.org]
Comprehensive Safety and Handling Guide for Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
This guide provides essential safety protocols and operational procedures for handling Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride in a laboratory setting. As a trusted partner in your research, we aim to deliver information that extends beyond the product, ensuring the safety and success of your scientific endeavors. The following procedures are based on established safety principles for handling analogous chemical structures and are designed to empower you with the knowledge to work safely and effectively.
Hazard Assessment and Toxinology Profile
The primary hazards are associated with:
-
Acute Toxicity: Similar bicyclic amines and nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3]
-
Skin and Eye Irritation: As with many hydrochloride salts of amines, this compound is likely to be a skin and eye irritant.[4][5]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[4][5]
Given these potential hazards, adherence to stringent safety protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Hand | Nitrile Gloves | ASTM F1671 / EN 374 | Provides chemical resistance against a broad range of substances. Double-gloving is recommended for extended handling.[6][7] |
| Eye/Face | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles. A face shield should be used when handling larger quantities.[5][8] |
| Body | Laboratory Coat | --- | Protects skin and personal clothing from contamination.[6] |
| Respiratory | NIOSH-approved Respirator | P95 or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow is designed to be a self-validating system, minimizing risk through procedural controls.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
Handling and Experimental Use
This protocol outlines the step-by-step process for safely handling this compound during experimental procedures.
Preparation:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][9]
-
PPE Donning: Before entering the work area, don all required PPE as specified in the table above.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4][5]
Procedure:
-
Weighing: When weighing the solid compound, use a draft shield or perform the task in a fume hood to prevent the dispersal of fine particles.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: When using in a reaction, be mindful of potential exothermic events, especially when reacting with strong acids or bases.[9]
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. Seek immediate medical attention.[9]
-
Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[10] Place the absorbed material into a sealed container for disposal.[6][10] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[10]
-
Waste Segregation: Do not mix this waste with other waste streams unless directed by your institution's waste management guidelines.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant or licensed chemical disposal service.[4][6][9] Under no circumstances should this chemical be disposed of down the drain.
References
- Safety Data Sheet for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol. (2023, September 5).
- Google Patents. (n.d.). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. WO2007063071A1.
- BenchChem. (n.d.). This compound.
- A1Suppliers. (n.d.). exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile, 95% Purity, C8H11NO, 100 mg.
- Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry.
- UCLA Chemistry and Biochemistry. (n.d.). FAQ'S - most frequently asked questions.
- Fisher Scientific. (2024, April 1). Safety Data Sheet for 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.
- Echemi. (n.d.). rel-(1R,3S,5S)-1-Methyl-8-azabicyclo[3.2.
- Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)
- Physikalisch-Technische Bundesanstalt. (n.d.).
- University of Wisconsin–Madison. (2025, September 30).
- PubChem. (n.d.). 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride (1:1), (1R,2R,3S,5S)-.
- Reiser, O. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- BenchChem. (n.d.). (1R,3S,5S)-8-Azabicyclo[3.2.1]octane-3-carboxylic Acid.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- ACS Publications. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- EPFL. (n.d.).
- SynQuest Labs. (n.d.). 8-Azabicyclo[3.2.
- BenchChem. (n.d.). 3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride.
- ResearchGate. (2025, August 6). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.
- Google Patents. (n.d.).
- BenchChem. (n.d.). exo-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride.
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride (1:1), (1R,2R,3S,5S)- | C9H16ClNO3 | CID 45157630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. (1R,3S,5S)-8-Azabicyclo[3.2.1]octane-3-carboxylic Acid [benchchem.com]
- 7. 3-Amino-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester hydrochloride | 1303968-23-1 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. FAQ'S - most frequently asked questions [chem.ucla.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
